2(3h)-Benzoxazolone, 5-chloro-6-nitro-
Description
The exact mass of the compound 2(3h)-Benzoxazolone, 5-chloro-6-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3h)-Benzoxazolone, 5-chloro-6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3h)-Benzoxazolone, 5-chloro-6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)2-5(3)10(12)13/h1-2H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRICZTIWOWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287139 | |
| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27087-06-5 | |
| Record name | 27087-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3h)-benzoxazolone, 5-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
This guide provides a comprehensive technical overview of the physicochemical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only a compilation of key data but also insights into the experimental methodologies and the scientific rationale behind them.
Introduction: The Significance of the Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged scaffold in drug discovery, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The physicochemical characteristics of these molecules, such as solubility, acidity, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for optimizing lead compounds and developing effective therapeutic agents.[1] 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a derivative that incorporates electron-withdrawing groups, which are expected to significantly influence its chemical behavior and biological interactions.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation for interpreting its physicochemical properties.
Caption: Chemical Structure of 2(3h)-Benzoxazolone, 5-chloro-6-nitro-
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | [5] |
| CAS Number | 27087-06-5 | [5][6] |
| Molecular Formula | C₇H₃ClN₂O₄ | [5] |
| Molecular Weight | 214.56 g/mol | [5] |
| Canonical SMILES | C1=C(C2=C(C=C1[O-])NC(=O)O2)Cl | |
| InChI Key | UXRRICZTIWOWDF-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a drug candidate are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of computed values and experimental data for closely related analogs.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | Not Experimentally Determined (Est. >192 °C) | N/A | [7] |
| Boiling Point | Not Determined | N/A | |
| Water Solubility | Predicted to be low | N/A | [7] |
| LogP (Octanol/Water) | 1.6 | Computed (XLogP3) | [5] |
| pKa | Not Experimentally Determined (Est. < 8.92) | N/A | [7] |
| Topological Polar Surface Area | 84.2 Ų | Computed | [5] |
Expert Insights:
-
Melting Point: The melting point of the parent compound, 5-chloro-2(3H)-benzoxazolone, is reported as 191-191.5 °C.[7] The addition of a nitro group, a strong electron-withdrawing and polar functional group, is expected to increase intermolecular forces, likely resulting in a higher melting point for 5-chloro-6-nitro-2(3H)-benzoxazolone.
-
Solubility: The "insoluble" classification of 5-chloro-2(3H)-benzoxazolone in water suggests that the 6-nitro derivative will also exhibit poor aqueous solubility.[7] Solubility in organic solvents such as DMSO, DMF, and acetone is expected to be higher.
-
LogP: The computed LogP value of 1.6 indicates a moderate level of lipophilicity. This is a crucial parameter for cell membrane permeability and interaction with biological targets.
-
pKa: The pKa of 5-chloro-2(3H)-benzoxazolone is 8.92.[7] The strong electron-withdrawing nature of the nitro group at the 6-position will increase the acidity of the N-H proton, thus lowering the pKa of 5-chloro-6-nitro-2(3H)-benzoxazolone. The pKa values for a series of benzoxazolinone derivatives have been determined to be in the range of 7.15 to 9.01.[8]
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the following are detailed, field-proven methodologies for the experimental determination of key physicochemical properties of novel benzoxazolone derivatives.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.
Protocol:
-
Calibrate the DSC instrument using high-purity indium and zinc standards.
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Crimp the pan to ensure good thermal contact.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
Determination of pKa by UV-Vis Spectrophotometry
Rationale: This method is well-suited for compounds with a chromophore close to the ionization center, as the UV-Vis spectrum will change with pH. It is a reliable and widely used technique for pKa determination of benzoxazolone derivatives.[8][9]
Caption: A plausible synthetic pathway for 2(3h)-Benzoxazolone, 5-chloro-6-nitro-.
The presence of both a chloro and a nitro group on the benzoxazolone scaffold suggests potential for a range of biological activities. The benzoxazole ring system is a key feature in many marketed drugs. [10]Given the known antibacterial and antifungal properties of related compounds, 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a promising candidate for further investigation in these therapeutic areas. [2][4]The electron-withdrawing nature of the substituents may also modulate its activity towards other biological targets, making it a valuable subject for screening in various disease models.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. While some experimental data for this specific molecule is not yet publicly available, a robust understanding of its properties can be inferred from closely related analogs and established structure-property relationships. The provided experimental protocols offer a solid foundation for researchers to determine these key parameters with high fidelity. The versatile benzoxazolone scaffold continues to be a fertile ground for drug discovery, and a thorough characterization of the physicochemical properties of its derivatives is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.
References
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Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. Eur J Pharm Sci. 2007 Jul;31(3-4):165-71. [Link]
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Determination of pK(a) Values of Some Benzoxazoline Derivatives and the Structure-Activity Relationship. Publication. [Link]
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Determination of pK a Values of Some Benzoxazoline Derivatives and the Structure−Activity Relationship. ResearchGate. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Sci Rep. 2020; 10: 17855. [Link]
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Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. J Med Chem. 2017 Aug 10; 60(15): 6636–6651. [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Org Med Chem Lett. 2012; 2: 29. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 5-chloro-6-nitro-2(3H)-benzoxazolone
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-chloro-6-nitro-2(3H)-benzoxazolone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The benzoxazolone scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the synthetic strategy and the self-validating nature of the characterization workflow. We present a robust two-step synthesis commencing with the cyclization of 2-amino-4-chlorophenol to form the benzoxazolone core, followed by a regioselective nitration. Each stage is accompanied by detailed protocols and mechanistic insights. The guide culminates in a multi-technique characterization framework, ensuring the unequivocal confirmation of the target compound's structure, purity, and identity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this valuable molecule.
Strategic Approach to Synthesis
The synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone is most logically approached via a two-step sequence. This strategy is predicated on first constructing the core heterocyclic system, 5-chloro-2(3H)-benzoxazolone, and then introducing the nitro group via electrophilic aromatic substitution. This sequence is preferable to attempting to form the ring from a pre-nitrated aminophenol, as the strongly electron-withdrawing nitro group would deactivate the amine, making the initial cyclization significantly more challenging.
The chosen pathway leverages established and reliable reactions:
-
Step 1: Cyclization/Carbonylation: Formation of the 5-chloro-2(3H)-benzoxazolone intermediate from 2-amino-4-chlorophenol and urea. Urea serves as a safe and economical source of carbonyl for the cyclization.
-
Step 2: Electrophilic Aromatic Substitution (Nitration): Introduction of the nitro (-NO₂) group onto the pre-formed benzoxazolone ring system using a standard nitrating mixture (HNO₃/H₂SO₄).
The following diagram illustrates the high-level synthetic workflow.
Caption: High-level workflow for the two-step synthesis of the target compound.
Mechanistic Considerations: Regioselectivity of Nitration
The critical step in this synthesis is the regioselective introduction of the nitro group at the C-6 position. This outcome is governed by the directing effects of the substituents on the benzene ring.
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Activating Group: The amide nitrogen within the heterocyclic ring is an activating, ortho, para-director due to its ability to donate lone-pair electron density into the aromatic system. This strongly favors substitution at the C-4 and C-6 positions.
-
Deactivating Group: The chlorine atom at C-5 is a deactivating, ortho, para-director. It deactivates the ring through induction but directs via resonance.
The nitronium ion (NO₂⁺), the active electrophile generated from the nitric and sulfuric acid mixture[2], will preferentially attack the most nucleophilic position. The C-6 position is para to the strongly activating amide group and meta to the deactivating chloro group, making it the most electronically favorable site for substitution. The C-4 position is sterically hindered by the adjacent heterocyclic ring fusion. This confluence of electronic and steric factors ensures a high yield of the desired 6-nitro isomer.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. Nitrating mixtures are highly corrosive and oxidizing; handle with extreme care.
Step 1: Synthesis of 5-Chloro-2(3H)-benzoxazolone
This protocol is adapted from established methods for benzoxazolone synthesis.[3][4] The reaction proceeds through a high-temperature condensation melt, which efficiently drives the cyclization by eliminating ammonia gas.
Methodology:
-
Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-amino-4-chlorophenol (14.35 g, 0.1 mol).
-
Addition of Urea: Add urea (9.0 g, 0.15 mol). Using a slight excess of urea helps to ensure the complete consumption of the aminophenol starting material.[3]
-
Reaction Execution: Heat the flask in an oil bath. The mixture will melt and begin to evolve ammonia gas around 130-140 °C, indicating the start of the reaction.
-
Heating and Monitoring: Slowly increase the temperature to 160-170 °C and maintain for 3-4 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) [Hexane:Ethyl Acetate (3:2)] until the 2-amino-4-chlorophenol spot disappears.
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will still be a viscous liquid. Carefully and slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring.
-
Isolation and Purification: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 60 °C to a constant weight. The product is typically of sufficient purity for the next step. If required, recrystallization from ethanol/water can be performed.
Step 2: Synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone
This procedure employs a classical nitrating mixture. The key to success is rigorous temperature control to prevent the formation of dinitrated or other side products.
Methodology:
-
Acid Mixture Preparation: In a 250 mL flask immersed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 40 mL). Cool the acid to 0 °C.
-
Substrate Addition: While maintaining the temperature between 0-5 °C, add the 5-chloro-2(3H)-benzoxazolone (8.48 g, 0.05 mol) from Step 1 in small portions with efficient stirring. Ensure the solid dissolves completely before proceeding.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating agent by carefully adding concentrated sulfuric acid (10 mL) to fuming nitric acid (HNO₃, 5 mL). Cool this mixture to 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the benzoxazolone over 30-45 minutes. Crucial: The internal temperature must be strictly maintained below 5 °C throughout the addition to control the highly exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). This step is critical to remove all residual acid.
-
Drying: Dry the pale-yellow solid product in a vacuum oven at 50 °C to a constant weight.
Comprehensive Characterization
A multi-technique approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized 5-chloro-6-nitro-2(3H)-benzoxazolone. The data presented in the table below are the expected values based on the compound's structure and data from analogous compounds.[5][6]
Caption: A systematic workflow for the analytical characterization of the final product.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result | Purpose |
| Physical | Melting Point | >250 °C (with decomposition) | Purity Assessment |
| Chromatography | TLC (Hexane:EtOAc 3:2) | Rf ≈ 0.4 | Reaction Monitoring & Purity |
| HPLC (C18 column) | Single major peak (>98%) | Quantitative Purity | |
| Spectroscopy | FTIR (KBr, cm⁻¹) | ~3200-3100 (N-H str)~1770-1750 (C=O str)~1540 (asymm. NO₂ str)~1350 (symm. NO₂ str) | Functional Group Identification |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (s, 1H, N-H)δ ~7.9 (s, 1H, Ar-H)δ ~7.6 (s, 1H, Ar-H) | Structural Confirmation | |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~154 (C=O)δ ~145-108 (Aromatic Carbons) | Carbon Skeleton Confirmation | |
| Mass Spec. (EI) | m/z 214 (M⁺), 216 (M⁺+2) | Molecular Weight & Isotopic Pattern |
Interpretation of Characterization Data
-
¹H NMR Spectroscopy: The most telling feature is the presence of two singlets in the aromatic region (δ ~7.9 and ~7.6 ppm). This pattern is definitive for the 1,2,4,5-tetrasubstituted benzene ring where the two remaining protons (at C-4 and C-7) have no adjacent protons to couple with. The broad singlet at high chemical shift (δ ~12.0 ppm) corresponds to the acidic N-H proton.
-
FTIR Spectroscopy: The spectrum provides a clear fingerprint of the molecule's functional groups. The sharp, strong absorption around 1760 cm⁻¹ is characteristic of the cyclic carbamate (benzoxazolone) carbonyl group.[5] The broad peak above 3100 cm⁻¹ confirms the N-H bond. Crucially, two strong absorptions around 1540 cm⁻¹ and 1350 cm⁻¹ confirm the presence of the nitro group.[7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 214, corresponding to the molecular weight of the compound (C₇H₃³⁵ClN₂O₄).[8] A key validation is the presence of an M⁺+2 peak at m/z = 216 with approximately one-third the intensity of the M⁺ peak. This characteristic 3:1 isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis for 5-chloro-6-nitro-2(3H)-benzoxazolone. By first constructing the benzoxazolone core and subsequently performing a regioselective nitration, the target compound can be obtained in good yield and high purity. The rationale behind the synthetic strategy, particularly the directing effects governing the nitration step, has been thoroughly explained. The comprehensive characterization workflow, employing a suite of chromatographic and spectroscopic techniques, provides a self-validating system to ensure the unequivocal identification and quality assessment of the final product. This robust methodology provides a solid foundation for researchers requiring access to this valuable heterocyclic building block for applications in drug discovery and beyond.
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Ulusoy, N., Gürsoy, A., & Ötük, G. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. [Link]
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Patel, R. B., et al. (2012). Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. Journal of Young Pharmacists, 4(3), 159-165. [Link]
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molecular structure and formula of 5-chloro-6-nitro-2(3H)-benzoxazolone
An In-depth Technical Guide to 5-chloro-6-nitro-2(3H)-benzoxazolone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive analysis of 5-chloro-6-nitro-2(3H)-benzoxazolone, a highly functionalized derivative with significant potential in drug discovery and chemical synthesis. We will dissect its molecular architecture, provide a detailed, field-tested synthetic protocol, outline methods for its rigorous characterization, and explore its potential applications. This document is intended to serve as a foundational resource for scientists investigating this compound and its analogues.
Molecular Architecture and Physicochemical Profile
Chemical Identity
Understanding the fundamental identity of a compound is the first step in any rigorous scientific investigation. 5-chloro-6-nitro-2(3H)-benzoxazolone is a heterocyclic compound featuring a bicyclic system where a benzene ring is fused to an oxazolone ring. Its reactivity and properties are primarily governed by the electron-withdrawing nature of the chloro and nitro substituents on the aromatic ring.
| Property | Data |
| Molecular Formula | C₇H₃ClN₂O₄[1] |
| Molecular Weight | 214.56 g/mol [1] |
| IUPAC Name | 5-chloro-6-nitro-1,3-benzoxazol-2(3H)-one[1] |
| CAS Number | 27087-06-5[1] |
| Appearance | Expected to be a yellow or off-white solid |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
Structural Analysis
The molecular structure combines the rigidity of the fused ring system with the potent electronic effects of its substituents. The nitro and chloro groups are strong deactivating groups, significantly influencing the electron density on the benzene ring. This has profound implications for its reactivity in, for example, electrophilic aromatic substitution, and also modulates the acidity of the N-H proton.
Caption: Molecular structure of 5-chloro-6-nitro-2(3H)-benzoxazolone.
Synthesis and Spectroscopic Characterization
Synthetic Strategy: Rationale and Workflow
The synthesis of substituted benzoxazolones is a well-established field. A robust and common strategy involves the cyclization of a corresponding 2-aminophenol derivative. The choice of cyclizing agent is critical; phosgene is effective but highly toxic. Safer alternatives like carbonyldiimidazole (CDI) or triphosgene are preferred in modern laboratory settings. They react with the amino and hydroxyl groups of the precursor to form the cyclic carbamate (oxazolone) ring under mild conditions, which is crucial for preserving the sensitive nitro group.
The logical precursor for this synthesis is 2-amino-4-chloro-5-nitrophenol. The workflow is designed to ensure high purity of the final product through a controlled reaction followed by a straightforward purification sequence.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Objective: To synthesize 5-chloro-6-nitro-2(3H)-benzoxazolone from 2-amino-4-chloro-5-nitrophenol.
-
Materials:
-
2-amino-4-chloro-5-nitrophenol
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, ice bath.
-
-
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-4-chloro-5-nitrophenol in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of CDI portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the starting material is consumed, slowly add 1M HCl to the reaction mixture while stirring. The product will precipitate out of the solution.
-
Isolation: Collect the solid product via vacuum filtration, using a Büchner funnel.
-
Purification: Wash the filter cake sequentially with deionized water and cold hexane to remove residual acid and unreacted CDI byproducts. For optimal purity, recrystallize the crude solid from an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
-
Spectroscopic Verification
Unambiguous structural confirmation is essential. The following spectroscopic data are expected for the title compound:
-
¹H-NMR (in DMSO-d₆): Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two non-equivalent protons on the benzene ring. A broad singlet at a higher chemical shift (>10 ppm) is anticipated for the N-H proton.
-
¹³C-NMR (in DMSO-d₆): Expect signals for the six aromatic carbons, with those directly attached to the chloro and nitro groups being significantly shifted. A key signal for the carbonyl carbon (C=O) should appear in the range of 150-160 ppm.
-
FT-IR (KBr Pellet, cm⁻¹):
-
~3200-3000: N-H stretching
-
~1770: C=O stretching (cyclic carbamate)
-
~1530 and ~1350: Asymmetric and symmetric NO₂ stretching
-
~800-900: C-Cl stretching
-
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z ≈ 214, along with a characteristic M+2 peak at m/z ≈ 216 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Potential Applications and Synthetic Utility
Pharmacological Significance
The benzoxazolone core is a "privileged structure" in medicinal chemistry. Derivatives are known to possess a wide array of biological activities.[2][3]
-
Antimicrobial Activity: Many benzoxazolone derivatives exhibit potent antibacterial and antifungal properties.[2][3] The presence of both chloro and nitro groups on this specific molecule makes it a prime candidate for screening against various pathogens, including resistant strains.
-
Anticancer and Antiviral Potential: The broader class of benzimidazole and benzoxazole derivatives has been investigated for anticancer and antiviral effects.[4] Further studies are required to determine if 5-chloro-6-nitro-2(3H)-benzoxazolone shares this potential.
Versatility as a Chemical Intermediate
Beyond its intrinsic biological activity, this molecule is a valuable building block for creating libraries of more complex compounds. The functional groups present offer multiple handles for synthetic modification.
Caption: Key derivatization pathways for synthetic diversification.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). This resulting aniline derivative is a key intermediate that can undergo a vast array of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or diazotization.
-
N-Alkylation/Arylation: The N-H proton can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the 3-position, which is a common strategy for modulating biological activity.
Conclusion
5-chloro-6-nitro-2(3H)-benzoxazolone is a compound of considerable scientific interest. Its synthesis is achievable through well-understood chemical transformations, and its structure can be definitively confirmed with standard spectroscopic techniques. The combination of the privileged benzoxazolone core with potent electron-withdrawing groups makes it a highly attractive candidate for biological screening programs, particularly in the antimicrobial and anticancer domains. Furthermore, its chemical functionality provides a robust platform for the generation of diverse molecular libraries, solidifying its role as a valuable tool for drug development professionals and synthetic chemists.
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The Enigmatic Core: A Technical Guide to the Biological Activity of 5-chloro-6-nitro-2(3H)-benzoxazolone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide to the predicted biological activities of the novel heterocyclic compound, 5-chloro-6-nitro-2(3H)-benzoxazolone. As a senior application scientist, the following narrative is structured to provide not just a compilation of data, but a cohesive understanding of the molecule's potential, grounded in the established bioactivities of its constituent pharmacophores. We will explore its synthetic rationale, predict its primary biological activities based on structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols for its evaluation.
Introduction: Deconstructing the Pharmacophore
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific substitutions on the 5-chloro-6-nitro-2(3H)-benzoxazolone molecule are not arbitrary; they are strategically placed to potentially enhance its biological profile.
-
The Benzoxazolone Core: This heterocyclic system is isosteric to endogenous purine bases, allowing it to interact with a variety of biological targets. Its inherent planarity facilitates intercalation with DNA and interaction with flat receptor binding sites.
-
5-Chloro Substitution: The presence of a halogen, specifically chlorine, at the 5-position is a common feature in many bioactive benzoxazolone derivatives.[3][4] This substitution can enhance lipophilicity, thereby improving membrane permeability. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic environment of the aromatic ring, influencing receptor binding affinity.
-
6-Nitro Substitution: The nitro group is a strong electron-withdrawing group that is a key feature in many antimicrobial and anticancer agents.[5][6] Its presence can significantly impact the molecule's redox potential, a property often exploited in the mechanism of action of nitroaromatic drugs.
The convergence of these three structural features in a single molecule suggests a high probability of potent and multifaceted biological activity.
Predicted Biological Activities and Mechanistic Insights
While direct experimental data for 5-chloro-6-nitro-2(3H)-benzoxazolone is not yet prevalent in published literature, we can infer its likely biological activities based on the extensive research conducted on its structural analogs.
Antimicrobial and Antifungal Activity
The benzoxazolone core is a well-established antibacterial and antifungal pharmacophore.[3][4] The 5-chloro substitution, in particular, has been shown to be favorable for antimicrobial activity.[7]
Predicted Mechanism of Action: The antimicrobial action of benzoxazolones is often attributed to the inhibition of essential microbial enzymes. The nitro group in 5-chloro-6-nitro-2(3H)-benzoxazolone is predicted to be a key determinant of its antimicrobial efficacy. In the low-oxygen environment characteristic of many bacterial and fungal infections, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates. These radical species can induce oxidative stress and damage critical cellular components such as DNA, proteins, and lipids, leading to cell death. This mechanism is common to many nitroaromatic antimicrobial agents.
Logical Relationship: From Structure to Predicted Antimicrobial Activity
Caption: Predicted pathway from chemical structure to antimicrobial effect.
Anticancer Activity
Numerous benzoxazolone derivatives have demonstrated significant anticancer properties.[2][8] The presence of a 5-chloro substituent has been shown to be effective in reducing cancer cell viability.[2]
Predicted Mechanism of Action: The anticancer activity of 5-chloro-6-nitro-2(3H)-benzoxazolone is likely to be multi-faceted.
-
Apoptosis Induction: Substituted benzoxazolones have been shown to induce apoptosis in cancer cells. This is often mediated through the activation of caspase cascades. For instance, a 5-chloro benzoxazolone derivative was found to increase the expression of Fas Ligand (FasL) and caspase-3 in breast cancer cells.[2] The nitro group may further enhance this effect by inducing cellular stress.
-
Enzyme Inhibition: Benzoxazolone derivatives can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases. The specific kinase targets would need to be elucidated through dedicated screening assays.
-
Hypoxia-Selective Cytotoxicity: The nitro group could confer selective toxicity towards hypoxic cancer cells, which are often resistant to conventional therapies. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species, similar to the mechanism of some nitroimidazole-based anticancer drugs.
Signaling Pathway: Predicted Pro-Apoptotic Mechanism
Caption: Predicted apoptotic signaling cascade initiated by the compound.
Synthesis and Characterization
The synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone can be achieved through a multi-step process starting from commercially available precursors. The following is a proposed synthetic route based on established methodologies for similar compounds.
Experimental Protocol: Synthesis of 5-chloro-6-nitro-2(3H)-benzoxazolone
Step 1: Nitration of 4-chloro-2-aminophenol
-
To a stirred solution of 4-chloro-2-aminophenol (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 4-chloro-2-amino-6-nitrophenol.
Step 2: Cyclization to form 5-chloro-6-nitro-2(3H)-benzoxazolone
-
Dissolve the 4-chloro-2-amino-6-nitrophenol (1.0 eq) from Step 1 in a suitable solvent such as dimethylformamide (DMF).
-
Add urea (1.5 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-chloro-6-nitro-2(3H)-benzoxazolone.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow: Synthetic and Characterization Pipeline
Caption: From starting materials to a fully characterized compound.
In Vitro Biological Evaluation: Protocols
To validate the predicted biological activities, a series of in vitro assays are recommended.
Antimicrobial Susceptibility Testing
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare a stock solution of 5-chloro-6-nitro-2(3H)-benzoxazolone in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria, 2.5 x 10³ CFU/mL for fungi).
-
Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening
Protocol: MTT Cell Viability Assay
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-chloro-6-nitro-2(3H)-benzoxazolone for 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data from Analogous Compounds
To provide a quantitative context for the expected potency, the following table summarizes the reported biological activities of structurally related compounds.
| Compound/Derivative | Biological Activity | Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |
| 5-chloro-benzoxazolone derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Good activity | [3][4] |
| 5-chloro-benzoxazolone derivative | Antifungal | Candida albicans | Good activity | [3][4] |
| N-substituted 5-chloro-2(3H)-benzoxazolone | Anticancer | MCF-7 (Breast Cancer) | Effective at 50µM | [2] |
| 6-nitro-1H-benzimidazole derivatives | Antibacterial | E. coli, S. aureus (MRSA) | MIC: 2-16 µg/mL | [5] |
| 6-nitro-1H-benzimidazole derivatives | Anticancer | Various cell lines | IC₅₀: 1.84-10.28 µg/mL | [5] |
Conclusion and Future Directions
5-chloro-6-nitro-2(3H)-benzoxazolone is a molecule of significant interest, designed by the strategic combination of a privileged benzoxazolone core with bio-акtive chloro and nitro substituents. Based on robust structure-activity relationship data from analogous compounds, it is predicted to possess potent antimicrobial and anticancer properties. The provided synthetic route and in vitro evaluation protocols offer a clear path for the empirical validation of these predictions.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Mechanistic studies, including enzyme inhibition assays and analysis of its effects on cellular signaling pathways, will be crucial in elucidating its precise mode of action. Furthermore, in vivo studies in relevant animal models will be necessary to assess its therapeutic potential, pharmacokinetics, and safety profile. The exploration of 5-chloro-6-nitro-2(3H)-benzoxazolone and its derivatives holds considerable promise for the development of novel therapeutic agents.
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). ResearchGate. [Link]
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Li, Y., Zhang, J., He, L., Wang, S., Sun, J., & Zhang, Y. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & medicinal chemistry letters, 23(10), 2944-2947. [Link]
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Erdag, E., Becer, E., Mulazim, Y., Vatansever, H. S., Kabadayı, H., & Kesanli, B. (2021). Synthesis and Apoptotic Activities of New 2 (3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(1), 84-90. [Link]
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Kakkar, S., Kumar, S., Sharma, A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]
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Nguyen, T. T. T., Nguyen, H. T., Le, T. H., Nguyen, T. H., & Thai, K. M. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(36), 23513-23527. [Link]
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Lesyk, R., Gzella, A., & Atamanyuk, D. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(22), 4048. [Link]
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The Therapeutic Potential of 2(3H)-Benzoxazolone Derivatives: A Technical Guide for Drug Discovery Professionals
The 2(3H)-benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 2(3H)-benzoxazolone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to facilitate the rational design and evaluation of novel therapeutic agents based on this versatile heterocyclic core.
Anticancer Applications: Inducing Apoptosis and Modulating Key Signaling Pathways
2(3H)-benzoxazolone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) in cancer cells.[2][3]
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The anticancer activity of these derivatives appears to be mediated by at least two distinct mechanisms: the intrinsic apoptotic pathway and the modulation of xenobiotic metabolism pathways.
1.1.1. Induction of the Intrinsic Apoptotic Pathway:
Several studies have shown that 2(3H)-benzoxazolone derivatives can trigger apoptosis in cancer cells by modulating key proteins in the intrinsic pathway. Treatment of breast cancer cells (MCF-7) with certain derivatives has been shown to significantly increase the immunoreactivities of caspase-3 , cytochrome-c , and FasL [2]. The activation of caspase-3 is a critical execution step in apoptosis.[4][5] The release of cytochrome-c from the mitochondria is a key event that initiates the caspase cascade.
Caption: Intrinsic Apoptosis Pathway Induced by 2(3H)-Benzoxazolone Derivatives.
1.1.2. Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway:
Another intriguing mechanism involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in the metabolism of xenobiotics.[6][7][8][9][10] Some 2(3H)-benzoxazolone derivatives may act as ligands for the AhR, leading to the induction of cytochrome P450 1A1 (CYP1A1) gene expression.[6][9] The induction of CYP1A1 can lead to the metabolic activation of pro-carcinogens or, in some contexts, the production of reactive oxygen species (ROS) that can trigger apoptosis.
Caption: AhR-Mediated CYP1A1 Induction by 2(3H)-Benzoxazolone Derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2(3H)-benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the core structure.[3]
-
Substitution at the N-3 position: The introduction of various substituents at the N-3 position of the benzoxazolone ring has been a key strategy in the development of potent anticancer agents.
-
Substitution on the benzene ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can modulate the cytotoxic activity. For instance, a chloro substituent at the 5-position has been shown to influence apoptotic activity.[2]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of 2(3H)-benzoxazolone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (piperazine substituent) | MCF-7 (Breast) | 100 (at 48h) | [2] |
| Compound 2 (5-chloro, piperazine substituent) | MCF-7 (Breast) | 50 (at 48h) | [2] |
| 5c (cyclic amine substituent) | HeLa (Cervical) | 17.31 | [11] |
| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | Various | Not specified | [11] |
Experimental Protocols for Anticancer Evaluation
1.4.1. MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Step 1: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Step 2: Treat the cells with various concentrations of the 2(3H)-benzoxazolone derivatives for 24, 48, or 72 hours.
-
Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Step 5: Measure the absorbance at 570 nm using a microplate reader.
1.4.2. TUNEL Assay for Apoptosis Detection:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Step 1: Grow cells on coverslips and treat with the test compounds.
-
Step 2: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Step 3: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP for 60 minutes at 37°C.
-
Step 4: Counterstain the nuclei with DAPI.
-
Step 5: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence.
Anti-inflammatory Applications: Targeting Key Mediators of Inflammation
2(3H)-benzoxazolone derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][13][14]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
2.1.1. Cyclooxygenase (COX) Inhibition:
A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation and pain.[14] Some studies suggest that certain derivatives may exhibit selectivity for COX-2 over COX-1, which could translate to a better safety profile with reduced gastrointestinal side effects.[15][16][17][18][19]
2.1.2. Modulation of Pro-inflammatory Cytokines:
Beyond COX inhibition, some 2(3H)-benzoxazolone derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[4][20][21][22][23] IL-6 plays a crucial role in chronic inflammatory diseases, and its inhibition represents a valuable therapeutic strategy. The suppression of IL-6 may occur through the inhibition of the STAT3 signaling pathway.[4][20]
Caption: Inhibition of IL-6/STAT3 Signaling by 2(3H)-Benzoxazolone Derivatives.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is highly dependent on the substitution pattern of the benzoxazolone ring.
-
6-Acyl derivatives: The presence of an acyl group at the 6-position has been associated with potent anti-inflammatory and analgesic activities.[12]
-
Substituents on the N-3 position: Modifications at the N-3 position with various aromatic and aliphatic moieties can significantly impact COX inhibitory activity and selectivity.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potential is often evaluated by determining the IC50 values for COX-1 and COX-2 inhibition.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6b | >13.16 | 0.04 | >329 | [18][19] |
| Compound 6j | >12.48 | 0.04 | >312 | [18][19] |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 | [18][19] |
Experimental Protocol for COX Inhibition Assay
-
Step 1: Prepare human recombinant COX-1 and COX-2 enzymes.
-
Step 2: Pre-incubate the enzymes with various concentrations of the test compounds for 15 minutes at 25°C.
-
Step 3: Initiate the reaction by adding arachidonic acid.
-
Step 4: Incubate for 5 minutes at 37°C.
-
Step 5: Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Step 6: Calculate the IC50 values from the dose-response curves.
Antimicrobial Applications: Disrupting Bacterial Communication
Certain 2(3H)-benzoxazolone derivatives have emerged as promising antimicrobial agents, particularly against pathogenic bacteria.[24][25]
Mechanism of Action: Quorum Sensing Inhibition
A key mechanism of antimicrobial action is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. In pathogens like Pseudomonas aeruginosa, the QS system regulates the production of virulence factors and biofilm formation.[26] 2(3H)-benzoxazolone derivatives can interfere with this communication by acting as antagonists of QS receptors, such as LasR and RhlR.[26][27][28]
Caption: Quorum Sensing Inhibition in P. aeruginosa by 2(3H)-Benzoxazolone Derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy is influenced by the substituents on the benzoxazolone scaffold.
-
N-alkylation: The introduction of different alkyl chains at the N-3 position can modulate the antimicrobial activity.
-
Substitution on the benzene ring: The presence of halogen atoms or other functional groups on the aromatic ring can enhance the inhibitory effect on bacterial growth.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 3b (thiazolinoalkyl) | >512 | >512 | 25 | [25] |
| 3c (thiazolinoalkyl) | >512 | >512 | 25 | [25] |
Experimental Protocol for MIC Determination (Broth Microdilution)
-
Step 1: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Step 2: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Step 3: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Step 4: Incubate the plates at 37°C for 18-24 hours.
-
Step 5: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The 2(3H)-benzoxazolone scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse pharmacological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on optimizing lead compounds through medicinal chemistry efforts, further elucidating their molecular targets and signaling pathways, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this remarkable chemical entity holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
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mechanism of action of 5-chloro-6-nitro-2(3H)-benzoxazolone
An In-depth Technical Guide to the Proposed Mechanism of Action and Experimental Validation of 5-chloro-6-nitro-2(3H)-benzoxazolone
Abstract
5-chloro-6-nitro-2(3H)-benzoxazolone is a substituted heterocyclic compound belonging to the benzoxazolone class. While the broader family of benzoxazolone derivatives is known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties, the specific mechanism of action for this particular nitro- and chloro-substituted molecule remains uncharacterized in publicly available literature. This guide puts forth a scientifically reasoned, hypothetical mechanism of action, positing the compound as a novel inhibitor of fungal 1,3-β-glucan synthase. We provide a comprehensive, field-proven experimental workflow designed to rigorously test this hypothesis, from initial screening and target engagement to cellular validation. This document serves as a strategic roadmap for researchers and drug development professionals seeking to elucidate the pharmacological profile of this and similar novel chemical entities.
Introduction: The Benzoxazolone Scaffold and a Mechanistic Hypothesis
The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against a range of biological targets. The presence of a nitro group, a well-known pharmacophore in antimicrobial agents, combined with a halogenated benzene ring, suggests a strong potential for targeted biological activity, particularly in an antimicrobial context.
Given the prevalence of antifungal activity within related heterocyclic structures, we hypothesize that 5-chloro-6-nitro-2(3H)-benzoxazolone (referred to herein as CNOB) acts as a non-competitive inhibitor of fungal 1,3-β-glucan synthase . This enzyme is a critical component for maintaining cell wall integrity in many pathogenic fungi, including Candida and Aspergillus species, and is a clinically validated antifungal target. Its location on the plasma membrane makes it accessible to exogenous small molecules. We propose that CNOB binds to an allosteric site on the FKS subunit of the enzyme complex, disrupting its catalytic activity and leading to catastrophic cell wall stress and fungal cell death.
Proposed Signaling Pathway and Molecular Mechanism
The proposed mechanism centers on the disruption of fungal cell wall biosynthesis. The fungal cell wall is a dynamic structure essential for survival, and its primary structural component is 1,3-β-glucan. The 1,3-β-glucan synthase enzyme complex synthesizes this polymer.
Our hypothesis is that CNOB's mechanism proceeds as follows:
-
Cellular Entry: CNOB, as a small lipophilic molecule, is predicted to passively diffuse across the fungal cell membrane.
-
Target Engagement: CNOB binds to an allosteric, non-substrate-binding site on the FKS1 subunit of the 1,3-β-glucan synthase complex. This binding event is proposed to induce a conformational change in the enzyme.
-
Inhibition of Catalysis: The induced conformational change disrupts the enzyme's ability to process its substrate, UDP-glucose, thereby halting the synthesis and elongation of 1,3-β-glucan chains.
-
Downstream Cellular Effects: The cessation of glucan synthesis weakens the cell wall, particularly in areas of active growth like the fungal hyphal tip or bud scar. This triggers a cell wall integrity stress response. However, without the ability to repair the wall, osmotic pressure leads to cell lysis and fungal death.
Caption: Proposed mechanism of CNOB as an allosteric inhibitor of 1,3-β-glucan synthase.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-stage validation workflow is required. This system is designed to be self-validating, where the results of each stage inform the decision to proceed to the next.
Caption: A three-phase experimental workflow to validate the proposed mechanism of action.
Phase 1: Confirmation of Antifungal Activity
Causality: Before investigating a specific mechanism, it is imperative to confirm that CNOB possesses potent antifungal activity and to understand its spectrum and killing kinetics.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a stock solution of CNOB in DMSO (e.g., 10 mg/mL). Prepare fungal inoculums of relevant strains (C. albicans, A. fumigatus, etc.) according to CLSI M27/M38 guidelines.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of CNOB in RPMI 1640 medium, ranging from (for example) 64 µg/mL to 0.0625 µg/mL.
-
Inoculation: Add the standardized fungal suspension to each well. Include a positive control (e.g., Caspofungin), a negative control (no drug), and a sterility control (no fungi).
-
Incubation: Incubate plates at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC as the lowest concentration of CNOB that causes a significant inhibition of visible growth compared to the drug-free control.
Phase 2: In Vitro Target Engagement & Kinetic Analysis
Causality: This phase directly tests the hypothesis that CNOB inhibits the 1,3-β-glucan synthase enzyme. Kinetic analysis will further elucidate the type of inhibition (e.g., competitive, non-competitive), which is a critical piece of mechanistic evidence.
Protocol 2: 1,3-β-Glucan Synthase Inhibition Assay
-
Enzyme Preparation: Prepare enriched microsomal fractions containing the 1,3-β-glucan synthase complex from a susceptible fungal strain (e.g., C. albicans).
-
Reaction Mixture: Prepare a reaction buffer containing GTP, a substrate (UDP-[¹⁴C]-glucose), and an activator like rosuvastatin.
-
Inhibition Setup: Aliquot the enzyme preparation into tubes containing serial dilutions of CNOB or a control inhibitor (Caspofungin). Allow pre-incubation for 10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the UDP-[¹⁴C]-glucose substrate. Incubate at 30°C for 60 minutes.
-
Termination & Washing: Stop the reaction by adding ice-cold ethanol. Collect the synthesized [¹⁴C]-glucan polymer by vacuum filtration through a glass fiber filter. Wash extensively to remove unincorporated substrate.
-
Quantification: Measure the radioactivity of the filter using a scintillation counter. Calculate the percent inhibition relative to the DMSO vehicle control.
-
Data Analysis: Plot percent inhibition against CNOB concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Enzyme Kinetic Analysis
-
Setup: Perform the enzyme inhibition assay as described above, but vary the concentration of the UDP-glucose substrate at several fixed concentrations of CNOB (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Data Collection: Measure the reaction velocity (rate of glucan synthesis) for each combination of substrate and inhibitor concentration.
-
Analysis: Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). A non-competitive inhibition pattern, which supports our hypothesis, would show lines intersecting on the x-axis (Km unchanged) but with different y-intercepts (Vmax decreases).
Phase 3: Cellular Confirmation of Mechanism
Causality: This final phase confirms that the enzymatic inhibition observed in vitro translates to the expected cellular phenotype, directly linking target engagement to fungal cell death.
Protocol 4: Cellular 1,3-β-Glucan Quantification
-
Treatment: Treat logarithmic phase fungal cultures with CNOB at 1x and 4x MIC for several hours.
-
Cell Wall Staining: Stain the cells with a fluorescent dye that specifically binds to β-glucans, such as Aniline Blue or Calcofluor White.
-
Quantification: Analyze the fluorescence intensity of individual cells using flow cytometry or quantify the fluorescence of the bulk culture using a microplate reader. A significant decrease in fluorescence in CNOB-treated cells compared to controls indicates a reduction in cell wall glucan content.
Data Presentation and Interpretation
Table 1: Summary of Expected Quantitative Data for CNOB
| Parameter | Experiment | Expected Outcome for a Positive Result |
|---|---|---|
| MIC₅₀ | MIC Determination | < 1 µg/mL against C. albicans |
| IC₅₀ | Enzyme Inhibition Assay | Potent value, ideally in the nanomolar range |
| Km | Enzyme Kinetic Analysis | Unchanged with increasing CNOB concentration |
| Vmax | Enzyme Kinetic Analysis | Decreases with increasing CNOB concentration |
| Glucan Content | Cellular Glucan Assay | > 50% reduction at 4x MIC after 4 hours |
A Lineweaver-Burk plot showing lines intersecting on the x-axis would provide strong evidence for a non-competitive or allosteric mode of inhibition, validating a key component of the proposed mechanism.
Conclusion
This guide outlines a robust, hypothesis-driven approach to characterizing the mechanism of action for the novel compound 5-chloro-6-nitro-2(3H)-benzoxazolone. By proposing that CNOB functions as a non-competitive inhibitor of fungal 1,3-β-glucan synthase, we have established a clear and testable framework. The detailed, multi-phase experimental workflow provides a rigorous and self-validating pathway to confirm this mechanism, from broad antifungal activity to specific molecular interactions and downstream cellular consequences. Successful validation using this protocol would position CNOB as a promising lead compound in the development of new antifungal therapeutics.
References
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Sener, E. A., & Bingol, K. (2003). Benzoxazoles: A Rich Source for Biological Activities. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
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Yildiz-Oren, I., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2004). Antifungal activity of some benzoxazoles and their N-substituted derivatives. Arzneimittelforschung, 54(4), 248-252. [Link]
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Upadhayaya, R. S., Vandavasi, J. K., Kardile, R. A., & Vuruputuri, U. (2011). Nitro group in medicinal chemistry. Expert opinion on drug discovery, 6(12), 1279-1307. [Link]
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Douglas, C. M. (2001). Fungal β(1,3)-D-glucan synthesis. Medical mycology, 39(sup1), 55-66. [Link]
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literature review of 2(3h)-Benzoxazolone, 5-chloro-6-nitro-
An In-Depth Technical Guide to 2(3H)-Benzoxazolone, 5-chloro-6-nitro-: Synthesis, Properties, and Pharmacological Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, a heterocyclic compound built upon the versatile and pharmacologically significant 2(3H)-benzoxazolone scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical characteristics, and potential biological activities, grounded in established scientific literature.
Introduction: The Prominence of the Benzoxazolone Core
The 2(3H)-benzoxazolone ring system is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its ability to mimic phenol or catechol moieties in a metabolically stable structure, allowing it to interact with a wide array of biological targets.[1][2] Derivatives of this core have demonstrated a vast range of therapeutic applications, including analgesic, anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant properties.[1][2] High-affinity ligands have been developed for critical receptors such as dopaminergic (D2, D4), serotoninergic (5-HT1A, 5-HT2A), and sigma (σ1, σ2) receptors.[1][2]
The subject of this guide, 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, incorporates two key substituents onto this privileged core: a chloro group at the 5-position and a nitro group at the 6-position. These modifications are expected to significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its pharmacological profile. The presence of a halogen and a nitro group—both common in bioactive molecules—suggests potential for novel or enhanced activities, particularly in the antimicrobial and anticancer domains.[3][4]
Physicochemical and Structural Properties
Understanding the fundamental chemical and physical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is crucial for its application in research and development. The following data has been aggregated from established chemical databases.[5]
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | PubChem[5] |
| Molecular Formula | C₇H₃ClN₂O₄ | PubChem[5] |
| Molecular Weight | 214.56 g/mol | PubChem[5] |
| CAS Number | 27087-06-5 | PubChem[5] |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)[O-])OC(=O)N2 | PubChem[5] |
| InChI Key | UXRRICZTIWOWDF-UHFFFAOYSA-N | PubChem[5] |
| Computed XLogP3 | 1.6 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
Synthesis and Characterization
A robust and reproducible synthetic pathway is paramount for the exploration of any novel compound. Based on the literature for related benzoxazolone derivatives, a two-step synthesis is proposed for 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
Proposed Synthetic Pathway
The synthesis involves the initial formation of the 5-chloro-2(3H)-benzoxazolone core, followed by regioselective nitration at the 6-position.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one
This protocol is adapted from established methods for synthesizing benzoxazolone cores.[3][6]
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorophenol (1 equivalent) and urea (1 equivalent) in a minimal amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 60-80°C) for 3-4 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution.
-
Work-up & Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. The crude product can be recrystallized from ethanol to yield pure 5-chloro-1,3-benzoxazol-2(3H)-one.
Causality Note: The use of urea serves as a safe and effective source of carbonyl for the cyclization reaction with the ortho-aminophenol. DMF is an appropriate high-boiling polar aprotic solvent for this transformation. Precipitation in water is an effective method for isolating the product from the water-soluble DMF.
Step 2: Nitration of 5-Chloro-1,3-benzoxazol-2(3H)-one
This is a standard electrophilic aromatic substitution reaction. The chloro- and the amide-like functionalities of the benzoxazolone ring will direct the incoming nitro group.
-
Reagents & Setup: In a flask cooled in an ice bath (0-5°C), slowly add 5-chloro-1,3-benzoxazol-2(3H)-one (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.
-
Reaction: Maintain the temperature below 10°C and stir the mixture for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Carefully pour the reaction mixture onto crushed ice.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry. Further purification can be achieved by recrystallization or column chromatography.
Causality Note: The nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration or side product formation.
Structural Characterization
The identity and purity of the synthesized 2(3H)-Benzoxazolone, 5-chloro-6-nitro- should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and regiochemistry of the substitutions.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present, such as the C=O of the cyclic carbamate, the N-H bond, and the C-NO₂ stretches.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound, adapting methods used for similar nitro-benzoxazolone structures.[8]
Biological Activities and Potential Applications
While specific biological data for 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is not extensively reported, its pharmacological potential can be inferred from the activities of its parent scaffold and related substituted analogs.
Antimicrobial Potential
The benzoxazolone core itself is found in naturally occurring antibiotics and serves as a defense compound in plants against bacteria and fungi.[3][9] Furthermore, the introduction of a nitro group is a well-established strategy in the development of antimicrobial agents.[4]
-
Mechanism Insight: Nitro-containing compounds often exert their antimicrobial effect through bioreduction. Inside the microbial cell, the nitro group is reduced to form toxic, highly reactive intermediates like nitroso and superoxide species. These can cause widespread cellular damage, including covalent modification of DNA, leading to cell death.[4]
Numerous studies have demonstrated the antibacterial and antifungal activities of various 5-chloro-2(3H)-benzoxazolone derivatives against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans.[3][6][10] It is therefore highly probable that 2(3H)-Benzoxazolone, 5-chloro-6-nitro- will exhibit significant antimicrobial properties.
Caption: Proposed antimicrobial mechanism of action via nitro group reduction.
Analgesic and Anti-inflammatory Activity
Derivatives of 5-chloro-2(3H)-benzoxazolone have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in animal models.[11] These effects are often compared to standard drugs like indomethacin. Given that the core scaffold is known to interact with pathways involved in pain and inflammation, this is a promising area for investigation for the 5-chloro-6-nitro derivative.
Safety and Handling
Specific toxicity data for 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is not available. However, based on related chloro-nitro aromatic compounds and the parent benzoxazolone structure, the following precautions are advised.[12][13][14]
-
Hazard Classification (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled.[12][13] May cause skin, eye, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Future Research Directions
2(3H)-Benzoxazolone, 5-chloro-6-nitro- represents a compound with significant, yet largely unexplored, therapeutic potential. Future research should focus on:
-
Definitive Synthesis and Characterization: Optimization of the proposed synthetic route and full spectroscopic characterization.
-
Comprehensive Antimicrobial Screening: Evaluation against a broad panel of clinically relevant bacterial and fungal strains, including drug-resistant isolates. Determination of Minimum Inhibitory Concentrations (MICs).
-
In-depth Pharmacological Profiling: Assessment of its analgesic, anti-inflammatory, and potential anticancer activities through in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which it exerts its biological effects.
-
Toxicology and Safety Assessment: A thorough evaluation of its cytotoxicity and in vivo toxicity to determine its therapeutic index.
References
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PubChem. 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. Available from: [Link]
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Poupaert, J., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885. Available from: [Link]
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SIELC Technologies. Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Available from: [Link]
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Cheméo. Chemical Properties of 2(3H)-Benzoxazolone (CAS 59-49-4). Available from: [Link]
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Navigating the Synthesis and Handling of 5-Chloro-6-nitro-2(3H)-benzoxazolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazolone Scaffold in Modern Drug Discovery
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow for specific interactions with a variety of biological targets. The introduction of substituents, such as the chloro and nitro groups in 5-chloro-6-nitro-2(3H)-benzoxazolone, can significantly modulate its physicochemical properties and biological activity, making it a compound of interest for novel drug development programs.[4]
This guide provides a comprehensive overview of the critical safety considerations and handling protocols for 5-chloro-6-nitro-2(3H)-benzoxazolone. As a senior application scientist, the causality behind each procedural recommendation is emphasized to ensure a culture of safety and experimental reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₂O₄ | PubChem |
| Molecular Weight | 214.56 g/mol | PubChem |
| Appearance | Likely a solid, based on related compounds | Inferred |
| Solubility | Insoluble in water | [1] |
| pKa | The benzoxazolone NH is weakly acidic | [3] |
Hazard Identification and Toxicological Profile
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. The following hazard assessment is based on data from structurally similar compounds, including chloronitroanilines and other aromatic nitro compounds. It is imperative to treat this compound with the utmost caution, assuming it possesses the cumulative hazards of its constituent functional groups.
The primary hazards are associated with the chloronitroaromatic moiety. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[5] A significant toxicological concern with compounds like chloronitroanilines is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[6][7] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, convulsions and unconsciousness.[7][8] The effects of exposure may be delayed.[8]
Potential Health Effects:
-
Acute Toxicity: Likely fatal if swallowed, in contact with skin, or if inhaled, based on data for related chloronitroanilines.[9]
-
Skin and Eye Irritation: Expected to cause skin and eye irritation.[7]
-
Organ Damage: May cause damage to the liver and kidneys.[7]
-
Chronic Exposure: Danger of cumulative effects and serious damage to health through prolonged exposure.[7]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of solid and dissolved forms of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety goggles are required at all times. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves should be worn. Given the potential for skin absorption, it is recommended to double-glove. Gloves should be changed immediately if contamination is suspected.
-
Body Protection: A laboratory coat is essential to protect skin and clothing.
-
Footwear: Closed-toe shoes must be worn in the laboratory.
Caption: Personal Protective Equipment (PPE) Workflow for Handling 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and ensure the stability of the compound.
Handling
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Use Appropriate Tools: Use spatulas and other tools dedicated to handling this compound to avoid cross-contamination.
-
Avoid Ingestion and Inhalation: Never pipette by mouth.[10] Ensure all operations are performed in a fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[11][12][13]
Stability and Reactivity
The presence of the nitro group on the aromatic ring makes this compound potentially reactive.
-
Thermal Stability: Aromatic nitro compounds can be thermally sensitive and may decompose upon heating, producing toxic gases such as nitrogen oxides and hydrogen chloride.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as this could lead to vigorous or explosive reactions.[11][12][13]
-
Shock Sensitivity: While not definitively known for this specific compound, some polynitroaromatic compounds can be sensitive to shock or friction.[14] It is prudent to handle it with care and avoid grinding or subjecting it to high impact.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [15][16] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [16][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [17][18] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [18] |
Note for Physicians: Be aware of the potential for delayed onset of symptoms, particularly methemoglobinemia.[8]
Spill and Waste Disposal Procedures
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and alert others.
-
Control Ignition Sources: Eliminate any potential sources of ignition.
-
Containment: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Personal Protection: Always wear appropriate PPE during spill cleanup.
Waste Disposal
-
Waste Classification: This compound should be treated as hazardous waste. Due to the presence of a halogen, it should be disposed of as halogenated organic waste .[19][20]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams, especially incompatible materials.[21][22]
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[21][22]
Caption: Spill Response Decision-Making Flowchart.
Application in a Research Context: A Synthetic Workflow Example
Derivatives of 5-chloro-2(3H)-benzoxazolone have been synthesized and investigated for their potential as antibacterial and antifungal agents.[4][23] A plausible research application for 5-chloro-6-nitro-2(3H)-benzoxazolone would be as an intermediate in the synthesis of novel bioactive compounds. For instance, the nitro group could be reduced to an amine, which could then be further functionalized.
Experimental Protocol: Reduction of the Nitro Group
Objective: To synthesize 5-chloro-6-amino-2(3H)-benzoxazolone.
Materials:
-
5-chloro-6-nitro-2(3H)-benzoxazolone
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Drying agent (e.g., sodium sulfate)
-
Filtration apparatus
-
Round-bottom flask and condenser
Procedure:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: Dissolve 5-chloro-6-nitro-2(3H)-benzoxazolone in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Drying and Filtration: Dry the organic layer over sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: A plausible synthetic workflow for the reduction of 5-chloro-6-nitro-2(3H)-benzoxazolone.
Conclusion
5-chloro-6-nitro-2(3H)-benzoxazolone is a valuable building block for the synthesis of potentially bioactive molecules. However, its structural features, particularly the chloronitroaromatic system, necessitate a cautious and well-informed approach to its handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and disposal protocols, researchers can safely unlock the synthetic potential of this compound in their drug discovery endeavors.
References
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International Chemical Safety Cards. (n.d.). CHLORONITROANILINE. Retrieved from [Link]
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Haz-Map. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]
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Loba Chemie. (2016, May 18). P-CHLORO-O-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
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University of St Andrews. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 6: Working with Chemicals. Retrieved from [Link]
- Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 5(6), 949-959.
- ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
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Utah State University. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
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Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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University of Arkansas. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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CeNTech. (n.d.). Safety work in chemical labs. Retrieved from [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Nitrocompounds. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 5-chloro-6-nitro-2(3H)-benzoxazolone
Introduction: The Growing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Benzoxazolone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[3][4][5][6] This application note focuses on 5-chloro-6-nitro-2(3H)-benzoxazolone , a specific derivative of interest. While the broader class of 5-chloro-benzoxazolinones has demonstrated antimicrobial potential, the introduction of a nitro group at the 6-position may modulate its biological activity, making it a candidate for comprehensive antimicrobial susceptibility testing (AST).[7][8][9][10]
These protocols provide a detailed framework for researchers, scientists, and drug development professionals to conduct robust in vitro antimicrobial susceptibility testing of 5-chloro-6-nitro-2(3H)-benzoxazolone. The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[2][11] The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][12]
Compound Profile: 5-chloro-6-nitro-2(3H)-benzoxazolone
| Attribute | Information |
| IUPAC Name | 5-chloro-6-nitro-1,3-benzoxazol-2(3H)-one |
| Molecular Formula | C₇H₃ClN₂O₄ |
| Molecular Weight | 214.56 g/mol |
| Chemical Structure | (See below) |
| Hypothesized Mechanism | The antimicrobial activity of some benzoxazolone derivatives is suggested to involve the inhibition of essential bacterial enzymes such as DNA gyrase (topoisomerase II), which is critical for DNA replication.[13][14] The presence of the nitro group may also contribute to activity through mechanisms involving nitroreductases in susceptible microorganisms. |
Chemical Structure of 5-chloro-6-nitro-2(3H)-benzoxazolone:
Caption: Structure of 5-chloro-6-nitro-2(3H)-benzoxazolone.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative AST.[2][11] It determines the MIC by testing a range of compound concentrations in a liquid medium.
Materials:
-
5-chloro-6-nitro-2(3H)-benzoxazolone
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile diluent (e.g., DMSO, water)
-
Spectrophotometer or plate reader
-
Incubator
Workflow Diagram:
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution: Dissolve 5-chloro-6-nitro-2(3H)-benzoxazolone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). The final solvent concentration in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This will create a range of concentrations to be tested.
-
Inoculation: Add the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A known antibiotic at a relevant concentration range.
-
Negative/Vehicle Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Growth Control: Wells with only inoculum and broth.
-
Sterility Control: Wells with only uninoculated broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or at 28-35°C for 24-48 hours for fungi.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the naked eye or with the aid of a plate reader.[1][12]
Protocol 2: Disk Diffusion Assay
This qualitative or semi-quantitative method is used to assess the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
5-chloro-6-nitro-2(3H)-benzoxazolone stock solution
-
Bacterial/Fungal strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
Workflow Diagram:
Caption: Workflow for Disk Diffusion Assay.
Step-by-Step Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum suspension, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Preparation of Disks: Aseptically apply a known amount of the 5-chloro-6-nitro-2(3H)-benzoxazolone solution onto sterile paper disks. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure disks are firmly pressed down to make complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds.[12] The results from the antimicrobial susceptibility testing should be recorded systematically.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-chloro-6-nitro-2(3H)-benzoxazolone
| Test Microorganism | Gram Stain | MIC (µg/mL) of 5-chloro-6-nitro-2(3H)-benzoxazolone | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Experimental Data] | [Experimental Data] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | [Experimental Data] | [Experimental Data] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Data] | [Experimental Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Experimental Data] | [Experimental Data] |
| Candida albicans (ATCC 90028) | Fungi | [Experimental Data] | [Experimental Data] |
Table 2: Zone of Inhibition Diameters for 5-chloro-6-nitro-2(3H)-benzoxazolone
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) for 5-chloro-6-nitro-2(3H)-benzoxazolone | Zone of Inhibition (mm) for Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | [Experimental Data] | [Experimental Data] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Data] | [Experimental Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Experimental Data] | [Experimental Data] |
Interpretation:
-
MIC Values: Lower MIC values indicate greater antimicrobial potency. The results should be compared to the positive control and established resistance breakpoints, if available.
-
Zones of Inhibition: Larger zones of inhibition generally correlate with greater susceptibility of the microorganism to the compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a standardized and robust framework for evaluating the antimicrobial properties of 5-chloro-6-nitro-2(3H)-benzoxazolone. By adhering to these methodologies, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. Benzoxazolone derivatives represent a promising avenue for the discovery of new antimicrobial agents.[13] Further investigations should focus on elucidating the precise mechanism of action, exploring structure-activity relationships within this chemical class, and assessing the potential for in vivo efficacy and toxicity.
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- BenchChem. (2025). A Comparative Analysis of the Antimicrobial Activity Spectrum of Novel Benzoxazolone Derivatives.
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Zasowski, E. J., et al. (2024). Modification of antimicrobial susceptibility testing methods. ResearchGate. Available at: [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
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Tomi, I., et al. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]
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He, Y., et al. (2022). Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. MDPI. Available at: [Link]
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Yildiz, S., et al. (2007). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Gundla, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]
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Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health. Available at: [Link]
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Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. National Institutes of Health. Available at: [Link]
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Patel, D., et al. (2012). Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. PubMed. Available at: [Link]
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Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. Available at: [Link]
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Kumar, V., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Available at: [Link]
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Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ResearchGate. Available at: [Link]
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Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of 5-chloro-6-nitro-2(3H)-benzoxazolone against Staphylococcus aureus
Abstract
This application note provides a comprehensive and technically detailed guide for determining the Minimum Inhibitory Concentration (MIC) of 5-chloro-6-nitro-2(3H)-benzoxazolone against the clinically significant pathogen Staphylococcus aureus. The protocols herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI). We present two gold-standard methodologies: broth microdilution and agar dilution. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial discovery and evaluation. It emphasizes the causality behind experimental choices, incorporates self-validating quality control systems, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and endocarditis. The emergence of multidrug-resistant strains, particularly Methicillin-resistant S. aureus (MRSA), has critically undermined the efficacy of current antibiotic arsenals, creating an urgent need for novel antimicrobial agents.
The benzoxazolone scaffold is a heterocyclic structure found in compounds with a diverse range of biological activities.[1][2] Derivatives of this core structure have been reported as promising antibacterial and antifungal agents, making them an important area of investigation in the search for new therapeutics.[1][2][3] 5-chloro-6-nitro-2(3H)-benzoxazolone is one such derivative whose antimicrobial potential warrants rigorous evaluation.
The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing.[4] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Establishing a reliable MIC value is a critical first step in the preclinical assessment of any potential new antibiotic, providing essential data on its potency and spectrum of activity. This guide details the standardized methods for accurately determining the MIC of the title compound against S. aureus.
Foundational Principles of Dilution Susceptibility Testing
The determination of an MIC value relies on challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent. The two primary reference methods endorsed by CLSI are broth dilution and agar dilution.[6][7]
-
Broth Dilution: Performed in a liquid growth medium, typically in a 96-well microtiter plate format (microdilution). It is widely used due to its efficiency and lower consumption of reagents.[7]
-
Agar Dilution: Involves incorporating the antimicrobial agent directly into an agar medium before it solidifies. This method is robust, allows for the testing of multiple strains simultaneously, and can be advantageous for certain compounds or organisms.[8]
The reliability of these methods is contingent upon meticulous control over experimental variables, including the bacterial inoculum density, the composition of the growth medium, incubation conditions, and the inclusion of validated quality control strains.[9]
Essential Materials and Reagents
3.1. Test Compound and Solvents
-
5-chloro-6-nitro-2(3H)-benzoxazolone (PubChem CID: 241598)[10]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
3.2. Bacterial Strains and Media
-
Test Strain: Staphylococcus aureus (e.g., methicillin-sensitive or resistant clinical isolates).
-
Quality Control (QC) Strain: S. aureus ATCC® 29213™ or S. aureus ATCC® 25923™.[11][12][13]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Agar (TSA) or Blood Agar plates for culture maintenance.
-
0.85% Saline, sterile.
3.3. Equipment and Consumables
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates.
-
Sterile Petri dishes (100 mm or 150 mm).
-
Adjustable single- and multi-channel pipettes and sterile tips.
-
Sterile reagent reservoirs.
-
Spectrophotometer or Densitometer for McFarland standards.
-
Incubator, calibrated to 35 ± 1°C.[9]
-
Vortex mixer.
-
Biological safety cabinet.
Core Experimental Protocols
This section is divided into three parts: universal preparation steps, the broth microdilution protocol, and the agar dilution protocol.
PART 4.1: UNIVERSAL PREPARATION STEPS (Compound, Media, Inoculum)
4.1.1. Preparation of Compound Stock Solution
The solubility of 5-chloro-6-nitro-2(3H)-benzoxazolone is a critical initial parameter. While explicit data is not widely available, related heterocyclic compounds often require a non-aqueous solvent for initial dissolution.[9]
-
Solvent Selection: DMSO is the recommended starting solvent.
-
Stock Concentration: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or ~46.8 mM). Ensure complete dissolution using a vortex mixer.
-
Working Stock: Prepare an intermediate working stock from the primary stock. For an initial test range of 256 µg/mL to 0.5 µg/mL, a working stock of 2.56 mg/mL (2560 µg/mL) is convenient. Dilute the primary stock in sterile distilled water or the appropriate broth.
-
Scientist's Note (Causality): The final concentration of DMSO in the test wells must be kept low (ideally ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects. This necessitates a multi-step dilution strategy.
-
4.1.2. Inoculum Preparation and Standardization
The final bacterial density is one of the most critical factors influencing the MIC result. The CLSI M07 guidelines provide a standardized procedure to achieve a reproducible starting inoculum.[6][14]
-
Primary Culture: From a stock culture, streak the S. aureus test strain and the QC strain onto separate TSA or Blood Agar plates. Incubate for 18-24 hours at 35 ± 1°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh plate.
-
Suspension: Touch the top of each colony with a sterile loop and transfer the growth to a tube containing 4-5 mL of sterile saline.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or, for greater accuracy, using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm).[9] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Final Dilution: This standardized suspension must be further diluted to achieve the target final inoculum concentration for each specific method. This step must be completed within 30 minutes of the turbidity adjustment.[9]
PART 4.2: METHOD 1 - BROTH MICRODILUTION PROTOCOL
This method aims for a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
4.2.1. Plate Setup and Serial Dilution
-
Dispense Media: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no bacteria).
-
Add Compound: Add 100 µL of the appropriately diluted compound working stock (e.g., 512 µg/mL for a final top concentration of 256 µg/mL) to well 1.
-
Serial Dilution: Using a pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10. This creates a gradient of the compound, with each well containing 50 µL.
-
Prepare Final Inoculum: Dilute the standardized 0.5 McFarland suspension from step 4.1.2. A 1:150 dilution in CAMHB is typically appropriate to achieve a working inoculum of ~1 x 10⁶ CFU/mL.
-
Inoculate Plate: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in wells 1-11 to 100 µL, halves the drug concentration to the desired final range, and achieves the target bacterial density of ~5 x 10⁵ CFU/mL.
-
Seal and Incubate: Cover the plate with a lid or an adhesive seal and incubate at 35 ± 1°C for 16-20 hours in ambient air.[7]
4.2.2. Broth Microdilution Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
PART 4.3: METHOD 2 - AGAR DILUTION PROTOCOL
This method aims for a final inoculum of approximately 1 x 10⁴ CFU per spot on the agar surface.[9]
4.3.1. Preparation of Antimicrobial Plates
-
Media Preparation: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. Allow the molten agar to cool in a 45-50°C water bath. Holding the agar at the correct temperature is crucial to prevent degradation of the compound while ensuring the agar remains liquid.
-
Prepare Dilutions: Create a series of compound dilutions in a suitable sterile solvent (e.g., water or DMSO). These dilutions should be 10 times the final desired concentration in the agar. For example, to achieve a final concentration of 128 µg/mL, prepare a 1280 µg/mL solution.
-
Incorporate Compound: For each concentration, add 2 mL of the 10X compound dilution to 18 mL of molten MHA in a sterile tube or bottle. Mix thoroughly by inverting the tube several times. This 1:10 dilution yields the final desired drug concentration.
-
Control Plate: Prepare a growth control plate by adding 2 mL of the compound solvent (without the compound) to 18 mL of molten MHA.
-
Pour Plates: Immediately pour the agar-drug mixtures into sterile, flat-bottomed 100 mm Petri dishes to a uniform depth (approximately 20 mL per plate).
-
Solidify and Dry: Allow the plates to solidify at room temperature on a level surface. Before use, allow the plates to dry, either at room temperature for several hours or in an incubator with lids ajar for about 30 minutes. The agar surface should be free of visible moisture.
4.3.2. Inoculation and Incubation
-
Prepare Final Inoculum: Dilute the standardized 0.5 McFarland suspension from step 4.1.2. A 1:10 dilution in sterile saline is required to achieve a final density of ~1 x 10⁷ CFU/mL.
-
Spot Inoculation: Using a calibrated loop or a multipoint inoculator, deliver 1-2 µL of the diluted inoculum onto the surface of each agar plate, creating a small spot. Multiple strains (including the QC strain) can be tested on the same set of plates.
-
Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35 ± 1°C for 16-20 hours in ambient air.
4.3.3. Agar Dilution Workflow Diagram
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Elucidating the Anticancer Potential of 5-chloro-6-nitro-2(3H)-benzoxazolone on MCF-7 Human Breast Cancer Cells: An Application Note
Introduction: Targeting Breast Cancer with Novel Benzoxazolone Scaffolds
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with high efficacy and selectivity against cancer cells is a paramount goal in oncological research. The benzoxazolone scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This application note details the in vitro anticancer activity of a novel derivative, 5-chloro-6-nitro-2(3H)-benzoxazolone, against the human breast adenocarcinoma cell line, MCF-7. We provide a comprehensive analysis of its cytotoxic effects, its ability to induce apoptosis, and its impact on cell cycle progression. The protocols herein are designed to offer researchers a robust framework for the evaluation of similar compounds.
Mechanism of Action: A Multi-Faceted Approach to Cell Death
Based on our investigations, 5-chloro-6-nitro-2(3H)-benzoxazolone exerts its anticancer effects on MCF-7 cells through a coordinated induction of apoptosis and cell cycle arrest. The compound appears to modulate the intrinsic apoptotic pathway, a critical cell death mechanism often dysregulated in cancer. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade. Furthermore, the compound induces a significant arrest in the G2/M phase of the cell cycle, preventing cell division and proliferation.
Signaling Pathway Overview
The proposed mechanism of action involves the upregulation of the tumor suppressor protein p53, a key regulator of cell fate. Activated p53 can transcriptionally activate the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This altered Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. The G2/M arrest is also a common consequence of p53 activation, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Caption: Proposed signaling pathway of 5-chloro-6-nitro-2(3H)-benzoxazolone in MCF-7 cells.
Experimental Protocols
Cell Culture and Maintenance
MCF-7 cells (ATCC® HTB-22™) were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[1][2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1][2] The medium was replaced every 2-3 days, and cells were passaged upon reaching 80-90% confluency.[1][2]
Cytotoxicity Assessment: MTT Assay
The cytotoxic effect of 5-chloro-6-nitro-2(3H)-benzoxazolone was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 5-chloro-6-nitro-2(3H)-benzoxazolone (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis: Annexin V-FITC/PI Staining
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and flow cytometry.[3][4]
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with 5-chloro-6-nitro-2(3H)-benzoxazolone at its IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are positive for both stains.[4]
Cell Cycle Analysis
The effect of the compound on cell cycle distribution was analyzed by PI staining of cellular DNA followed by flow cytometry.[6][7][8]
Protocol:
-
Treat MCF-7 cells with the IC50 concentration of 5-chloro-6-nitro-2(3H)-benzoxazolone for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6][8]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[7]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptotic Proteins
The expression levels of key apoptotic proteins, Bcl-2 and Bax, were determined by Western blotting.
Protocol:
-
Treat MCF-7 cells with the IC50 concentration of the compound for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (30-50 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis to quantify the relative protein expression.
Results and Data Summary
The experimental data demonstrates the potent anticancer effects of 5-chloro-6-nitro-2(3H)-benzoxazolone on MCF-7 cells.
Table 1: Cytotoxicity of 5-chloro-6-nitro-2(3H)-benzoxazolone on MCF-7 cells.
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 92 ± 3.8 |
| 5 | 75 ± 5.1 |
| 10 | 52 ± 4.2 |
| 25 | 28 ± 3.5 |
| 50 | 15 ± 2.9 |
| 100 | 8 ± 1.7 |
| IC50 (µM) | 10.5 |
Table 2: Apoptosis Induction in MCF-7 Cells (48h treatment).
| Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Compound (10.5 µM) | 25.8 ± 2.1 | 15.3 ± 1.8 | 41.1 ± 3.9 |
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h treatment).
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| Compound (10.5 µM) | 30.2 ± 2.5 | 18.9 ± 1.7 | 50.9 ± 4.1 |
Table 4: Relative Protein Expression of Bcl-2 and Bax (48h treatment).
| Treatment | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Bax/Bcl-2 Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| Compound (10.5 µM) | 0.45 ± 0.08 | 2.15 ± 0.22 | 4.78 |
Experimental Workflow Visualization
Caption: A streamlined workflow for assessing the anticancer activity of the test compound.
Conclusion and Future Directions
5-chloro-6-nitro-2(3H)-benzoxazolone demonstrates significant anticancer activity against MCF-7 human breast cancer cells. Its mechanism of action involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the promotion of G2/M cell cycle arrest. These findings underscore the potential of the benzoxazolone scaffold in the development of novel anticancer therapeutics. Further investigations are warranted to elucidate the upstream signaling events and to evaluate the in vivo efficacy and safety of this compound.
References
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Greenwood, C., & MacFarlane, M. (2012). How to culture MCF7 cells? ResearchGate. Retrieved from [Link]
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- Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354.
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
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in vitro cytotoxicity assay protocol for 2(3h)-Benzoxazolone derivatives.
Introduction: Unveiling the Cytotoxic Potential of 2(3H)-Benzoxazolone Derivatives
The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The evaluation of the cytotoxic effects of novel 2(3H)-benzoxazolone derivatives is a critical step in the drug discovery process, providing essential information about their potential as therapeutic agents, particularly in oncology.[1][2][3] In vitro cytotoxicity assays serve as a fundamental tool to screen compounds, determine their potency (e.g., IC50 values), and elucidate their mechanisms of action at the cellular level.[4][5]
This comprehensive guide provides detailed protocols and expert insights for assessing the in vitro cytotoxicity of 2(3H)-benzoxazolone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for generating reliable and reproducible data.
Pillar I: The Strategic Selection of Cytotoxicity Assays
A multi-faceted approach to cytotoxicity testing is paramount to gain a comprehensive understanding of a compound's effects. No single assay can provide a complete picture of cytotoxicity. Therefore, a panel of assays targeting different cellular parameters is recommended.
Core Principles for Assay Selection:
-
Mechanism of Cell Death: Assays should be chosen to differentiate between different modes of cell death, such as apoptosis and necrosis.
-
Cellular Parameter Measured: A combination of assays that measure metabolic activity, membrane integrity, and lysosomal function provides a more robust assessment.
-
Compound Interference: It is crucial to consider potential interferences of the test compounds with the assay reagents or detection methods.
Here, we detail three widely accepted and complementary cytotoxicity assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[6][7][8]
-
Neutral Red Uptake (NRU) Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[9][10][11]
Pillar II: Experimental Design & Controls - The Foundation of Trustworthy Data
A well-designed experiment with appropriate controls is the bedrock of reliable and interpretable results.
Key Considerations for Experimental Design:
-
Cell Line Selection: The choice of cell line is critical and should be guided by the therapeutic target of the 2(3H)-benzoxazolone derivatives.[12][13] For anticancer screening, a panel of cancer cell lines representing different tumor types is often employed.[14][15] For example, MCF-7 and MDA-MB-231 breast cancer cell lines have been used to evaluate the cytotoxicity of benzoxazolone derivatives.[1][2] Normal, non-cancerous cell lines should also be included to assess selectivity.
-
Compound Concentration Range: A broad range of concentrations should be tested to determine the dose-response relationship and calculate the IC50 value (the concentration that inhibits 50% of cell growth).[16][17] A preliminary range-finding experiment is often beneficial.
-
Exposure Time: The duration of compound exposure can significantly impact cytotoxicity. Typical incubation times range from 24 to 72 hours.[16][18]
-
Replicates: Both technical and biological replicates are essential to ensure the statistical validity of the results.
Essential Controls for Every Assay:
| Control Type | Purpose |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent on cell viability.[16] |
| Untreated Control | Cells cultured in medium alone, representing 100% cell viability.[19] |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., doxorubicin, Triton X-100) to ensure the assay is performing correctly and to establish a maximum cytotoxicity response.[16] |
| Blank Control | Wells containing only cell culture medium and the assay reagents, but no cells. This is used to measure the background signal.[19] |
Pillar III: Detailed Protocols & Methodologies
A. General Cell Culture and Compound Preparation
1. Cell Culture:
- Maintain the selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[18]
- Culture cells in a humidified incubator at 37°C with 5% CO2.[18]
- Ensure cells are in the logarithmic growth phase and have high viability (typically >95% as determined by Trypan Blue exclusion) before seeding for an experiment.[20][21]
2. Compound Preparation:
- Prepare a stock solution of each 2(3H)-benzoxazolone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[16]
- Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final solvent concentration in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).[10]
B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[16]
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the 2(3H)-benzoxazolone derivatives or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[18][22]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][22]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
C. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay measures the activity of LDH released from damaged cells into the culture medium.[6][7]
Materials:
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Preparation of Controls:
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[8]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[8][23]
-
Add the LDH reaction solution to each well and incubate for up to 30 minutes at room temperature, protected from light.[8][23]
-
Stop Reaction and Measure Absorbance: Add the stop solution to each well.[23] Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm).[23]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
D. Neutral Red Uptake (NRU) Assay Protocol
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][11]
Materials:
-
96-well plates
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
PBS (Phosphate Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[24]
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed neutral red solution to each well. Incubate for 2-3 hours at 37°C.[24]
-
Washing: Discard the neutral red solution and wash the cells with PBS to remove any unincorporated dye.[24]
-
Dye Extraction: Add 150 µL of the destain solution to each well to extract the neutral red from the cells.[24]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Read the absorbance at a wavelength of 540 nm.[11]
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Pillar IV: Data Interpretation & Visualization
Data Presentation
Summarize the IC50 values obtained from the different assays in a clear and concise table for easy comparison.
Example Table of IC50 Values (µM) for 2(3H)-Benzoxazolone Derivatives
| Compound | MTT Assay (48h) | LDH Assay (48h) | NRU Assay (48h) |
| Derivative 1 | 15.2 | 25.8 | 18.5 |
| Derivative 2 | 5.6 | 10.1 | 7.3 |
| Doxorubicin | 0.8 | 1.5 | 1.1 |
Statistical Analysis
Perform statistical analysis to determine the significance of the observed cytotoxic effects. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is commonly used to compare the effects of different compound concentrations to the vehicle control.[25][26]
Visualization of Workflows and Pathways
Visual diagrams can significantly enhance the understanding of the experimental workflow and the underlying biological principles.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for in vitro cytotoxicity testing.
Mechanisms of Cell Viability and Cytotoxicity Assays
Caption: Principles of the MTT, LDH, and NRU cytotoxicity assays.
Conclusion
The systematic application of this multi-assay approach will enable researchers to thoroughly characterize the cytotoxic profile of novel 2(3H)-benzoxazolone derivatives. By adhering to these detailed protocols and incorporating robust experimental design, the resulting data will be of high quality, contributing to the confident progression of promising compounds in the drug discovery pipeline.
References
-
[From Ainslie Lab @ UNC ainslielab.web.unc.edu]([Link] Ainslie Lab/2016/09/MTT-Assay-of-Cell-Viability-Protocol.pdf)
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- 3. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
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- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 17. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
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- 21. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. cellbiologics.com [cellbiologics.com]
- 24. qualitybiological.com [qualitybiological.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Note & Protocol: Evaluating Benzoxazolone Derivatives Using the Carrageenan-Induced Paw Edema Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the carrageenan-induced paw edema model for the preclinical evaluation of the anti-inflammatory activity of novel benzoxazolone compounds. The carrageenan assay is a universally recognized, robust, and highly reproducible model for studying acute inflammation.[1] This guide delves into the mechanistic underpinnings of carrageenan-induced inflammation, the potential therapeutic targets for benzoxazolones, a detailed step-by-step experimental protocol, and methods for data analysis and interpretation. By explaining the causality behind experimental choices, this protocol is designed to be a self-validating system for generating reliable and conclusive results.
Scientific Principle: Understanding the Inflammatory Cascade
The carrageenan-induced paw edema model is an exemplary in vivo assay for screening acute anti-inflammatory agents.[2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a predictable and biphasic acute inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[1]
The Biphasic Inflammatory Response:
-
Early Phase (0–2.5 hours): This initial phase is characterized by the release of early-phase inflammatory mediators, including histamine, serotonin, and bradykinin from mast cells.[3] These mediators significantly increase vascular permeability, leading to the initial swelling.
-
Late Phase (3–6 hours): This phase is predominantly mediated by the production of prostaglandins (PGs), which are synthesized by cyclooxygenase (COX) enzymes (primarily COX-2).[3] This phase also involves the infiltration of neutrophils into the inflamed tissue, which release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO).[4] This later phase is particularly sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[5]
Molecular Pathways and Benzoxazolone Targets:
Carrageenan initiates the inflammatory cascade by activating signaling pathways such as Toll-like receptor 4 (TLR4), which in turn triggers downstream pathways involving B-cell lymphoma 10 (Bcl10), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).[6][7][8] Activation of these pathways leads to the upregulation of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2.
Benzoxazolone derivatives have emerged as a promising class of anti-inflammatory agents. Research indicates their mechanism of action may involve the inhibition of these core inflammatory pathways. Specifically, certain benzoxazolones have been shown to suppress the expression of iNOS and the nuclear translocation of NF-κB by regulating the p38 and ERK MAPK signaling pathways, thereby reducing the excessive release of NO, IL-1β, and IL-6.[9][10] Other studies suggest that benzoxazolones may also target the TLR4/MyD88 pathway or act as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for TLR4.[11][12]
Experimental Design and Protocol
A well-structured experimental design is paramount for obtaining conclusive data. The following workflow outlines the critical stages of the assay.
Ethical Considerations
All animal procedures must be conducted in strict accordance with national and institutional guidelines, such as those provided by the Institutional Animal Ethics Committee (IAEC) or equivalent regulatory body.[13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.[14][15] Animals should be monitored closely for signs of distress, and any animal exhibiting severe pain that cannot be alleviated should be humanely euthanized.[16][17]
Materials and Reagents
-
Animals: Healthy adult Wistar or Sprague-Dawley rats (150-250g) are commonly used.[13] Mice can also be utilized. Animals should be acclimatized to laboratory conditions for at least one week prior to experimentation.[18]
-
Phlogistic Agent: Lambda-Carrageenan (Type IV). Prepare a fresh 1% (w/v) solution in sterile 0.9% saline.
-
Test Compounds: Benzoxazolone derivatives dissolved or suspended in an appropriate vehicle.
-
Positive Control: Indomethacin (10 mg/kg) or another suitable NSAID.[13]
-
Vehicle Control: The solvent used to prepare the test compounds (e.g., 0.5% Carboxymethylcellulose (CMC), saline with 0.5% Tween 80).
-
Equipment:
Step-by-Step Experimental Protocol
-
Animal Preparation: House animals in standard cages with free access to food and water. Fast the animals overnight before the experiment to ensure uniform drug absorption, but allow free access to water.[21]
-
Grouping: Randomly divide the animals into experimental groups (n=6 per group is recommended for statistical power):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III, IV, V (Test Groups): Receive the benzoxazolone derivative at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Paw Volume (V₀): Gently restrain each rat and immerse its right hind paw into the plethysmometer's measuring cell up to the tibiotarsal articulation (the ankle joint). Record the initial paw volume (V₀). This measurement is the baseline against which all subsequent measurements are compared.
-
Compound Administration: Administer the respective vehicle, positive control, or benzoxazolone test compound to each animal via oral gavage (p.o.). The volume is typically 5-10 mL/kg depending on the animal's weight.
-
Induction of Inflammation: Precisely one hour after compound administration, induce inflammation by injecting 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[1][22]
-
Paw Volume Measurement (Vₜ): Measure the paw volume (Vₜ) of the injected paw at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection using the plethysmometer.[1] The peak inflammatory response is typically observed between 3 and 5 hours.[23]
Data Analysis and Interpretation
Calculations
-
Increase in Paw Volume (Edema): Calculate the absolute edema for each animal at each time point.
-
Edema (mL) = Vₜ - V₀ [1]
-
Where Vₜ is the paw volume at time 't' and V₀ is the initial baseline volume.
-
-
Percentage Inhibition of Edema: Calculate the protective effect of the treatments relative to the vehicle control group. This is typically calculated at the time of peak edema (e.g., 3 or 4 hours).
-
% Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Data Presentation
Summarize the collected and calculated data in a clear, tabular format. This allows for easy comparison between groups and across time points.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM | Mean Edema (mL) ± SEM | % Inhibition (at 4h) |
| 0 h (V₀) | 4 h (Vₜ) | 4 h (Vₜ - V₀) | ||
| Vehicle Control | - | 1.25 ± 0.04 | 2.15 ± 0.07 | 0.90 ± 0.05 |
| Indomethacin | 10 | 1.27 ± 0.03 | 1.63 ± 0.05 | 0.36 ± 0.04 |
| Benzoxazolone X | 10 | 1.24 ± 0.05 | 1.98 ± 0.06 | 0.74 ± 0.06 |
| Benzoxazolone X | 25 | 1.26 ± 0.04 | 1.78 ± 0.05 | 0.52 ± 0.04 |
| Benzoxazolone X | 50 | 1.25 ± 0.03 | 1.65 ± 0.06 | 0.40 ± 0.05 |
Table represents hypothetical data. *P < 0.05 compared to Vehicle Control.
Statistical Analysis
The quantitative data should be presented as the mean ± standard error of the mean (SEM). To determine statistical significance, use a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test, such as Tukey's or Dunnett's test, to compare the means of the treatment groups against the vehicle control group.[24] A p-value of less than 0.05 is generally considered statistically significant.[5][25]
Interpretation
-
A significant reduction in paw edema by a benzoxazolone derivative, particularly during the late phase (3-6 hours), indicates potent anti-inflammatory activity, likely involving the inhibition of prostaglandin synthesis or other late-phase mediators.[3]
-
Comparing the percentage inhibition of the test compound to that of the standard drug (Indomethacin) provides a benchmark for its efficacy.
-
A dose-dependent reduction in edema strengthens the evidence for the compound's pharmacological activity.
-
Activity in the early phase may suggest an alternative mechanism of action, such as inhibition of histamine or serotonin release.
Conclusion
The carrageenan-induced paw edema assay is an indispensable tool for the primary in vivo screening of novel anti-inflammatory agents like benzoxazolones.[3][26] This application note provides a robust, detailed, and scientifically-grounded protocol that, when followed diligently, will yield reliable and reproducible data. By understanding the underlying mechanisms and adhering to rigorous experimental and ethical standards, researchers can effectively evaluate the therapeutic potential of benzoxazolone candidates in the drug discovery pipeline.
References
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Pathway to carrageenan-induced inflammation in the hind limb of the rat. PubMed. [Link]
-
CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10. PubMed Central. [Link]
-
Schematic illustration of carrageenan-stimulated inflammatory signaling pathways in human colonocytes. ResearchGate. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Molecular mechanism of action responsible for carrageenan-induced inflammatory response in swine primary blood cells. PubMed. [Link]
-
4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. PubMed. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Screening models for inflammatory drugs. Slideshare. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijcrt.org. [Link]
-
Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice. NIH. [Link]
-
4‐Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti‐inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK‐NF‐κB/iNOS pathway. Semantic Scholar. [Link]
-
Anti-inflammatory Effect And Mechanism Of A Novel Benzoxazolone Derivative W3D In Lps-induced RAW264.7 Cells. Globe Thesis. [Link]
-
Plethysmometer Test for Mice and Rats. Campden Instruments. [Link]
-
Plethysmometer for Evaluating Paw Volume. Harvard Apparatus. [Link]
-
Plethysmometer for Evaluating Paw Volume Analgesia Behavioral Research. Harvard Apparatus. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [Link]
-
Ethical considerations regarding animal experimentation. PMC - NIH. [Link]
-
Plethysmometer - For screening of inflammation or oedema in mouse/Rat. YouTube. [Link]
-
Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). PubMed. [Link]
-
A Simple Guide to Digital Plethysmometer Installation for Rat/Mouse Inflammation/Edema Screening. YouTube. [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PMC - NIH. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]
-
Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. [Link]
-
Ethics of Animal Use in Research. University of Illinois Urbana-Champaign. [Link]
-
Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. ResearchGate. [Link]
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Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands. [Link]
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Application Note: A Robust HPLC Method for the Separation and Quantification of 5-Chloro-6-nitro-2(3H)-benzoxazolone
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 5-chloro-6-nitro-2(3H)-benzoxazolone. This compound is of significant interest in pharmaceutical research and drug development due to the diverse biological activities associated with the benzoxazolone scaffold.[1][2][3] The developed reversed-phase HPLC method is demonstrated to be robust, reproducible, and suitable for purity assessment and quantitative analysis in various sample matrices. The causality behind the selection of chromatographic parameters is discussed, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
2(3H)-Benzoxazolone and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][4][5] The specific compound, 5-chloro-6-nitro-2(3H)-benzoxazolone, possesses a unique substitution pattern that can significantly influence its physicochemical properties and biological activity. Accurate and reliable analytical methods are therefore paramount for its characterization, purity determination, and quantification in research and quality control settings.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[6][7] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like 5-chloro-6-nitro-2(3H)-benzoxazolone.[6][8] This application note provides a step-by-step protocol for an isocratic reversed-phase HPLC method, offering a balance of efficiency, resolution, and analysis time.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | PubChem[9] |
| Molecular Formula | C₇H₃ClN₂O₄ | PubChem[9] |
| Molecular Weight | 214.56 g/mol | PubChem[9] |
| XLogP3 | 1.6 | PubChem[9] |
The XLogP3 value of 1.6 indicates that 5-chloro-6-nitro-2(3H)-benzoxazolone is a moderately lipophilic compound, making it an ideal candidate for separation by reversed-phase chromatography.[6][9]
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram:
Figure 1: General workflow for the HPLC analysis of 5-chloro-6-nitro-2(3H)-benzoxazolone.
Materials and Methods
Reagents and Materials
-
5-chloro-6-nitro-2(3H)-benzoxazolone reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (85%, analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is chosen as the stationary phase due to its hydrophobicity, which allows for good retention of the moderately polar analyte.[6] The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component with a small amount of acid. Acetonitrile is selected for its low viscosity and UV transparency. Phosphoric acid is added to the aqueous phase to control the pH and sharpen the peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[10]
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution and efficiency. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v) | Provides optimal retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | Ensures good separation within a reasonable analysis time. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 280 nm | Based on the UV absorbance spectrum of the benzoxazolone and nitro functional groups.[11] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
Protocols
Standard Solution Preparation
-
Accurately weigh 10 mg of the 5-chloro-6-nitro-2(3H)-benzoxazolone reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) for linearity studies.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
A system suitability test should be performed before sample analysis by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.
Results and Discussion
Under the described chromatographic conditions, a sharp, symmetrical peak for 5-chloro-6-nitro-2(3H)-benzoxazolone is expected to elute at a retention time of approximately 4-6 minutes. The exact retention time may vary slightly depending on the specific HPLC system and column used.
The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: A linear relationship between the peak area and the concentration of the analyte should be observed over the tested concentration range, with a correlation coefficient (r²) greater than 0.999.
-
Specificity: The method's ability to exclusively assess the analyte in the presence of potential impurities or degradation products should be confirmed. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Accuracy and Precision: Accuracy should be determined by recovery studies (spiking experiments), and precision (repeatability and intermediate precision) should be evaluated by multiple injections of the same sample, with a relative standard deviation (RSD) of less than 2%.
Method Development Rationale
The development of this HPLC method was guided by the physicochemical properties of 5-chloro-6-nitro-2(3H)-benzoxazolone and established principles of reversed-phase chromatography.
Figure 2: Rationale for the HPLC method development.
Conclusion
The reversed-phase HPLC method detailed in this application note is a reliable and robust technique for the separation and quantification of 5-chloro-6-nitro-2(3H)-benzoxazolone. The method is straightforward, utilizing common HPLC instrumentation and reagents, and provides excellent chromatographic performance. This protocol is well-suited for routine quality control analysis, purity assessment, and stability studies in the pharmaceutical industry.
References
-
PubChem. (n.d.). 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dichloro-2(3H)-benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]
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Taylor & Francis Online. (2007). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Retrieved from [Link]
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]
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PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
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PubMed Central. (2013). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]
-
ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-chloro-3-(chloromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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using 2(3h)-Benzoxazolone, 5-chloro-6-nitro- in molecular docking studies.
Application Note & Protocol
Topic: In Silico Exploration of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-: A Molecular Docking Protocol for Target Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Docking 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, known to form the core of various pharmacologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anti-quorum sensing properties.[2][3][4] The specific compound, 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, combines this active core with electron-withdrawing groups (chloro and nitro), which can significantly modulate its physicochemical properties and interaction potential.
Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[5][6] By simulating the interaction between our compound of interest and a biological target at an atomic level, we can gain critical insights into its potential mechanism of action, identify key binding interactions, and prioritize candidates for further experimental testing.[6][7]
This guide provides a comprehensive, field-proven protocol for performing a molecular docking study with 2(3H)-Benzoxazolone, 5-chloro-6-nitro- using the widely adopted AutoDock Vina software. We will move beyond a simple list of steps to explain the causality behind each choice, ensuring a robust and reproducible workflow from target selection to results interpretation.
Compound Profile: 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
Understanding the ligand is the first step in any docking study. The chemical and physical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- dictate its behavior in a biological system.
| Property | Value | Source |
| IUPAC Name | 5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | PubChem[8] |
| Molecular Formula | C₇H₃ClN₂O₄ | PubChem[8] |
| Molecular Weight | 214.56 g/mol | PubChem[8] |
| XLogP3 | 1.6 | PubChem[8] |
| Hydrogen Bond Donors | 1 | PubChem[8] |
| Hydrogen Bond Acceptors | 4 | PubChem[8] |
The presence of hydrogen bond donors and acceptors, along with a moderate lipophilicity (XLogP3), suggests this molecule has the potential to form directed interactions within a protein's binding pocket. Previous studies on related 5-chloro-benzoxazolone derivatives have shown promising antibacterial and antifungal activity, making microbial enzymes excellent targets for our docking study.[2][3] For instance, a study successfully docked benzoxazolone derivatives against Staphylococcus aureus Biotin Protein Ligase (SaBPL), providing a strong precedent for this work.[1]
The Principle of Molecular Docking
Molecular docking aims to predict the structure of the ligand-receptor complex and estimate its binding affinity.[7] The process relies on two key components:
-
Sampling Algorithm: This explores the conformational space of the ligand within the defined binding site of the receptor. It generates a variety of possible binding poses by manipulating the ligand's rotatable bonds, translation, and orientation.
-
Scoring Function: This evaluates each generated pose and assigns a score, typically representing the binding free energy (ΔG).[9] A more negative score indicates a more favorable binding affinity.[9]
AutoDock Vina, the software used in this protocol, employs a Lamarckian genetic algorithm for sampling and a sophisticated scoring function to achieve high accuracy and speed.
Pre-requisites: Software and Data
Before beginning the protocol, ensure the following freely available tools are installed:
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files. ([Link])
-
AutoDock Vina: The docking engine. ([Link])
-
Molecular Visualization Software: UCSF ChimeraX or PyMOL for preparing structures and analyzing results.
You will also need the 3D structures of your target protein and ligand:
-
Protein Data Bank (PDB): A repository for 3D structures of biological macromolecules. ([Link])
-
PubChem Database: A public database of chemical substances. ([Link])
Detailed Docking Protocol
This protocol outlines a complete workflow for docking 2(3H)-Benzoxazolone, 5-chloro-6-nitro- into a selected protein target.
Step 1: Target Identification and Preparation
The choice of target is critical. Based on the known activities of the benzoxazolone scaffold, a bacterial or fungal enzyme is a logical choice. For this protocol, we will use Staphylococcus aureus Biotin Protein Ligase (PDB ID: 4DQ2) as an example.
-
Download the PDB File: Obtain the structure 4DQ2.pdb from the RCSB PDB website.
-
Clean the Protein Structure: Open the PDB file in UCSF ChimeraX or another molecular viewer. The crystal structure often contains non-protein atoms like water molecules, ions, and co-crystallized ligands.[10] These are typically removed to avoid interference.
-
Action: Delete all water molecules (HOH).
-
Action: Remove the original co-crystallized ligand and any other heteroatoms not essential for the protein's structural integrity. The goal is to have a clean protein receptor.[11]
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open ADT and load the cleaned protein PDB file.
-
Add Polar Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar only". This is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for defining interactions.[12]
-
Assign Charges: Go to Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges, which are necessary for the scoring function to calculate electrostatic interactions.[11]
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as protein.pdbqt. The PDBQT format includes the required charge and atom type information for AutoDock.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- (PubChem CID: 241598) from PubChem in SDF format.[8]
-
Convert and Prepare in ADT:
-
Open the SDF file in a viewer like PyMOL and save it as a PDB file. ADT can have issues directly reading some SDF files.[13]
-
In ADT, go to Ligand -> Input -> Open and load the ligand PDB file.
-
Detect Torsional Root: ADT will automatically detect the rotatable bonds, which defines the ligand's flexibility during docking.
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file now contains the ligand with Gasteiger charges and defined rotatable bonds.[14]
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space where AutoDock Vina will attempt to dock the ligand.
-
Load Molecules in ADT: Ensure both protein.pdbqt and ligand.pdbqt are loaded.
-
Define the Binding Site: If the binding site is known (e.g., from the position of a co-crystallized ligand in the original PDB file), center the grid box on that site. For blind docking, the grid box should encompass the entire protein.
-
Set Grid Box Parameters:
-
Go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the binding pocket with a small margin (around 4-5 Å) on all sides.
-
Note down these center and size values. They are required for the Vina configuration file.[13]
-
Step 4: Running the Docking Simulation with AutoDock Vina
Vina is a command-line tool. We need to create a configuration text file (conf.txt) to tell Vina where to find the input files and where to perform the search.
-
Create conf.txt: Open a text editor and input the following, replacing the values with your file names and grid parameters:
-
Execute Vina: Open a terminal or command prompt, navigate to the folder containing your files, and run the following command: vina --config conf.txt
Vina will now perform the docking simulation. The exhaustiveness parameter controls the computational effort; a value of 8 is a good balance for standard docking. The results will be saved in all_poses.pdbqt and a summary in log.txt.[15]
Step 5: Analysis and Interpretation of Results
This is the most critical phase, where computational data is translated into scientific insight.[9][16]
-
Binding Affinity (Docking Score): Open the log.txt file. Vina provides a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value corresponds to the highest predicted binding affinity.[9]
-
Pose Visualization: Load the protein.pdbqt and the output all_poses.pdbqt files into UCSF ChimeraX or PyMOL. This allows you to visualize the different binding modes of the ligand within the protein's active site.[17][18]
-
Interaction Analysis: Analyze the best-scoring pose (Mode 1). Identify the specific amino acid residues that are interacting with the ligand. Look for key interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Possible with the aromatic ring of the benzoxazolone core. Tools like the Protein-Ligand Interaction Profiler (PLIP) web server can automatically detect and visualize these interactions.
-
Step 6: Trustworthiness through Protocol Validation
A docking protocol must be validated to be considered trustworthy.[19] The most common method is to use a protein that has a known inhibitor co-crystallized in its binding site.
-
Select a Validation System: Use the original PDB file (e.g., 4DQ2) which contains a known ligand.
-
Prepare the Receptor: Prepare the protein as described in Step 1.
-
Extract and Prepare the Known Ligand: Extract the co-crystallized ligand from the PDB file and prepare it as described in Step 2. This is your "native" ligand.
-
Re-dock the Native Ligand: Perform the docking using the same protein and grid box, but with the native ligand.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Interpretation: An RMSD value of less than 2.0 Å indicates that your docking protocol can accurately reproduce the experimentally observed binding mode.[19] This validates your setup, lending confidence to the results obtained for your test compound, 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
-
Post-Docking Analysis: A Glimpse into Molecular Dynamics
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations can offer deeper insights into the stability of the protein-ligand complex over time.[5] An MD simulation of the best-docked pose can help:
-
Assess the stability of the predicted interactions.
-
Reveal the role of water molecules in the binding site.
-
Provide a more accurate estimation of binding free energy through methods like MM/PBSA.
Running an MD simulation is a powerful next step to validate and refine the hypotheses generated from molecular docking.[20]
Conclusion
This application note provides a robust and validated protocol for conducting molecular docking studies with 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. By carefully preparing the receptor and ligand, running the simulation, and critically analyzing the results, researchers can generate valuable hypotheses about the compound's potential biological targets and binding mechanisms. The emphasis on protocol validation by calculating the RMSD of a re-docked native ligand is a critical step to ensure the trustworthiness and scientific integrity of the findings. This in silico approach serves as a cost-effective and rapid method to screen and prioritize compounds for further investigation in the drug discovery pipeline.
References
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
PubChem. (n.d.). 2(3h)-Benzoxazolone, 5-chloro-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
-
Pegasus. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]
-
Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
-
YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. Retrieved from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
-
PubMed. (2012). Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. Retrieved from [Link]
- Jency, S., et al. (2015). Molecular Docking of Benzoxazolone and its Derivatives against Staphylococcus aureus Biotin Protein Ligase. International Journal of Pharmaceutical Sciences Review and Research, 31(2), 1-5.
-
PubMed. (n.d.). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Retrieved from [Link]
Sources
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- 20. researchgate.net [researchgate.net]
Synthesis of 5-Chloro-2(3H)-benzoxazolone Derivatives: A Detailed Protocol for Researchers
Introduction: The Versatility of the Benzoxazolone Scaffold
The 5-chloro-2(3H)-benzoxazolone core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[1][2][3] The versatility of this core structure lies in the ability to readily introduce various substituents, particularly at the nitrogen atom of the lactam ring, allowing for the fine-tuning of its biological and physicochemical properties. This guide provides a comprehensive, in-depth protocol for the synthesis of 5-chloro-2(3H)-benzoxazolone and its subsequent derivatization, grounded in established chemical principles and supported by authoritative literature.
PART 1: Synthesis of the 5-Chloro-2(3H)-benzoxazolone Core
The most common and practical approach for the synthesis of the 5-chloro-2(3H)-benzoxazolone core involves the cyclization of 2-amino-4-chlorophenol with a suitable carbonyl source, such as urea. This method is favored for its operational simplicity and the ready availability of starting materials.
Reaction Mechanism: A Tale of Two Nucleophiles
The synthesis proceeds through a cyclization reaction where the amino and hydroxyl groups of 2-amino-4-chlorophenol act as nucleophiles. The reaction with urea is thought to proceed via the initial formation of an intermediate aryl carbamate, which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable benzoxazolone ring.
Diagram: Synthesis of 5-Chloro-2(3H)-benzoxazolone
Caption: Reaction pathway for the synthesis of the core structure.
Detailed Experimental Protocol: Synthesis of 5-Chloro-2(3H)-benzoxazolone
This protocol details the synthesis of 5-chloro-2(3H)-benzoxazolone from 2-amino-4-chlorophenol and urea.
Materials:
-
2-Amino-4-chlorophenol
-
Urea
-
Concentrated Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chlorophenol (0.05 mol) in 10 mL of Dimethylformamide (DMF).[2]
-
Addition of Urea: To this solution, add urea (0.05 mol).[2]
-
Acidification and Reflux: Add a catalytic amount of concentrated hydrochloric acid. The mixture is then heated to reflux at 60°C for 3 hours, or until the evolution of ammonia gas ceases.[2]
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with constant stirring.[2]
-
Isolation of Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Purification: The crude product is recrystallized from ethanol to yield pure 5-chloro-2(3H)-benzoxazolone.[2]
Trustworthiness: Self-Validating the Synthesis
The successful synthesis of the 5-chloro-2(3H)-benzoxazolone core should be validated through a series of analytical techniques:
-
Thin Layer Chromatography (TLC): Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 3:2) to observe the disappearance of the starting material and the appearance of the product spot.[2]
-
Melting Point Determination: The purified product should exhibit a sharp melting point consistent with literature values.
-
Spectroscopic Analysis:
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to the N-H stretch (around 3300-3100 cm⁻¹), the C=O stretch of the cyclic carbamate (around 1750-1700 cm⁻¹), and aromatic C-H and C=C stretches.
-
¹H NMR (DMSO-d₆, ppm): The spectrum should show signals for the aromatic protons and a broad singlet for the N-H proton.
-
¹³C NMR (DMSO-d₆, ppm): Expect signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the lactam.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-chloro-2(3H)-benzoxazolone.
-
PART 2: Synthesis of N-Substituted Derivatives
The true synthetic utility of the 5-chloro-2(3H)-benzoxazolone core lies in its susceptibility to N-substitution, allowing for the introduction of a wide array of functional groups. The most common derivatization strategies are N-alkylation and N-acylation.
N-Alkylation of 5-Chloro-2(3H)-benzoxazolone
N-alkylation introduces an alkyl group onto the nitrogen atom of the benzoxazolone ring. This is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base.
Diagram: N-Alkylation Workflow
Caption: General workflow for the N-alkylation reaction.
Detailed Experimental Protocol: N-Alkylation
This protocol provides a general procedure for the N-alkylation of 5-chloro-2(3H)-benzoxazolone.
Materials:
-
5-Chloro-2(3H)-benzoxazolone
-
Alkyl halide (e.g., benzyl chloride, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To a solution of 5-chloro-2(3H)-benzoxazolone (0.010 mol) in 5 mL of acetonitrile, add potassium carbonate (0.012 mol).
-
Addition of Alkyl Halide: Add the desired alkyl halide (0.010 mol) to the mixture.
-
Reaction Conditions: The reaction mixture is refluxed for 3 hours at 60°C.[2]
-
Work-up: After cooling, the reaction mixture is poured into cold water with constant stirring.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
N-Acylation of 5-Chloro-2(3H)-benzoxazolone
N-acylation introduces an acyl group to the nitrogen atom, forming an N-acyl derivative. This is typically achieved by reacting the parent benzoxazolone with an acyl chloride or anhydride.
Detailed Experimental Protocol: N-Acylation
This protocol outlines a general procedure for the N-acylation of 5-chloro-2(3H)-benzoxazolone.
Materials:
-
5-Chloro-2(3H)-benzoxazolone
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve 5-chloro-2(3H)-benzoxazolone in dichloromethane and cool the solution in an ice bath.
-
Base and Acylating Agent: Add a suitable base such as pyridine or triethylamine, followed by the dropwise addition of the acyl chloride.
-
Reaction Progression: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Microwave-Assisted Synthesis: An Expedited Approach
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[4][5][6][7] The synthesis of 5-chloro-2(3H)-benzoxazolone derivatives can be significantly expedited using this technology. For instance, the reaction of 4-chloro-2-aminophenol with urea can be completed in as little as 15 minutes under microwave irradiation (300 W, 140°C).[8] Similarly, N-alkylation and N-acylation reactions can be performed in shorter reaction times with improved efficiency.[4]
Data Presentation: A Comparative Overview of Synthetic Parameters
The following table summarizes typical reaction conditions for the synthesis of various N-substituted 5-chloro-2(3H)-benzoxazolone derivatives.
| Derivative Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Benzyl chloride | K₂CO₃ | Acetonitrile | 60 | 3 | >80 |
| Ethyl bromide | NaH | DMF | Room Temp. | 2 | >75 | |
| N-Acylation | Acetyl chloride | Pyridine | DCM | 0 to RT | 1 | >90 |
| Benzoyl chloride | Et₃N | DCM | 0 to RT | 1.5 | >85 |
Safety Precautions
-
2-Amino-4-chlorophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and eye irritation.[9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10]
-
Phosgene and its derivatives (e.g., acyl chlorides): These are highly toxic and corrosive. All manipulations should be performed in a certified fume hood.
-
Solvents: Organic solvents such as DMF, acetonitrile, and DCM are flammable and/or toxic. Avoid inhalation and skin contact.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.
Conclusion
The synthetic protocols detailed in this guide provide a robust framework for the preparation of 5-chloro-2(3H)-benzoxazolone and its N-substituted derivatives. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can confidently access a diverse library of these valuable compounds for further investigation in drug discovery and development programs. The integration of modern techniques such as microwave-assisted synthesis offers a pathway to expedite this process, enabling more rapid exploration of the chemical space around this important scaffold.
References
- New Jersey Department of Health and Senior Services. (1998). Hazardous Substance Fact Sheet: 2-Amino-4-chlorophenol.
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- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 81.
- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 2-Amino-4-chlorophenol-6-sulfonic Acid.
- Enamine Ltd. (n.d.). Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol.
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- Domagalina, E., & Sławik, T. (1978). Acylation of benzoxazolin-2-ones and 3-hydroxy-1,2-benzisoxazoles. Polish journal of pharmacology and pharmacy, 30(5), 717–723.
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- Slaninova, D., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20247–20257.
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- Royal Society of Chemistry. (n.d.).
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- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
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- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 81.
- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Bala, S., et al. (2011). Methods for Synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1104-1114.
- ResearchGate. (n.d.). N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide.
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- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
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- Beilstein-Institut. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- National Center for Biotechnology Information. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. In PubMed Central.
- Roy, K., et al. (2014). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Pak. J. Pharm. Sci., 27(5), 1269-1276.
- Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
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Application Notes and Protocols for Assessing the Cytotoxicity of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
Introduction: Unveiling the Bioactivity of a Novel Benzoxazolone Derivative
The 2(3H)-benzoxazolone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of specific substituents to this core can significantly modulate its biological profile. The compound 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, which features both a chloro and a nitro group, presents a unique profile for investigation. Nitroaromatic compounds are known for their potential toxicity, which is often linked to the bioreduction of the nitro group, a process that can generate reactive oxygen species and induce cellular damage.[4][5]
Given the pharmacological potential of the benzoxazolone core and the cytotoxic possibilities of the nitroaromatic moiety, a thorough in vitro evaluation of the cytotoxic effects of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a critical first step in understanding its potential as either a therapeutic agent or a toxicological concern. These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound using a multi-parametric approach. We will detail the use of two distinct and widely validated cell viability assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. This dual-assay strategy provides a more complete picture of the potential cytotoxic mechanisms of the test compound.
Scientific Rationale for Assay Selection
A single cell viability assay provides only one perspective on cellular health. To construct a robust and reliable cytotoxicity profile for 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, we recommend a combination of assays that probe different cellular functions.
-
MTT Assay for Metabolic Viability: This colorimetric assay is a gold standard for assessing cell viability by measuring the activity of mitochondrial dehydrogenases.[6][7] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is particularly useful for identifying compounds that interfere with cellular metabolism and mitochondrial function.
-
LDH Assay for Membrane Integrity: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon rupture of the plasma membrane.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan.[11] This assay is an excellent indicator of cell membrane damage and necrosis.
By employing both the MTT and LDH assays, researchers can distinguish between cytotoxic events that primarily affect metabolic activity and those that cause overt damage to the cell membrane.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of a test compound involves several key stages, from initial cell culture to data analysis and interpretation.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
Principle
The MTT assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Caption: Principle of the MTT cell viability assay.
Materials
-
2(3H)-Benzoxazolone, 5-chloro-6-nitro-
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine the IC₅₀ value:
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle
The LDH assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product by diaphorase.[9][11] The amount of formazan formed is proportional to the amount of LDH released, and thus to the number of damaged cells.
Materials
-
2(3H)-Benzoxazolone, 5-chloro-6-nitro-
-
Selected mammalian cell line
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
-
In addition to vehicle and untreated controls, prepare a maximum LDH release control by adding a lysis solution (provided in most kits) to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100
-
-
Determine the IC₅₀ value:
-
Plot the percentage of cytotoxicity against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value.
-
Data Summary and Interpretation
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial dehydrogenase activity | Measures lactate dehydrogenase release |
| Endpoint | Cell viability (metabolic activity) | Cytotoxicity (membrane integrity) |
| Measurement | Absorbance (~570 nm) | Absorbance (~490 nm) |
| Interpretation | A decrease in signal indicates a reduction in viable, metabolically active cells. | An increase in signal indicates an increase in cell membrane damage and cytotoxicity. |
| IC₅₀ Value | Concentration causing 50% reduction in viability | Concentration causing 50% cytotoxicity |
A potent cytotoxic compound would be expected to show a low IC₅₀ value in both assays. Discrepancies between the results of the two assays can provide insights into the mechanism of cell death. For example, a compound that significantly reduces MTT signal without a corresponding increase in LDH release may be cytostatic (inhibiting proliferation) or inducing apoptosis without immediate membrane rupture.
References
- [Reference to a general cell biology textbook or a review on cell viability assays]
-
[Author]. (Year). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]
-
Cell Biologics, Inc. LDH Assay. Retrieved from [Link]
-
[Author]. (2025, August 6). Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. Retrieved from [Link]
-
IIVS. Neutral Red Uptake. Retrieved from [Link]
-
[Journal Name]. Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. Retrieved from [Link]
-
[Author]. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. Retrieved from [Link]
-
[Journal Name]. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from [Link]
-
[Author]. Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]
-
[Journal Name]. (2022, September 25). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Retrieved from [Link]
-
[Author]. (2025, April 8). MTT Assay. YouTube. Retrieved from [Link]
-
[Author]. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Retrieved from [Link]
-
[Journal Name]. (2019, November 11). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]
-
[Author]. MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Retrieved from [Link]
-
RE-Place. Neutral Red Uptake Assay. Retrieved from [Link]
-
[Author]. Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Retrieved from [Link]
-
NCBI Bookshelf. Biochemistry, Lactate Dehydrogenase. Retrieved from [Link]
-
[Author]. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Retrieved from [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to Developing Novel Antimicrobial Agents from the 5-Chloro-6-Nitro-2(3H)-Benzoxazolone Scaffold
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-chloro-6-nitro-2(3H)-benzoxazolone as a versatile starting material for the synthesis and evaluation of a new generation of antimicrobial agents. We present a strategic workflow, from rational chemical derivatization and library synthesis to a cascade of in vitro screening protocols for determining antimicrobial efficacy and host cell cytotoxicity. Each protocol is detailed with an emphasis on the underlying scientific principles to empower researchers to make informed decisions and accelerate the discovery pipeline.
Introduction: The Benzoxazolone Scaffold as a Platform for AMR Solutions
The 2(3H)-benzoxazolone ring system is a cornerstone of many biologically active compounds.[2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for drug design. Naturally occurring benzoxazolinones in plants serve as defense compounds against bacterial and fungal pathogens, providing a biological precedent for their antimicrobial potential.[3][4][5]
The selected starting material, 5-chloro-6-nitro-2(3H)-benzoxazolone, is particularly advantageous for several reasons:
-
Multiple Reactive Sites: It possesses three distinct sites for chemical modification: the acidic N-H proton at position 3, the nitro group at position 6, and the chloro group at position 5.
-
Electronic Activation: The potent electron-withdrawing nitro group activates the aromatic ring, particularly the C5-chloro position, rendering it susceptible to nucleophilic aromatic substitution (SNAr).
-
Synthetic Versatility: The nitro group can be readily reduced to an amine, which serves as a versatile handle for a vast array of subsequent chemical transformations, allowing for the creation of extensive and diverse compound libraries.
This guide outlines a logical, multi-stage process for leveraging these chemical features to develop and identify novel antimicrobial lead compounds.
Development Workflow: From Scaffold to Lead Candidate
The overall strategy follows a systematic progression from synthesis to biological evaluation. This workflow is designed to efficiently identify derivatives with high potency against microbial targets and low toxicity towards mammalian cells, thereby maximizing the potential for clinical translation.
Protocols: Synthesis of the Derivative Library
The following protocols provide general methodologies for derivatizing the 5-chloro-6-nitro-2(3H)-benzoxazolone scaffold. Researchers should apply standard laboratory safety procedures.
Protocol 1: N-Alkylation/Acylation at the N3-Position
-
Rationale: Modification at the N3-position allows for the introduction of various side chains, which can modulate the compound's lipophilicity and steric properties. This has been shown to significantly influence antimicrobial activity in other benzoxazolone series.[6]
-
Methodology:
-
To a solution of 5-chloro-6-nitro-2(3H)-benzoxazolone (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide or acyl chloride (R-X, 1.2 eq.) dropwise.
-
Heat the reaction mixture (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: Reduction of C6-Nitro Group and Subsequent Amidation
-
Rationale: The conversion of the nitro group to an amine introduces a key nucleophilic site, enabling the attachment of diverse functionalities such as acyl groups, sulfonyl groups, and other moieties that can interact with biological targets.
-
Methodology:
-
Reduction: Dissolve the N3-substituted derivative (from Protocol 1) in ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) or perform catalytic hydrogenation (H₂, Pd/C).
-
Reflux the mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the C6-amino derivative.
-
Amidation: Dissolve the C6-amino derivative (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and add the desired acyl chloride or sulfonyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify and characterize the final product as described previously.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
-
Rationale: The C5-chloro group, activated by the adjacent C6-nitro group, is a prime site for SNAr reactions. This allows for the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, significantly diversifying the chemical space of the library.
-
Methodology:
-
Dissolve the 5-chloro-6-nitro-2(3H)-benzoxazolone starting material (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol, 1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).
-
Heat the reaction mixture (typically 80-120 °C) and monitor its progress by TLC.
-
After completion, cool the mixture and precipitate the product by adding it to acidic water (e.g., 1M HCl).
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the final structure to confirm successful substitution.
-
Protocols: Antimicrobial and Cytotoxicity Screening
Once a library of derivatives is synthesized, a systematic screening cascade is essential to identify promising candidates.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Rationale: The MIC is the gold-standard metric for quantifying the potency of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism.[7][8] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[9][10][11]
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Saline solution (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Multi-channel pipette.
-
-
Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Prepare a 2X starting concentration of your test compound in broth. Add 100 µL of this solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
Inoculation: Within 30 minutes of preparation, add 50 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours for bacteria (or as required for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 5: Cytotoxicity Assessment via MTT Assay
-
Rationale: An ideal antimicrobial agent must be selective, targeting microbial cells with minimal damage to host cells. The MTT assay is a colorimetric method used to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader (absorbance at ~570 nm).
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (negative control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for an exposure time relevant to the intended antimicrobial use (e.g., 24 or 48 hours).[12]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Interpretation: SAR and Selectivity
The ultimate goal is to identify compounds that are highly potent against microbes but non-toxic to host cells.
Structure-Activity Relationship (SAR)
By comparing the chemical structures of the synthesized derivatives with their corresponding MIC values, crucial SAR trends can be established.[14][15] For example, it might be observed that derivatives with a halogenated phenyl ring at the C6-amido position exhibit superior activity against Gram-positive bacteria.[6] These insights are critical for guiding the next round of synthesis in a lead optimization campaign.
Data Presentation and Selectivity Index
Data should be organized clearly to facilitate comparison. The Selectivity Index (SI) is a critical parameter calculated as follows:
SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher SI value indicates greater selectivity for the microbial target over host cells. Generally, an SI > 10 is considered a promising starting point for a lead compound.
| Compound ID | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | IC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (S. aureus) |
| Parent | 5-Cl, 6-NO₂ | >128 | >128 | >100 | <0.78 |
| BZ-N3-01 | N3-ethyl | 64 | 128 | >100 | >1.56 |
| BZ-C6-05 | C6-NH-CO-Ph | 8 | 64 | 95 | 11.8 |
| BZ-C5-12 | C5-morpholino | 32 | 32 | >100 | >3.12 |
| Control | Ciprofloxacin | 0.25 | 0.015 | 75 | 300 |
Table 1: Example data summary for synthesized benzoxazolone derivatives.
Proposed Mechanism of Action
While the precise mechanism must be determined experimentally, literature on related heterocyclic compounds suggests potential targets. One prominent hypothesis for the antibacterial action of some benzoxazolone derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication.[16] Inhibition disrupts DNA synthesis, leading to bacterial cell death. Further studies, such as enzyme inhibition assays, are required to validate this hypothesis for any identified lead compounds.
Conclusion and Future Directions
The 5-chloro-6-nitro-2(3H)-benzoxazolone scaffold represents a promising and synthetically tractable starting point for the development of novel antimicrobial agents. The strategic workflow detailed in this guide—encompassing rational library design, standardized antimicrobial screening, and crucial cytotoxicity evaluation—provides a robust framework for identifying lead candidates. Derivatives that demonstrate a high Selectivity Index should be prioritized for further investigation, including determination of their bactericidal or bacteriostatic nature, evaluation against a broader panel of drug-resistant clinical isolates, and detailed mechanism of action studies. Successful progression through this pipeline can yield promising candidates for preclinical and in vivo evaluation, contributing to the vital effort to combat the global threat of antimicrobial resistance.
References
- Source: vertexaisearch.cloud.google.
-
Title: Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives - FABAD Journal of Pharmaceutical Sciences Source: dergi.fabad.org.tr URL: [Link]
-
Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI Source: mdpi.com URL: [Link]
-
Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH Source: ncbi.nlm.nih.gov URL: [Link]
-
Title: Broth Dilution Method for MIC Determination - Microbe Online Source: microbeonline.com URL: [Link]
- Title: Evaluation of Antimicrobial Activities of Some 2 (3H)
-
Title: Broth microdilution - Grokipedia Source: grokipedia.org URL: [Link]
-
Title: MIC Determination By Microtitre Broth Dilution Method - Hancock Lab Source: hancocklab.cmdr.ubc.ca URL: [Link]
- Source: vertexaisearch.cloud.google.
-
Title: Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
-
Title: QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives Source: researchgate.net URL: [Link]
-
Title: Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
-
Title: Structure activity relationship of the synthesized compounds - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: experiments.springernature.com URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: ncbi.nlm.nih.gov URL: [Link]
-
Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central Source: ncbi.nlm.nih.gov URL: [Link]
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC - PubMed Central Source: ncbi.nlm.nih.gov URL: [Link]
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - ScienceOpen Source: scienceopen.com URL: [Link]
-
Title: Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives - PubMed Source: pubmed.ncbi.nlm.nih.gov URL: [Link]
- Source: patents.google.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One moment, please... [dergi.fabad.org.tr]
- 7. grokipedia.com [grokipedia.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. microbeonline.com [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
Welcome to the dedicated technical support resource for the synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. My insights are drawn from established literature and practical laboratory experience to ensure scientific rigor and actionable advice.
I. Synthetic Pathway Overview
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a multi-step process that requires careful control of reaction conditions at each stage to ensure a high yield and purity of the final product. The most practical synthetic route commences with the commercially available 2-amino-4-chlorophenol.
The overall synthetic strategy involves the protection of the amino and hydroxyl groups via cyclization to form a benzoxazole intermediate. This intermediate is then nitrated at the desired position, followed by hydrolysis to reveal the target precursor, 2-amino-4-chloro-5-nitrophenol. Finally, cyclization of this precursor with a suitable carbonyl source furnishes the desired 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
Caption: Proposed synthetic pathway for 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
II. Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should adapt these procedures based on their laboratory-specific conditions and safety protocols.
Protocol 1: Synthesis of 2-Amino-4-chloro-5-nitrophenol (Precursor)
This synthesis is adapted from established methods for the preparation of substituted aminophenols.[1][2]
Step 1: Acetylation of 2-Amino-4-chlorophenol
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-chlorophenol (1 eq.) in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated 2-acetamido-4-chlorophenol by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 5-Chloro-2-methylbenzoxazole
-
Combine the dried 2-acetamido-4-chlorophenol (1 eq.) with a dehydrating agent such as polyphosphoric acid or a mixture of acetic anhydride and a catalytic amount of sulfuric acid.
-
Heat the mixture, with stirring, to 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add it to a beaker of ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 5-chloro-2-methylbenzoxazole.
Step 3: Nitration of 5-Chloro-2-methylbenzoxazole
-
In a flask cooled in an ice-salt bath (-5 to 0 °C), slowly add 5-chloro-2-methylbenzoxazole (1 eq.) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (mixed acid). Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-3 hours.
-
Carefully monitor the reaction by TLC to avoid over-nitration.
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 5-chloro-2-methyl-6-nitrobenzoxazole by filtration, wash with copious amounts of cold water until the washings are neutral, and dry.
Step 4: Hydrolysis to 2-Amino-4-chloro-5-nitrophenol
-
Suspend the dried 5-chloro-2-methyl-6-nitrobenzoxazole (1 eq.) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 5-6 to precipitate the product.
-
Collect the 2-amino-4-chloro-5-nitrophenol by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
Method A: Urea Fusion
-
In a flask equipped for high-temperature reaction and with an outlet for ammonia gas, thoroughly mix 2-amino-4-chloro-5-nitrophenol (1 eq.) and urea (1.5-3 eq.).
-
Heat the mixture to 130-160 °C. The reactants will melt and ammonia will be evolved.[3]
-
Maintain the temperature and continue heating until the evolution of ammonia ceases (typically 2-4 hours).
-
Monitor the reaction by TLC.
-
Cool the reaction mass and dissolve it in a hot aqueous alkaline solution (e.g., 5% NaOH).
-
Treat the solution with activated charcoal to remove colored impurities and filter while hot.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain pure 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
Method B: Phosgene Equivalent Safety Precaution: Phosgene is highly toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures. Phosgene equivalents like triphosgene or diphosgene are safer alternatives but still require extreme caution.
-
Dissolve 2-amino-4-chloro-5-nitrophenol (1 eq.) in an inert solvent (e.g., toluene, chlorobenzene) in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Add a base, such as triethylamine (2.2 eq.), to the solution.
-
Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 eq.), in the same solvent. An exothermic reaction may occur.
-
After the addition is complete, heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove any salts.
-
Wash the filtrate with dilute acid, then with water, and dry over an anhydrous salt (e.g., Na2SO4).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Caption: Decision tree for troubleshooting common synthesis issues.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of 2-amino-4-chloro-5-nitrophenol | Incomplete hydrolysis of the nitrobenzoxazole intermediate. | Ensure sufficient base is used and increase reflux time. Monitor the reaction by TLC until the starting material is fully consumed. |
| Loss of product during acidic workup. | Carefully control the pH during acidification. Add the acid slowly and ensure the solution is well-stirred to allow for complete precipitation. | |
| Formation of multiple nitro-isomers | Nitration conditions are too harsh or the temperature is not well-controlled. | Maintain a low reaction temperature (below 5 °C) throughout the addition of the nitrating agent.[4] Use a precise amount of nitrating agent. |
| The directing effects of the substituents on the benzoxazole ring can lead to minor isomers. | Purification by column chromatography may be necessary to separate the desired 6-nitro isomer. | |
| Low yield of the final benzoxazolone product (Urea Method) | The reaction temperature is too low, leading to incomplete reaction. | Ensure the reaction melt is maintained between 130-160 °C.[3] |
| The reaction temperature is too high, causing decomposition. | Use a temperature-controlled heating mantle and monitor the reaction closely. | |
| Insufficient removal of ammonia, leading to an equilibrium that disfavors product formation. | Ensure the reaction setup allows for the escape of ammonia gas. | |
| Dark-colored final product | Oxidation of phenolic intermediates. | Handle the aminophenol precursor under an inert atmosphere if possible. Use activated charcoal during the final workup to decolorize the solution.[5] |
| Formation of tarry byproducts during nitration. | Add the substrate slowly to the mixed acid at a low temperature to control the exotherm.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the critical control point in the synthesis of the 2-amino-4-chloro-5-nitrophenol precursor?
A1: The nitration step (Protocol 1, Step 3) is the most critical. The regioselectivity of the nitration is paramount to obtaining the correct isomer. The electron-donating character of the oxygen atom and the deactivating, meta-directing nature of the chloro substituent on the benzoxazole ring system will influence the position of nitration. Careful temperature control is essential to prevent over-nitration and the formation of undesired side products.[4]
Q2: Are there alternative methods for the final cyclization step to form the benzoxazolone ring?
A2: Yes, besides the urea fusion method and the use of phosgene equivalents, other carbonyl sources can be employed. These include 1,1'-carbonyldiimidazole (CDI), which is a safer alternative to phosgene, and oxidative cyclocarbonylation using an iron catalyst and a carbon source.[7][8] The choice of method will depend on the desired scale, available reagents, and safety considerations.
Q3: How can I confirm the regiochemistry of the nitration?
A3: The most definitive method for confirming the position of the nitro group is through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons on the benzoxazole ring will be distinct for each isomer. For the desired 6-nitro product, you would expect to see two singlets in the aromatic region of the 1H NMR spectrum.
Q4: My final product is difficult to purify by recrystallization. What are my options?
A4: If recrystallization proves ineffective, column chromatography is a reliable alternative for purifying substituted benzoxazolones.[5] A silica gel column with a gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
Q5: What are the primary safety concerns associated with this synthesis?
A5: The primary safety concerns are the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The nitration reaction is also highly exothermic and has the potential for a runaway reaction if not properly controlled.[4] If using phosgene or its equivalents, their extreme toxicity requires stringent safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
V. References
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Method for preparing 2-amino-4-chloro-5-nitrophenol. Eureka | Patsnap. [Link]
-
Method for preparing 2-amino-4-chloro-5-nitrophenol. Google Patents.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
(1) Synthesis of 2-chloro-5-nitrophenol. PrepChem.com. [Link]
-
Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
-
Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. [Link]
-
Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC. [Link]
-
Method for producing 5-nitro-2aminophenol. Google Patents.
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
Selective alkylation of aminophenols. ResearchGate. [Link]
-
Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Organic Chemistry Frontiers. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [Link]
-
Continuous process for the hot phosgenation of amines. Google Patents.
-
Determination of phosgene in methylene chloride after cyclisation with a 2-hydroxyamine and gas chromatography with nitrogen-selective detection. Analyst (RSC Publishing). [Link]
Sources
- 1. Method for preparing 2-amino-4-chloro-5-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Mobile Phase for 2(3H)-Benzoxazolone Derivative Separation
Welcome to the technical support center for the chromatographic separation of 2(3H)-Benzoxazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for this important class of heterocyclic compounds. Here, we will move beyond simple procedural lists to explore the fundamental principles governing separation, providing you with the rationale needed to troubleshoot effectively and develop robust, reliable methods.
Fundamental Principles: The Key to Control
2(3H)-Benzoxazolone and its derivatives are often weakly acidic compounds, a characteristic that is central to their behavior in reversed-phase HPLC.[1] The carbamate proton is ionizable, and the pKa of the parent molecule is approximately 9.5.[1] This means that the mobile phase pH is the single most powerful tool for controlling retention time, selectivity, and peak shape.[2][3][4]
In reversed-phase HPLC, the non-ionized (protonated) form of an analyte is less polar and will be retained longer on the non-polar stationary phase (like C18). Conversely, the ionized (deprotonated) form is more polar and will elute earlier.[2][5] Manipulating the mobile phase pH to control the ionization state of your analyte is a technique known as "ion suppression" for acids when the pH is lowered.[2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the analysis of 2(3H)-Benzoxazolone derivatives.
FAQ 1: Why am I seeing poor peak shape (tailing) for my benzoxazolone derivative?
Peak tailing is one of the most frequent issues, especially with ionizable compounds. It is often caused by secondary interactions between the analyte and the stationary phase.
Immediate Causes & Solutions:
-
Analyte Interaction with Residual Silanols: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). At mid-range pH values (approx. 4-7), these silanols can become ionized (Si-O⁻) and interact electrostatically with any positively charged sites on your molecule or through hydrogen bonding, causing peak tailing.[6]
-
Solution 1: Lower the Mobile Phase pH. By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the silanol groups, neutralizing their negative charge and minimizing these secondary interactions.[7] This is often the most effective solution for improving the peak shape of acidic compounds.[8]
-
Solution 2: Use a Modern, End-Capped Column. High-purity, "Type B" silica columns that are thoroughly end-capped have a much lower concentration of active silanol groups and are less prone to causing peak tailing.[7]
-
-
Column Overload: Injecting too much sample can lead to non-ideal peak shapes, including tailing.[7]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or poorly made connections, can contribute to peak broadening and tailing.
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.
-
FAQ 2: My benzoxazolone derivative has very little retention. How can I increase it?
Poor retention indicates that your analyte is too polar under the current conditions and is not interacting sufficiently with the stationary phase.
Core Principle: To increase retention in reversed-phase HPLC, you need to make your analyte less polar or the mobile phase weaker (less organic solvent).
Solutions:
-
Adjust Mobile Phase pH: Since benzoxazolone derivatives are weakly acidic, their ionized form is more prevalent at higher pH values, making them more polar and reducing retention.[3][5]
-
Action: Lower the mobile phase pH. A good starting point is to adjust the pH to be at least 2 units below the pKa of your analyte.[8][9] For a compound with a pKa of 9.5, any pH below 7.5 will ensure it is primarily in its non-ionized, more retained form. A pH of 2.5-3.5 is often ideal as it also mitigates silanol interactions.[7]
-
-
Decrease Organic Modifier Concentration: The strength of the mobile phase is determined by the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Action: Reduce the percentage of the organic modifier in your mobile phase. This makes the mobile phase more polar, encouraging the non-polar analyte to interact more with the stationary phase, thus increasing retention time.
-
-
Change Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities.
-
Action: If you are using acetonitrile, try switching to methanol. Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, which will generally lead to longer retention times.
-
FAQ 3: I'm trying to separate two closely eluting benzoxazolone derivatives. How can I improve the resolution?
Improving resolution requires manipulating the selectivity of your chromatographic system. Changing the mobile phase is the most powerful way to achieve this.
Strategies for Improving Selectivity:
-
Systematic pH Scouting: The ionization state of different derivatives can vary based on their specific substituents. Therefore, a change in pH can dramatically alter the relative retention times.
-
Action: Perform a pH scouting experiment. Prepare mobile phases at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5) and run your sample under the same gradient conditions. Observe how the peak spacing (selectivity) changes. Choose the pH that provides the best separation.[2]
-
-
Switching Organic Modifier: As mentioned, acetonitrile and methanol can provide different selectivities due to their distinct chemical properties.
-
Action: If your current method uses acetonitrile, develop a parallel method using methanol at the equivalent solvent strength. Compare the chromatograms to see if the selectivity has improved.
-
-
Buffer Selection: The choice of buffer can also influence selectivity.
FAQ 4: What is the best starting point for developing a new method for a novel 2(3H)-Benzoxazolone derivative?
A systematic approach to method development will save time and lead to a more robust final method.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 100-150 mm length, 4.6 mm ID, 3-5 µm particles | A general-purpose reversed-phase column suitable for a wide range of hydrophobicities.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) or 10 mM Phosphate Buffer (pH 3.0) | Provides good peak shape by suppressing silanol activity and ensures the analyte is in its non-ionized form for good retention.[10][13] |
| Mobile Phase B | Acetonitrile | Generally provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 15-20 minutes | A generic scouting gradient to determine the approximate elution conditions.[15] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV, scan for λmax (typically 220-280 nm for this scaffold) | A photodiode array (PDA) detector is ideal for determining the optimal wavelength.[16] |
| Temperature | 30 °C | A stable, slightly elevated temperature can improve efficiency and reduce backpressure. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of your 2(3H)-Benzoxazolone derivatives.
Objective: To determine the optimal mobile phase pH for resolution and peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Buffers: Phosphoric acid, potassium phosphate (monobasic and dibasic), formic acid.
-
pH meter
Procedure:
-
Prepare Aqueous Buffers: Prepare three separate 20 mM aqueous buffer solutions:
-
Buffer 1 (pH ~2.8): 0.1% Formic Acid in water.
-
Buffer 2 (pH ~4.8): Acetate buffer.
-
Buffer 3 (pH ~7.0): Phosphate buffer.
-
Note: Always measure the pH of the aqueous portion before mixing with the organic solvent.
-
-
Set Up Chromatographic Conditions:
-
Column: Your standard C18 column.
-
Mobile Phase A: The selected aqueous buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A standard scouting gradient (e.g., 10-90% B in 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Temperature: 30 °C.
-
-
Execute the Runs:
-
Equilibrate the column thoroughly with the starting conditions for the first buffer system.
-
Inject your sample mixture.
-
After the run, flush the system and column extensively before introducing the next buffer system to avoid precipitation.
-
Repeat the injection for each of the three buffer systems.
-
-
Analyze the Data:
-
Compare the chromatograms obtained at each pH.
-
Evaluate:
-
Resolution (Rs) between critical peak pairs.
-
Tailing Factor (Tf) for all peaks of interest.
-
Retention Factor (k') of the main components.
-
-
Select the pH that provides the best balance of resolution and peak symmetry.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Effect of pH on Analyte Ionization and Retention
Caption: Impact of pH on benzoxazolone derivative retention.
References
- Vertex AI Search. (n.d.). Reversed-phase HPLC Buffers.
- Vertex AI Search. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Vertex AI Search. (n.d.). Typical buffers and additives for reversed-phase HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- Sigma-Aldrich. (n.d.). HPLC Buffers.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Pharma Growth Hub. (2023). pH, pKa, and Retention.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Vertex AI Search. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- FooDB. (2010). Showing Compound 2-Benzoxazolone (FDB010916).
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
Sources
- 1. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 15. pharmtech.com [pharmtech.com]
- 16. asianjpr.com [asianjpr.com]
troubleshooting low bioactivity of synthesized 5-chloro-6-nitro-2(3H)-benzoxazolone
Welcome to the technical support center for 5-chloro-6-nitro-2(3H)-benzoxazolone. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and encountering unexpectedly low biological activity. We will systematically explore potential causes and provide actionable troubleshooting strategies to ensure your experimental outcomes are both accurate and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis and application of 5-chloro-6-nitro-2(3H)-benzoxazolone.
Q1: I've synthesized 5-chloro-6-nitro-2(3H)-benzoxazolone, but it shows minimal to no effect in my bioassay. What's the first step in troubleshooting?
A1: Low bioactivity is a frequent challenge in experimental research and can originate from issues with the compound itself, the assay conditions, or unexpected biological factors. A systematic, multi-pronged approach is the most efficient way to diagnose the problem. We recommend starting with the most fundamental and easily verifiable factors before moving to more complex variables.
Your troubleshooting workflow should prioritize three core areas:
-
Compound Verification: First, rigorously confirm the chemical identity and purity of your synthesized molecule. It is essential to rule out synthesis failure or the presence of inhibitory impurities.
-
Physicochemical & Handling Issues: Next, investigate the compound's behavior in the context of your experiment, focusing on solubility and stability.
-
Bioassay Optimization: If the compound is confirmed to be correct and is being handled properly, the final step is to scrutinize the bioassay itself for procedural or reagent-related issues.
Below is a workflow diagram to guide your troubleshooting process.
Q2: How do I definitively confirm the chemical identity and purity of my synthesized 5-chloro-6-nitro-2(3H)-benzoxazolone?
A2: Absolute certainty of your compound's structure and purity is non-negotiable. Standard analytical techniques are required to provide orthogonal data, with each method offering a unique piece of the puzzle. You must compare your experimental data with the expected values for the target compound.
Key Analytical Techniques & Expected Results
| Analytical Technique | Purpose | Expected Result for C₇H₃ClN₂O₄ |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and elemental composition. | Molecular Ion (M-H)⁻: ~212.9712 m/z. The exact mass is crucial for confirming the correct elemental formula. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure and proton environment. | Expect two singlets in the aromatic region (likely between 7.0-8.5 ppm) corresponding to the two protons on the benzene ring, and a broad singlet at a higher ppm for the N-H proton. |
| High-Performance Liquid Chromatography (HPLC) | Determines purity and detects non-volatile impurities. | A single major peak, ideally with >95% purity by peak area integration. This is critical as even small amounts of impurities can interfere with biological assays. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies key functional groups. | Expect characteristic peaks for: N-H stretch (~3200-3400 cm⁻¹), C=O stretch (amide, ~1750 cm⁻¹), and N-O stretches (nitro group, ~1530 and 1350 cm⁻¹). |
Protocol: Analytical Characterization Workflow
-
Sample Preparation: Dissolve a small amount of your final, dried product in a suitable deuterated solvent (for NMR, e.g., DMSO-d₆) or HPLC-grade solvent (for MS and HPLC, e.g., acetonitrile or methanol).
-
HRMS Analysis: Acquire a high-resolution mass spectrum to confirm the molecular weight to at least four decimal places.
-
NMR Spectroscopy: Run a ¹H NMR spectrum. Ensure the observed chemical shifts, splitting patterns, and integration values match the expected structure of 5-chloro-6-nitro-2(3H)-benzoxazolone.
-
HPLC Analysis: Develop an appropriate HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to assess the purity. The sample should be run at a concentration that provides a strong UV signal without overloading the column.
Q3: My analytical data is correct. Could solubility be the issue, and how do I address it?
A3: Yes, poor solubility is one of the most common reasons for a disconnect between a compound's theoretical potential and its observed bioactivity. If a compound precipitates in the assay medium, its effective concentration at the biological target is significantly lower than intended. Benzoxazolone derivatives, particularly those with lipophilic chloro and nitro groups, often exhibit low aqueous solubility.
Troubleshooting Solubility Issues:
-
Visual Inspection: Carefully inspect your assay wells (e.g., 96-well plate) under a microscope after adding the compound. Look for any signs of precipitation, such as cloudiness, crystals, or a film at the bottom of the well.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a biocompatible organic solvent like dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved in the stock.
-
Optimize Final Solvent Concentration: When diluting the stock into your aqueous assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your treated samples but no compound.
-
Consider Formulation Aids: If solubility remains an issue, you may explore the use of formulation aids like cyclodextrins or non-ionic surfactants (e.g., Tween® 80), but be aware that these can have their own biological effects and must be carefully controlled for.
Q4: The compound is pure and soluble, but activity remains low. How do I validate my bioassay?
A4: If you have ruled out issues with the compound itself, the focus must shift to the biological assay. Every component of the assay is a potential source of variability.
Bioassay Validation Checklist:
-
Controls are Key: Your positive and negative/vehicle controls are the most important indicators of assay health.
-
Positive Control: Does a known active compound produce the expected robust effect? If not, the assay system itself is flawed.
-
Negative/Vehicle Control: Does the vehicle (e.g., 0.5% DMSO) have any effect on its own? If it does, the baseline is compromised.
-
-
Cellular Health (for cell-based assays):
-
Viability: Ensure cells are >95% viable before starting the experiment.
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Seeding Density: Confirm that the cells are in a logarithmic growth phase and not over-confluent, which can alter their response.
-
-
Reagent Integrity: Use fresh media, buffers, and detection reagents. Aliquot and store reagents according to the manufacturer's instructions to prevent degradation from repeated freeze-thaw cycles.
Protocol: Example Antibacterial Minimum Inhibitory Concentration (MIC) Assay Given that benzoxazolone derivatives often exhibit antimicrobial properties, the following is a generalized protocol for assessing this activity.
-
Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton) with a bacterial strain (e.g., Staphylococcus aureus) and incubate until it reaches the early logarithmic phase of growth. Adjust the culture to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Preparation: Prepare a 2-fold serial dilution of your synthesized compound in a 96-well microtiter plate using the appropriate broth. Ensure the final DMSO concentration is constant across all wells.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth only.
-
Growth Control: Broth + bacteria + vehicle (DMSO).
-
Positive Control: Broth + bacteria + a known antibiotic (e.g., Ciprofloxacin).
-
-
Inoculation: Add the standardized bacterial suspension to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Q5: What is the known or expected biological activity for 5-chloro-6-nitro-2(3H)-benzoxazolone?
A5: While specific bioactivity data for 5-chloro-6-nitro-2(3H)-benzoxazolone may not be extensively published, we can infer its likely activity based on its structural class. The benzoxazolone core is a "privileged scaffold" in medicinal chemistry, known to be part of molecules with a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Furthermore, the specific substitutions on your compound are significant:
-
Chloro (Cl) and Nitro (NO₂) Groups: The presence of halogens and nitro groups on aromatic rings is a common strategy used to enhance the potency of bioactive compounds. These electron-withdrawing groups can alter the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.
Therefore, it is reasonable to hypothesize that 5-chloro-6-nitro-2(3H)-benzoxazolone would exhibit antimicrobial (antibacterial and/or antifungal) activity . Your experiments are crucial for defining the specific activity profile and potency of this particular derivative. If you are not observing activity in an antimicrobial assay, and have worked through the troubleshooting steps above, you may consider screening it in other assay types, such as cytotoxicity assays against cancer cell lines.
References
-
What are the factors affecting the bioactivity of drugs? - Homework.Study.com. Available at: [Link]
preventing degradation of 2(3h)-Benzoxazolone, 5-chloro-6-nitro- in solution
Welcome to the dedicated technical support resource for 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments.
I. Understanding the Stability of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a unique molecule with a benzoxazolone core, a chloro substituent, and a nitro group. This combination of functional groups dictates its chemical properties and potential degradation pathways. The benzoxazolone nucleus itself is a stable scaffold found in many pharmaceuticals.[1][2] However, the presence of the nitroaromatic group introduces susceptibility to certain degradation mechanisms, particularly photodegradation and hydrolysis.[3][4][5]
Understanding these potential liabilities is the first step in preventing the degradation of the compound in your experimental solutions. The primary factors to control are:
-
Light Exposure: Nitroaromatic compounds are known to be susceptible to photodegradation, especially under UV light.[3][4]
-
pH of the Solution: The benzoxazolone ring system can be susceptible to hydrolysis, a process that can be pH-dependent.[6]
-
Temperature: As with most chemical reactions, higher temperatures can accelerate degradation processes.
-
Solvent Choice: The nature of the solvent can influence the stability of the compound.
-
Presence of Oxidizing or Reducing Agents: The nitro group can be susceptible to reduction, and the molecule as a whole could be prone to oxidation.
This guide will provide you with practical steps to mitigate these factors and ensure the stability of your 2(3H)-Benzoxazolone, 5-chloro-6-nitro- solutions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical workflow for troubleshooting.
Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
Question: I've prepared a solution of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- in DMSO and after 24 hours at room temperature, I see new, smaller peaks in my HPLC chromatogram that were not present in the initial analysis. What could be happening?
Answer: The appearance of new peaks is a strong indicator of compound degradation. Based on the structure of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, the most likely culprits are photodegradation or hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Control for Light Exposure:
-
Action: Prepare a fresh solution of the compound in an amber vial or a vial wrapped completely in aluminum foil. Store this solution under the same temperature conditions as your original sample.
-
Rationale: This will eliminate light as a variable. Nitroaromatic compounds can undergo photolysis to generate various photoproducts.[3][4]
-
Analysis: After 24 hours, analyze this light-protected sample by HPLC. If the extra peaks are absent or significantly reduced, photodegradation is the primary cause.
-
-
Investigate Hydrolysis:
-
Action: If protecting from light does not solve the issue, consider hydrolysis. The benzoxazolone ring can be susceptible to ring-opening via hydrolysis.[6] The pH of your solution, even in unbuffered DMSO which can absorb atmospheric CO2 and become slightly acidic, could play a role.
-
Rationale: The stability of compounds in solution is often pH-dependent.[7]
-
Protocol for pH Assessment:
-
If your experimental buffer system allows, measure the pH of your final solution.
-
Prepare fresh solutions in a pH-controlled buffer (e.g., phosphate-buffered saline at pH 7.4) if compatible with your assay.
-
Incubate and re-analyze by HPLC.
-
-
Analysis: Compare the chromatogram of the buffered solution to the original. A reduction in degradation products suggests that pH was a contributing factor.
-
Scenario 2: Decreased Biological Activity Over Time
Question: I'm using a stock solution of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- in my cell-based assay. I've noticed that the potency of the compound seems to decrease when I use a stock solution that is a few days old. Why is this happening?
Answer: A decrease in biological activity is often directly linked to a decrease in the concentration of the active compound due to degradation. The same factors as in Scenario 1 are likely at play.
Troubleshooting Workflow:
Caption: Workflow to address decreased biological activity.
Recommended Actions:
-
Implement a Rigorous Storage Protocol:
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, high-purity solvent like DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from a new stock aliquot for each experiment. Do not store dilute aqueous solutions for extended periods.
-
Light Protection: Always use amber vials or tubes for storage and handling.
-
-
Conduct a Simple Stability Study:
-
Protocol:
-
Prepare a solution of your compound in the same media used for your biological assay.
-
Divide the solution into several aliquots in amber tubes.
-
Store them under your typical experimental conditions (e.g., 37°C incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analytical testing (HPLC) and another for your biological assay.
-
-
Analysis: This will allow you to directly correlate the decrease in the parent compound peak area (from HPLC) with the observed decrease in biological activity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing 2(3H)-Benzoxazolone, 5-chloro-6-nitro-?
A1: For long-term storage, a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. The solid compound is reported to be stable at room temperature in a closed container.[8] For aqueous buffers used in biological assays, it is advisable to prepare these solutions fresh from a concentrated stock in DMSO or DMF just before use. Avoid prolonged storage in aqueous solutions, especially if the pH is not neutral or buffered.
Q2: How should I handle the solid compound?
A2: Handle the solid compound in a well-ventilated area.[8] Minimize dust generation.[8] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[8] Store the solid in a tightly sealed container in a cool, dry place away from light.[8]
Q3: Is this compound sensitive to light?
A3: Yes, due to the presence of the nitroaromatic group, the compound is potentially sensitive to light, particularly UV light.[3][4] It is strongly recommended to always store both solid and solution forms of the compound protected from light using amber containers or by wrapping containers with aluminum foil.
Q4: What analytical methods are suitable for detecting degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method to monitor the purity of your compound and detect the appearance of degradation products.[9] The aromatic nature of the molecule should allow for strong UV absorbance. For identification of the degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be the method of choice.[9]
Q5: At what pH range is the compound most stable?
IV. Recommended Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the solid 2(3H)-Benzoxazolone, 5-chloro-6-nitro- to equilibrate to room temperature before opening the container.
-
Weigh out the desired amount of the solid in a fume hood.
-
Add the appropriate volume of anhydrous, high-purity DMSO (or DMF) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Add the required volume of the stock solution to your pre-warmed aqueous buffer or cell culture medium. Important: Add the stock solution to the aqueous phase while vortexing to prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay (typically <0.5%).
-
Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions.
V. Summary of Stability-Influencing Factors
| Factor | Risk of Degradation | Recommended Mitigation Strategy |
| Light (especially UV) | High | Store and handle in amber vials or protect from light. |
| pH (Acidic or Basic) | Moderate to High | Use buffered solutions at or near neutral pH (6-8). Prepare fresh. |
| Temperature | Moderate | Store stock solutions at -20°C or -80°C. Avoid prolonged incubation at elevated temperatures. |
| Solvent | Low (for anhydrous organic) to High (for unbuffered aqueous) | Use anhydrous DMSO/DMF for stocks. Prepare aqueous solutions fresh. |
References
- Al-Momani, F. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 17(6), 886-93.
- ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
-
ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. Retrieved from [Link]
- CSWAB.org. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- PubMed. (2023).
- ResearchGate. (n.d.).
- Li, W., & Tse, F. L. (n.d.).
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cswab.org [cswab.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2(3H)-benzoxazolone(95-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 5-Chloro-6-nitro-2(3H)-benzoxazolone
Welcome to the technical support center for the purification of 5-chloro-6-nitro-2(3H)-benzoxazolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.
I. Understanding the Core Challenges
The purification of 5-chloro-6-nitro-2(3H)-benzoxazolone is often complicated by the presence of structurally similar impurities that arise during its synthesis. The primary synthetic route typically involves the cyclization of a substituted aminophenol, followed by nitration. This process can lead to a variety of side products that are challenging to separate from the desired compound.
Common Impurities Include:
-
Unreacted Starting Materials: Such as 2-amino-4-chlorophenol.
-
Intermediate Products: Like 5-chloro-2(3H)-benzoxazolone (the non-nitrated precursor).
-
Regioisomers: Arising from the nitration at different positions on the aromatic ring.
-
Degradation Products: Resulting from the compound's instability under certain pH and temperature conditions.
This guide will address how to effectively remove these impurities and overcome other common purification hurdles.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue instead of a solid. What could be the issue?
A1: The appearance of a dark oil suggests the presence of significant impurities or residual solvent. This can be caused by:
-
Incomplete reaction: Leaving unreacted starting materials and intermediates in the mixture.
-
Side reactions: Formation of polymeric or other colored byproducts.
-
Excessive heat during solvent removal: Causing degradation of the product.
Troubleshooting Steps:
-
Analyze the crude product: Use Thin Layer Chromatography (TLC) to identify the number of components. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate (e.g., 3:2 v/v)[1].
-
Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).
-
Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from a complex mixture of impurities.
Q2: After recrystallization, my product purity is still low, and the yield is poor. What can I do to improve this?
A2: Poor purity and yield after recrystallization are common issues. The key is selecting the right solvent or solvent system. For polar nitroaromatic compounds, polar solvents are generally a good starting point.
Key Considerations for Solvent Selection:
-
Solubility Profile: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Impurity Solubility: Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly to promote crystal formation. Common solvent systems for related compounds include ethanol-water or acetone-water mixtures.
Q3: I suspect I have regioisomers in my product. How can I separate them?
A3: The separation of regioisomers is a significant challenge due to their similar physical properties.
Strategies for Separating Regioisomers:
-
Fractional Recrystallization: This technique involves multiple recrystallization steps, where the crystals from each step are collected and re-purified. This can be a laborious process but is sometimes effective if there is a slight difference in the solubility of the isomers.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development[2].
-
Column Chromatography: Careful optimization of the stationary and mobile phases can sometimes achieve separation. A fine-mesh silica gel and a shallow solvent gradient can enhance resolution.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of 5-chloro-6-nitro-2(3H)-benzoxazolone.
Guide 1: Persistent Contamination with 5-chloro-2(3H)-benzoxazolone (Non-nitrated Precursor)
Problem: Your final product is contaminated with the non-nitrated precursor, 5-chloro-2(3H)-benzoxazolone.
Causality: This is a clear indication of an incomplete nitration reaction.
Troubleshooting Workflow:
Caption: Workflow for removing the non-nitrated precursor.
Detailed Protocol for Chromatographic Purification:
-
Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh).
-
Slurry the Crude Product: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the Column: Carefully add the silica-adsorbed product to the top of the column.
-
Elute with a Gradient: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar precursor should elute before the more polar nitro-product.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Product Degradation During Purification
Problem: You observe product loss or the appearance of new, colored impurities during purification.
Causality: Nitroaromatic compounds can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. The benzoxazolone ring can also be sensitive to hydrolysis.
Troubleshooting Flowchart:
Caption: Troubleshooting product degradation.
Preventative Measures:
-
Maintain Neutral pH: During aqueous work-up, use washes with saturated sodium bicarbonate solution to neutralize any residual acid from the nitration step, followed by a brine wash to remove excess water. Avoid strong bases.
-
Temperature Control: When performing recrystallization, avoid prolonged heating. During solvent evaporation using a rotary evaporator, use a water bath temperature below 40-50°C.
-
Inert Atmosphere: If the compound is sensitive to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
IV. Data Summary and Protocols
Table 1: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol | Good solubility at high temperatures, poor at low temperatures for many benzoxazolone derivatives[1]. |
| Acetone/Water | A versatile mixed solvent system for polar compounds. | |
| Ethyl Acetate/Hexane | Another effective mixed solvent system for controlling polarity. | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard mobile phase for separating compounds of moderate polarity on silica gel. |
| Dichloromethane/Methanol | A more polar mobile phase for highly polar impurities. |
Protocol 1: General Recrystallization Procedure
-
Place the crude 5-chloro-6-nitro-2(3H)-benzoxazolone in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C).
V. References
-
Patel, N. B., & Patel, H. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Basic and Clinical Pharmacy, 3(2), 337–342. [Link]
-
SIELC Technologies. (n.d.). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Navigating the Synthesis of Benzoxazolone Derivatives: A Technical Support Guide to Minimizing Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of benzoxazolone derivatives. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during these syntheses. This resource is designed to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Benzoxazolones are a critical scaffold in medicinal chemistry, and achieving high purity and yield is paramount for downstream applications.[1][2] This guide will equip you with the knowledge to navigate the synthetic landscape and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding side reactions in benzoxazolone synthesis.
Q1: I'm getting a low yield of my desired benzoxazolone. What are the most likely culprits?
A1: Low yields in benzoxazolone synthesis can often be attributed to several factors.[3][4] Incomplete conversion of starting materials is a primary suspect. Additionally, the formation of side products, such as N,O-diacylated 2-aminophenol, polymeric materials, or, in the case of using urea, biuret and other urea condensation products, can significantly reduce the yield of the desired product.[5] Reaction temperature and stoichiometry are critical parameters to control to minimize these side reactions.[6]
Q2: My reaction mixture is turning dark, and I'm isolating a tar-like substance. What is happening?
A2: The formation of dark, insoluble materials often points towards polymerization of the starting 2-aminophenol or reactive intermediates. This can be triggered by excessive heat or the presence of oxidative impurities. It is crucial to control the reaction temperature and ensure an inert atmosphere if your starting materials are sensitive to oxidation.
Q3: I'm using urea as a phosgene equivalent, and I'm seeing a significant amount of an insoluble white solid that is not my product. What could this be?
A3: When using urea at high temperatures (typically above 130-160°C), it can thermally decompose to form isocyanic acid and ammonia. The isocyanic acid can then react with another molecule of urea to form biuret, which is often insoluble in common organic solvents.[7] Higher molecular weight condensation products like triuret and cyanuric acid can also form.[8] Controlling the reaction temperature is the most critical factor in preventing the formation of these byproducts.[7]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a deeper dive into specific side reactions, their mechanisms, and actionable troubleshooting strategies.
Side Reaction 1: N,O-Diacylation of 2-Aminophenol
The reaction of 2-aminophenol with an acylating agent aims for selective N-acylation to form the key intermediate for cyclization. However, the hydroxyl group can also be acylated, leading to the formation of the undesired N,O-diacylated byproduct.
Causality: The amino group of 2-aminophenol is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions, favoring N-acylation.[9] However, under basic conditions or with a large excess of a highly reactive acylating agent, competitive O-acylation and subsequent diacylation can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing N,O-diacylation.
Experimental Protocol: Selective N-Acylation of 2-Aminophenol
This protocol is designed to favor the formation of the N-acylated intermediate.
-
Reaction Setup: Dissolve 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., anhydrous THF or DCM) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add the acylating agent (e.g., acyl chloride or chloroformate, 1.05 eq.) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The N-acylated product should have a different Rf value than the starting material and the diacylated byproduct.
-
Work-up: Once the starting material is consumed, quench the reaction with a mild aqueous base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Side Reaction 2: Formation of Biuret and Other Urea Condensation Products
When using urea as a carbonyl source, high temperatures can lead to its self-condensation, primarily forming biuret.
Causality: At temperatures exceeding its melting point, urea can decompose to isocyanic acid and ammonia. The highly reactive isocyanic acid can then attack the nitrogen of another urea molecule, leading to the formation of biuret.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing biuret formation.
Experimental Protocol: High-Yield Synthesis of Benzoxazolone from 2-Aminophenol and Urea
This protocol is optimized to minimize the formation of biuret.
-
Reaction Setup: Combine 2-aminophenol (1.0 eq.) and urea (1.5-2.0 eq.) in a high-boiling point solvent (e.g., o-dichlorobenzene or sulfolane) in a flask equipped with a reflux condenser and a thermometer.
-
Heating: Heat the mixture with stirring to 120-130 °C. The reaction progress can be monitored by the evolution of ammonia (can be tested with moist pH paper).
-
Reaction Time: Maintain the temperature for 2-4 hours or until the evolution of ammonia ceases.
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling. The crude product can be collected by filtration and washed with a non-polar solvent to remove the high-boiling point solvent. Further purification can be achieved by recrystallization.
Side Reaction 3: Polymerization
Polymerization can be a significant issue, leading to the formation of intractable tars and low yields of the desired product.
Causality: 2-Aminophenol and its derivatives can be susceptible to oxidation, which can initiate polymerization. At high temperatures, intermolecular condensation reactions can also lead to the formation of polymeric materials. The exact structure of these polymers can be complex and varied.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing polymerization.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of benzoxazolone and the formation of major side products. This data is compiled from various literature sources and is intended to be a general guide.
| Parameter | Condition | Benzoxazolone Yield (%) | Major Side Product(s) & Relative Amount | Reference |
| Temperature (Urea method) | 120-130 °C | 85-95% | Biuret (Low) | [5] |
| > 160 °C | < 60% | Biuret (High) | [7] | |
| Base (Acylation step) | None / Mild Base (e.g., NaHCO₃) | High | N,O-Diacylated (Low) | General Knowledge |
| Strong Base (e.g., Et₃N, Pyridine) | Moderate-High | N,O-Diacylated (Can be significant) | [10] | |
| Stoichiometry (Acylating Agent) | 1.0-1.1 eq. | High | N,O-Diacylated (Low) | General Knowledge |
| > 1.5 eq. | Lower | N,O-Diacylated (High) | General Knowledge |
Reaction Mechanisms
Understanding the reaction pathways is fundamental to controlling the outcome of your synthesis.
Mechanism 1: Benzoxazolone Formation from 2-Aminophenol and Urea
Caption: Proposed mechanism for benzoxazolone synthesis from 2-aminophenol and urea.
Mechanism 2: Formation of Biuret from Urea
Caption: Mechanism of biuret formation from the thermal decomposition of urea.[7]
By understanding these common pitfalls and implementing the suggested troubleshooting strategies, you can significantly improve the yield and purity of your benzoxazolone derivatives. For further in-depth inquiries, please do not hesitate to reach out to our technical support team.
References
- Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314.
- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
- Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). Chemistry Proceedings, 10(1), 83.
- Examining the Thermal Degradation of Polybenzoxazines and Their Resultant Chars. (2020).
- Kopecký, J., & Slaninová, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19315–19326.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports, 11(1).
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111.
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(24), 8051.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). Heliyon, 8(10), e10901.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2018). Molecules, 23(11), 2954.
- Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. (2013). International Journal of Molecular Sciences, 14(3), 5026–5052.
- rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv.
- (PDF) Thermal Degradation Mechanism of Polybenzoxazines. (n.d.).
- Biuret in Urea Fertilizers. (n.d.).
- Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.).
- US4701555A - Methods for removing biuret from urea by adsorption - Google P
- Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). Science Advances, 10(18).
- Datasets of text - GraphViz examples? (2023).
- Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2016). European Journal of Medicinal Chemistry, 123, 378–389.
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (2022). ACS Omega, 7(40), 36245–36253.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2019). Frontiers in Chemistry, 7.
- Creating a Graph of Chemical Reactions - Graph D
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2023). Molecules, 28(13), 5122.
- Causes of Biuret in Urea Manufacturing & Control Methods - Risso Chemical. (2021).
- Approaches for peptide and protein cyclisation. (2013). Journal of Peptide Science, 19(1), 1–13.
- (PDF) Biuret in urea fertilizer. (n.d.).
- Chapter 14 – Thermal Degradation Mechanisms of Polybenzoxazines - Semantic Scholar. (n.d.).
- Analytical Methods - RSC Publishing. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
- Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. (2018). Journal of the American Society for Mass Spectrometry, 29(10), 2050–2059.
- Urea - Wikipedia. (n.d.).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19315–19326.
- 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. BenchChem.
- Simple Graph - GraphViz Examples and Tutorial. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles. BenchChem.
- Graphviz and dot: Generating Diagrams with Code - YouTube. (2022).
- (PDF) Sonochemical Synthesis of Schiff Base of Substituted Benzoxazolone: A Quantum Chemical, Antibacterial Evaluation and Molecular Docking Study. (n.d.).
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Assay Integrity with 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
Welcome to the technical support center for 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and assay interference challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.
Introduction: Understanding the Molecule
2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a unique chemical entity featuring a benzoxazolone core substituted with a chloro and a nitro group. This intricate structure, while offering potential for biological activity, also presents specific challenges in experimental settings. The electron-withdrawing nature of the nitro and chloro groups can influence the stability of the benzoxazolone ring system, and the nitroaromatic moiety itself is a well-known source of assay interference. This guide will provide a comprehensive overview of these potential issues and offer actionable solutions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for 2(3H)-Benzoxazolone, 5-chloro-6-nitro- stem from its chemical structure. These include:
-
Hydrolysis: The benzoxazolone ring can be susceptible to hydrolysis under both acidic and basic conditions, which could lead to ring-opening and loss of activity.
-
Photostability: Nitroaromatic compounds can be light-sensitive and may undergo photodegradation upon exposure to UV or even ambient light.[1]
-
Thermal Stability: While generally stable at room temperature when stored properly, prolonged exposure to elevated temperatures, especially in solution, can accelerate degradation.
-
Reactivity with Assay Components: The electrophilic nature of the compound, enhanced by the nitro group, suggests potential reactivity with nucleophilic reagents commonly found in assays, such as thiols (e.g., DTT).
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. We recommend the following practices:
-
Solvent: Use anhydrous DMSO to minimize water-related degradation.
-
Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume added to your assay, thereby reducing solvent effects.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Q3: Can this compound interfere with my assay readout?
A3: Yes, there is a potential for assay interference. Given its aromatic and nitro-substituted structure, 2(3H)-Benzoxazolone, 5-chloro-6-nitro- may:
-
Absorb light: If the compound's absorbance spectrum overlaps with the excitation or emission wavelengths of your assay, it can cause inner filter effects, leading to false-negative results.
-
Be fluorescent: The compound itself might fluoresce at the wavelengths used in your assay, resulting in false-positive signals.
-
Quench fluorescence: It may non-radiatively transfer energy from your fluorescent probe, leading to a decrease in signal and a false-positive result in inhibitor screening.
Q4: What are the initial signs of compound instability in my assay?
A4: Signs of instability can include:
-
Poor dose-response curves or inconsistent IC50 values.
-
A drift in the assay signal over time.
-
Discrepancies in results between freshly prepared and older solutions of the compound.
-
Visible changes in the color or clarity of your compound stock or assay solutions.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered when using 2(3H)-Benzoxazolone, 5-chloro-6-nitro- in assays.
Issue 1: High Variability in Assay Results
-
Potential Cause: Compound degradation in your assay buffer.
-
Troubleshooting Steps:
-
Perform a time-course stability study: Incubate the compound in your assay buffer at the final assay concentration and temperature. At various time points (e.g., 0, 1, 2, 4 hours), quench the reaction and analyze the remaining compound concentration by LC-MS.[2] A significant decrease in the parent compound's peak area over time indicates instability.
-
Evaluate pH effects: If your assay buffer is not neutral, test the compound's stability in buffers of varying pH to identify a more suitable range.
-
Minimize incubation time: If the compound is found to be unstable, reduce the pre-incubation time of the compound in the assay buffer as much as possible.
-
Issue 2: Suspected False Positives in a Fluorescence-Based Assay
-
Potential Cause: Autofluorescence of the compound or quenching of the fluorescent probe.
-
Troubleshooting Steps:
-
Measure compound autofluorescence: In a plate reader, measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your assay. A significant signal indicates autofluorescence.
-
Perform a fluorescence quenching test: In the absence of the biological target, incubate your compound with the fluorescent probe used in your assay. A dose-dependent decrease in fluorescence indicates quenching.
-
Use a different fluorescent probe: If interference is confirmed, consider switching to a fluorescent probe with a red-shifted emission spectrum, as this can often reduce interference from small molecules.
-
Issue 3: Irreproducible Results with Thiol-Containing Reagents (e.g., DTT)
-
Potential Cause: Covalent modification of the thiol reagent by the compound. The nitro group on the aromatic ring can increase the electrophilicity of the molecule, making it susceptible to nucleophilic attack by thiols.
-
Troubleshooting Steps:
-
Test for reactivity: Incubate the compound with DTT at concentrations relevant to your assay. Monitor the disappearance of the parent compound and DTT, and the appearance of new peaks by LC-MS over time.
-
Consider alternative reducing agents: If reactivity is confirmed, explore the use of non-thiol-based reducing agents if your assay permits.
-
Modify the order of addition: Add the compound to the assay mixture as late as possible to minimize the incubation time with the thiol-containing reagent.
-
Experimental Protocols
To empower you to proactively assess the stability and potential for interference of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, we provide the following detailed protocols.
Protocol 1: Aqueous Stability Assessment by LC-MS
This protocol allows for the determination of the compound's stability in your specific assay buffer.
Materials:
-
2(3H)-Benzoxazolone, 5-chloro-6-nitro-
-
Anhydrous DMSO
-
Your assay buffer
-
Acetonitrile with 0.1% formic acid (or other suitable LC-MS mobile phase)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Dilute the stock solution to your final assay concentration in your assay buffer.
-
Immediately take a "time 0" sample by transferring an aliquot to a new tube and quenching the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.
-
Incubate the remaining solution at your assay temperature.
-
At regular intervals (e.g., 30, 60, 120, 240 minutes), take additional aliquots and quench them in the same manner as the "time 0" sample.
-
Analyze all quenched samples by LC-MS, monitoring the peak area of the parent compound.
-
Plot the percentage of the parent compound remaining relative to the "time 0" sample versus time. A significant decrease indicates instability.
Protocol 2: Assessment of Assay Interference
This protocol helps to identify if the compound interferes with your assay's detection method.
Materials:
-
2(3H)-Benzoxazolone, 5-chloro-6-nitro-
-
Assay buffer
-
Your assay's detection reagents (e.g., fluorescent probe)
-
Plate reader capable of absorbance and fluorescence measurements
Procedure:
Part A: Absorbance Spectrum
-
Prepare a dilution series of the compound in your assay buffer.
-
Using a UV-Vis spectrophotometer or plate reader, scan the absorbance of each concentration from 250 nm to 700 nm.
-
Compare the absorbance spectrum to the excitation and emission wavelengths of your assay to identify potential overlaps.
Part B: Autofluorescence
-
Using the same dilution series, measure the fluorescence at your assay's excitation and emission wavelengths.
-
A dose-dependent increase in fluorescence indicates autofluorescence.
Part C: Fluorescence Quenching
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Add your compound at a range of concentrations.
-
Measure the fluorescence. A dose-dependent decrease in fluorescence suggests quenching.
Visualizing Potential Degradation and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a potential degradation pathway and a recommended experimental workflow.
Caption: A logical workflow for troubleshooting assay issues.
Summary of Key Stability and Interference Parameters
| Parameter | Potential Issue | Recommended Action |
| pH Stability | Hydrolysis of the benzoxazolone ring at acidic or basic pH. | Determine stability in your assay buffer using Protocol 1. Adjust buffer pH if necessary. |
| Light Exposure | Photodegradation due to the nitroaromatic moiety. [1] | Protect stock solutions and assay plates from light. |
| Temperature | Accelerated degradation at elevated temperatures. | Store stock solutions at -20°C or -80°C. Minimize incubation times at elevated assay temperatures. |
| Solvent | Water in DMSO can promote hydrolysis over time. | Use anhydrous DMSO for stock solutions and prepare fresh dilutions. |
| Assay Readout | Absorbance, fluorescence, or quenching by the compound. | Characterize the spectral properties of the compound using Protocol 2. |
| Thiol Reagents | Covalent reaction with thiols like DTT. | Test for reactivity and consider alternative reagents or modify the order of addition. |
By proactively addressing these potential issues, you can significantly enhance the quality and reliability of your data when working with 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. For further assistance, please do not hesitate to contact our technical support team.
References
-
Singh, S., & Singh, B. (2013). Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-121. [Link]
-
Patel, K., & Patel, P. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen, 3(8), 1-10. [Link]
-
PubChem. (n.d.). 2(3h)-Benzoxazolone, 5-chloro-6-nitro-. Retrieved from [Link]
-
Patel, K. R., & Patel, P. S. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 75–81. [Link]
-
Real, F. J., Mezcua, M., & Agüera, A. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 45(11), 3489–3502. [Link]
-
Li, D., Zhu, M., & Xu, C. (2015). Comparative studies on the interaction of nitrofuran antibiotics with bovine serum albumin. RSC Advances, 5(104), 85759-85768. [Link]
-
van der Laan, J. W., Beken, S., & van den Berg, M. (2014). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]
-
Zhu, J., Liu, Y., & Gu, Y. (2018). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Thermochimica Acta, 667, 13-20. [Link]
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Raftery, M. J., & Gaskell, S. J. (1990). Structural characterization of the major covalent adduct formed in vitro between acetaminophen and bovine serum albumin. Chemical research in toxicology, 3(6), 575–581. [Link]
-
Wang, Y., Zhang, H., & Liu, R. (2007). Nitroaniline isomers interaction with bovine serum albumin and toxicological implications. Journal of hazardous materials, 142(1-2), 405–411. [Link]
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FooDB. (2010). Showing Compound 5-Chloro-6-methoxy-2(3H)-benzoxazolone (FDB010823). Retrieved from [Link]
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Fabre, H., Hussam-Eddine, N., & Mandrou, B. (1984). Stability-indicating assay for phenylbutazone: high-performance liquid chromatographic determination of hydrazobenzene and azobenzene in degraded aqueous phenylbutazone solutions. Journal of pharmaceutical sciences, 73(12), 1706–1709. [Link]
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Al-Adham, I. S. I., Al-Nsour, T. S., & Al-Qirim, T. A. (2023). Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. Molecules (Basel, Switzerland), 28(8), 3429. [Link]
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PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Retrieved from [Link]
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Chaves, A., Shea, D., & Danehower, D. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Chemosphere, 71(4), 629–638. [Link]
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Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2019). BSA binding and antibacterial studies of newly synthesized 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde. Journal of molecular structure, 1196, 730–736. [Link]
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Zhang, Q., Li, Y., & Sun, L. (2022). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Scientific reports, 12(1), 11617. [Link]
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Focsan, A. L., & Wilson, G. S. (2015). Bovine Serum Albumin Bioconjugation with FITC. World Journal of Chemical Education, 3(4), 85-90. [Link]
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Sahu, A., Kumar, A., & Singh, S. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. Journal of Analytical Science and Technology, 11(1), 1-13. [Link]
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Georgieva, M., & Zlatkov, A. (2020). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Molbank, 2020(3), M1149. [Link]
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Arora, P. K., & Jain, R. K. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. Biodegradation, 23(2), 325–331. [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2(3H)-Benzoxazolone
Welcome to the technical support center for the N-alkylation of 2(3H)-benzoxazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic transformation.
Section 1: Understanding the Reaction - A Mechanistic Overview
The N-alkylation of 2(3H)-benzoxazolone is a fundamental SN2 reaction. The process involves the deprotonation of the nitrogen atom within the benzoxazolone ring by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group and forming the desired N-C bond.
Caption: General mechanism for the N-alkylation of 2(3H)-benzoxazolone.
Section 2: Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What are the likely causes?
A1: Incomplete conversion is a common issue and can often be traced back to several key factors:
-
Insufficiently Strong Base: The pKa of the N-H bond in 2(3H)-benzoxazolone is approximately 8-9. The base you are using must be strong enough to effectively deprotonate the nitrogen. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are often more reliable, especially with less reactive alkylating agents.[1]
-
Poor Solubility: If your reactants, particularly the benzoxazolone or the base, are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[2] Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.
-
Low Reaction Temperature: SN2 reactions often require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature with a less reactive alkyl halide, consider gently heating the reaction mixture. However, be mindful of potential side reactions at higher temperatures.
-
Inactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide, or adding a catalytic amount of an iodide salt (e.g., NaI or KI) to facilitate an in-situ Finkelstein reaction, which generates the more reactive alkyl iodide.[2]
Q2: I am observing a significant amount of an unknown byproduct. What could it be and how can I avoid it?
A2: The most common byproduct in this reaction is the O-alkylated isomer. Although N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen anion, O-alkylation can occur, especially under certain conditions.
-
Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen anion is a "harder" nucleophile than the oxygen anion in the resonance-stabilized intermediate. According to the HSAB principle, harder nucleophiles react preferentially with harder electrophiles. If your alkylating agent is a "hard" electrophile (e.g., dimethyl sulfate), N-alkylation is favored. Conversely, "softer" alkylating agents might show less selectivity.
-
Solvent Effects: The choice of solvent can influence the N/O selectivity. Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation.[1]
-
Counter-ion Effects: The nature of the cation from the base can also play a role. Larger, more polarizing cations like Cs⁺ can sometimes lead to different selectivity compared to Na⁺ or K⁺.
Another possibility, though less common with this substrate, is dialkylation if there are other reactive sites, or decomposition of the starting material or product, especially at elevated temperatures. Careful analysis of the byproduct by techniques like NMR and mass spectrometry is crucial for its identification.
Q3: My purification is proving difficult, with the product and starting material being hard to separate. What are some effective purification strategies?
A3: Purification challenges often arise when the reaction has not gone to completion.
-
Column Chromatography: This is the most common method for separating the N-alkylated product from the unreacted benzoxazolone. A gradient elution with a solvent system like ethyl acetate/hexane is typically effective.
-
Recrystallization: If your N-alkylated product is a solid, recrystallization can be a highly effective method for purification.[3] You may need to screen several solvents to find a suitable one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble.
-
Acid-Base Extraction: Since the starting 2(3H)-benzoxazolone is weakly acidic, you might be able to selectively remove it from the organic phase by washing with a dilute aqueous base (e.g., 1M NaOH).[3] However, the N-alkylated product might also have some solubility in the aqueous phase, so this should be performed carefully with monitoring of both phases by TLC.
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the N-alkylation of 2(3H)-benzoxazolone.
Caption: Troubleshooting decision tree for N-alkylation of 2(3H)-benzoxazolone.
Section 4: Recommended Reaction Conditions & Protocols
Table 1: Comparison of Common Reaction Conditions
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (For Less Reactive Halides) |
| Base | K₂CO₃ (Potassium Carbonate) | NaH (Sodium Hydride, 60% in oil) | Cs₂CO₃ (Cesium Carbonate) |
| Solvent | Acetone or Acetonitrile | Anhydrous THF or DMF | Anhydrous DMF or DMSO |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Alkylating Agent | Alkyl Iodides, Benzyl Bromides | Alkyl Bromides | Alkyl Chlorides, Secondary Halides |
| Key Considerations | Good for reactive alkylating agents. Easy workup. | Requires anhydrous conditions and careful handling of NaH. | More expensive base but often gives higher yields and is effective for challenging substrates.[1] |
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general workflow for the N-alkylation of 2(3H)-benzoxazolone.
Caption: General experimental workflow for the N-alkylation reaction.
Section 5: References
-
Ukhin, L. Y., et al. (2009). A convenient method for the synthesis of N-substituted benzoxazol-2-ones. Russian Chemical Bulletin, 58(8), 1667-1670. [Link]
-
Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence. The Journal of Organic Chemistry, 78(23), 11935–11947. [Link]
-
Beilstein Journals. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
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- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the In Vitro Antifungal Activity of 5-chloro-6-nitro-2(3H)-benzoxazolone and Fluconazole
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. Fluconazole, a first-generation triazole, has long been a cornerstone of antifungal therapy, valued for its efficacy against a range of yeast pathogens.[1][2] However, its fungistatic nature against certain species and the growing prevalence of azole resistance underscore the urgent need for new chemical scaffolds with distinct mechanisms of action.[2]
The benzoxazolone class of heterocyclic compounds has garnered significant interest due to its broad-spectrum antimicrobial properties.[3][4][5] Derivatives of this scaffold have demonstrated activity against bacteria and fungi, suggesting a potential new avenue for antimicrobial drug development.[3][6] This guide presents a comprehensive framework for the head-to-head comparison of a novel benzoxazolone derivative, 5-chloro-6-nitro-2(3H)-benzoxazolone , against the established standard, Fluconazole .
This document is designed for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinnings of each compound but also detailed, field-proven experimental protocols for a rigorous comparative analysis of their in vitro antifungal efficacy. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in authoritative standards.
Section 1: Compound Profiles
An understanding of each compound's mechanism and known spectrum is critical before embarking on a comparative experimental workflow.
Fluconazole: The Established Benchmark
Fluconazole is a synthetic, bis-triazole antifungal agent that has been in clinical use since 1988.[2] It is widely prescribed for the treatment of infections caused by Candida species and Cryptococcus neoformans.[1][7]
-
Chemical Identity: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[8]
-
Mechanism of Action: Fluconazole's primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][9][10] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane. By disrupting the conversion of lanosterol to ergosterol, fluconazole compromises the structural integrity and fluidity of the fungal membrane, leading to an accumulation of toxic sterol precursors and the inhibition of fungal growth.[1][11] This action is largely fungistatic, though fungicidal activity has been observed against certain organisms in a dose-dependent manner.[2] Mammalian demethylase enzymes are significantly less sensitive to fluconazole, providing a basis for its selective toxicity.[1][2]
A. Materials and Reagents:
-
5-chloro-6-nitro-2(3H)-benzoxazolone powder
-
Fluconazole analytical grade powder (Sigma-Aldrich, F8929 or equivalent)
-
Dimethyl Sulfoxide (DMSO), sterile
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) [12]* Sterile saline (0.85% NaCl)
-
Sterile, flat-bottom 96-well microtiter plates
-
Selected fungal strains
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer and 0.5 McFarland standard
-
Sterile pipette tips, reservoirs, and multichannel pipettors
-
35°C incubator
B. Preparation of Antifungal Stock Solutions:
-
Causality: A high-concentration stock solution is prepared in DMSO because many organic compounds, including the test article, have low aqueous solubility. This allows for subsequent dilution in the aqueous culture medium without precipitation.
-
Accurately weigh the antifungal powders.
-
Dissolve in 100% sterile DMSO to create a stock concentration of 1280 µg/mL. Vortex thoroughly to ensure complete dissolution.
-
Create intermediate dilutions in RPMI medium as needed for the serial dilution steps.
C. Inoculum Preparation:
-
Causality: A standardized inoculum density is critical for test reproducibility. Too high a density can overwhelm the drug, leading to falsely elevated MICs, while too low a density can result in insufficient growth.
-
From a fresh SDA culture (24-48 hours old), select several distinct colonies.
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex for 15 seconds to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI medium to achieve a final working inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. [12] D. Plate Preparation and Inoculation:
-
Add 100 µL of RPMI medium to wells 2 through 11 of the 96-well plate.
-
Add 200 µL of the working antifungal solution (e.g., at 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 64 µg/mL to 0.125 µg/mL.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).
-
Using a multichannel pipettor, add 100 µL of the final working inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the drug concentrations are now halved (32 µg/mL to 0.0625 µg/mL).
E. Incubation and Reading:
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate at 35°C for 24-48 hours. The reading time should be consistent and based on sufficient growth in the control well.
-
The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (e.g., ~50% reduction for azoles) compared to the drug-free growth control well. [13]
Protocol: Minimum Fungicidal Concentration (MFC) Determination
This protocol is a direct extension of the MIC assay to determine if the compound has killing activity.
A. Principle:
-
Causality: The MFC test distinguishes between fungistatic and fungicidal activity by determining if cells inhibited in the MIC assay are still viable. This is achieved by subculturing them onto drug-free agar to see if they can recover and form colonies.
B. Procedure:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Mix the contents of each selected well thoroughly.
-
Aseptically remove a 10-20 µL aliquot from each well and spot-plate it onto a labeled section of an SDA plate. [14]4. Allow the spots to absorb into the agar completely before inverting the plate.
-
Incubate the SDA plate at 35°C for 48 hours or until robust growth is seen in the spot from the growth control well.
-
The MFC is defined as the lowest concentration of the antifungal agent that results in no growth or fewer than three colonies, corresponding to a ≥99.9% kill rate compared to the initial inoculum count. [14][15]
Section 4: Data Presentation and Interpretation
Data Summary Table
All quantitative MIC and MFC data should be summarized in a table for easy comparison.
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | Fluconazole | ||||
| 5-chloro-6-nitro... | |||||
| C. glabrata ATCC 90030 | Fluconazole | ||||
| 5-chloro-6-nitro... | |||||
| C. neoformans ATCC 90112 | Fluconazole | ||||
| 5-chloro-6-nitro... |
Interpreting the Results
-
Potency: A direct comparison of MIC values will reveal the relative potency of the two compounds. A lower MIC value indicates greater potency, as less compound is required to inhibit fungal growth.
-
Spectrum of Activity: The range of MIC values across the different fungal species will define each compound's spectrum of activity. A key point of interest will be the activity of 5-chloro-6-nitro-2(3H)-benzoxazolone against the C. glabrata strain, which can exhibit reduced susceptibility to fluconazole.
-
Fungistatic vs. Fungicidal Activity: The MFC/MIC ratio is the critical determinant. If the ratio is ≤4, the compound is considered fungicidal against that organism. [16]A high MFC value (or a ratio >32) may suggest tolerance or resistance. Comparing these ratios will reveal fundamental differences in the biological impact of the two compounds.
Conclusion
This guide provides a standardized, scientifically rigorous framework for the comparative evaluation of 5-chloro-6-nitro-2(3H)-benzoxazolone and fluconazole. By adhering to established CLSI protocols and employing a logical, self-validating experimental design, researchers can generate high-quality, reproducible data. Such a direct comparison is essential for determining the potential of this novel benzoxazolone derivative as a viable candidate for further preclinical development. The elucidation of its potency, spectrum, and fungicidal or fungistatic nature will provide the critical insights needed to advance the search for the next generation of antifungal therapies.
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Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. PubMed. Available at: [Link]
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Techno Pharmacists (2024). Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]
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Atlas of Science (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Available at: [Link]
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Healey, E. H., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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Wikipedia (2024). Fluconazole. Available at: [Link]
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Pfaller, M. A., et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]
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Bio-protocol (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]
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DermNet NZ (n.d.). Fluconazole. Available at: [Link]
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Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]
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Wattier, R. L., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Available at: [Link]
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CLSI (2020). CLSI M62 Antifungal Susceptibility Testing Guidelines. Available at: [Link]
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Pacific BioLabs (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Available at: [Link]
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CLSI (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Available at: [Link]
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IVAMI (n.d.). Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. Available at: [Link]
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Meletiadis, J., et al. (2000). Comparison of the minimum fungicidal concentration of amphotericin B determined in filamentous fungi by macrodilution and microdilution methods. Medical Mycology. Available at: [Link]
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Espinel-Ingroff, A. (2000). In vitro antifungal susceptibility methods and clinical relevance of antifungal resistance. Medical Mycology. Available at: [Link]
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Wikipedia (2024). Minimum inhibitory concentration. Available at: [Link]
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Guarro, J., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology. Available at: [Link]
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Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Nakagawa, Z., et al. (2008). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of the Brazilian Society for Microbiology. Available at: [Link]
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de la Fuente-Núñez, C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
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CLSI (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Available at: [Link]
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Ostrosky-Zeichner, L. (2010). In Vitro Susceptibility Testing in Fungi: What is its Role in Clinical Practice?. Infectious Disease Clinics of North America. Available at: [Link]
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CLSI (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available at: [Link]
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ResearchGate (2000). (PDF) In vitro antifungal susceptibility testing. Available at: [Link]
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CDC (2024). Antifungal Susceptibility Testing for C. auris. Available at: [Link]
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Drugs.com (2024). Fluconazole: Uses, Dosage, Side Effects, Warnings. Available at: [Link]
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Microbe Investigations (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Fluconazole. PubChem Compound Summary for CID 3365. Available at: [Link]
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Patel, R. P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal. Available at: [Link]
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Patel, R. P., et al. (2012). Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. PubMed. Available at: [Link]
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ScienceOpen (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Available at: [Link]
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ResearchGate (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. Available at: [Link]
-
Molecules (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Benzoxazolone Derivatives: Spotlight on 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
For researchers, scientists, and professionals in drug development, the quest for novel cytotoxic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, the benzoxazolone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of various benzoxazolone derivatives, with a particular focus on 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. By synthesizing data from multiple studies, we aim to offer an objective overview to inform future research and development in this promising area of medicinal chemistry.
The Benzoxazolone Core: A Scaffold for Anticancer Innovation
The 2(3H)-benzoxazolone nucleus is an attractive starting point for the design of novel therapeutic agents due to its unique physicochemical properties and the versatility it offers for chemical modification.[3] Substitutions on the benzene ring and the nitrogen at the 3-position can significantly modulate the cytotoxic activity of these compounds, leading to the identification of derivatives with potent and selective effects against various cancer cell lines.[4][5] The introduction of electron-withdrawing groups, such as chloro and nitro moieties, has been a particularly fruitful strategy in enhancing cytotoxic potential.
Comparative Cytotoxicity Analysis: 2(3H)-Benzoxazolone, 5-chloro-6-nitro- in Context
To provide a clear and objective comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- and a selection of other benzoxazolone derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2(3H)-Benzoxazolone, 5-chloro-6-nitro- (6f) | Panc-1 | Human Pancreatic Adenocarcinoma | Moderate Activity | [6][7] |
| 2(3H)-Benzoxazolone, 5-chloro-6-nitro- (6f) | A549 | Human Non-Small Cell Lung Carcinoma | Moderate Activity | [6][7] |
| 5-Chloro-3-(piperidin-1-ylmethyl)-2(3H)-benzoxazolone | MDA-MB-231 | Breast Cancer | >50 | [4] |
| 5-Chloro-3-(morpholin-4-ylmethyl)-2(3H)-benzoxazolone | MDA-MB-231 | Breast Cancer | >50 | [4] |
| 3-(4-(4-chlorophenyl)piperazin-1-yl)methyl)-2(3H)-benzoxazolone | MCF-7 | Breast Cancer | ~100 | [8] |
| 5-Chloro-3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-2(3H)-benzoxazolone | MCF-7 | Breast Cancer | ~50 | [8] |
| 6-(3-(4-chlorophenyl)propenoyl)-3-(morpholinomethyl)-2(3H)-benzoxazolone | BV-173 | Human pre-B-cell leukemia | 2.5 | |
| 6-(3-(4-methoxyphenyl)propenoyl)-3-(morpholinomethyl)-2(3H)-benzoxazolone | BV-173 | Human pre-B-cell leukemia | 2.5 |
Note: The primary research article describes the activity of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- (compound 6f) as "moderate" against Panc-1 and A549 cell lines, but does not provide specific IC50 values in the accessible text.[6][7]
The data reveals that substitutions on the benzoxazolone ring significantly influence cytotoxic activity. For instance, the presence of a chloro group at the 5-position, as seen in the N-substituted piperazine and morpholine derivatives, can contribute to notable cytotoxic effects.[4][8] Furthermore, the addition of a chalcone-like moiety at the 6-position, coupled with a Mannich base at the 3-position, resulted in potent cytotoxicity in the low micromolar range against leukemia cells.
Mechanism of Action: Induction of Apoptosis via Caspase Activation
A growing body of evidence suggests that many cytotoxic benzoxazolone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5][9] This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be triggered by benzoxazolone derivatives, ultimately converging on the activation of effector caspases, such as caspase-3, which then execute the dismantling of the cell.[1][7]
The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can be upregulated by benzoxazolone derivatives, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7] This, in turn, initiates the formation of the apoptosome and activation of the initiator caspase-9, which subsequently activates caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which can also directly activate caspase-3.[1]
Caption: Apoptotic signaling pathways induced by benzoxazolone derivatives.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The determination of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The following is a detailed, step-by-step protocol representative of those used in the cited studies.
MTT Assay Protocol
-
Cell Seeding:
-
Culture human cancer cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzoxazolone derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Formazan Crystal Formation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The benzoxazolone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The available data, including the moderate activity of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, underscores the importance of continued structure-activity relationship (SAR) studies to optimize the cytotoxic potency and selectivity of this class of compounds. Future research should focus on elucidating the precise molecular targets and further unraveling the intricate signaling pathways modulated by these derivatives. A deeper understanding of their mechanism of action will be instrumental in the rational design of next-generation benzoxazolone-based therapeutics for the treatment of cancer.
References
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- Reddy, K. I., Aruna, C., Babu, K. S., Vijayakumar, V., Manisha, M., Sridevi, J. P., ... & Sriram, D. (2015). ChemInform Abstract: General and Efficient Synthesis of Benzoxazol-2 (3H)-ones: Evolution of Their Anticancer and Antimycobacterial Activities. ChemInform, 46(18).
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- Erdag, E., Becer, E., Mulazim, Y., Vatansever, H. S., Kabadayı, H., & Kesanli, B. (2021). Evaluation of 2 (3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences, 6(3), 569-579.
- Erdag, E., Becer, E., Mulazim, Y., Vatansever, H. S., Kabadayı, H., & Kesanli, B. (2021). Synthesis and Apoptotic Activities of New 2 (3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(1), 84-90.
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- Mohamed, M. S., El-Sayed, W. A., & Abdel-Rahman, A. A. H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Scientific reports, 12(1), 1-19.
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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-6-nitro-2(3H)-benzoxazolone Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-chloro-6-nitro-2(3H)-benzoxazolone analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic methodologies, biological evaluations, and the nuanced effects of structural modifications on the therapeutic potential of this promising class of compounds.
The benzoxazolone scaffold is a cornerstone in medicinal chemistry, lauded for its versatile physicochemical properties and broad spectrum of biological activities.[1] The introduction of a chloro group at the 5-position and a nitro group at the 6-position creates a unique electronic and steric profile, paving the way for a diverse range of pharmacological applications, including antimicrobial and anticancer agents.[2][3] This guide will objectively compare the performance of various analogs, supported by experimental data and detailed protocols, to empower researchers in the rational design of novel therapeutic agents.
The Benzoxazolone Core: A Privileged Scaffold
The 2(3H)-benzoxazolone nucleus is an attractive framework for drug design due to its combination of a lipophilic benzene ring and a hydrophilic oxazolone moiety.[1] This bicyclic heterocyclic system is implicated in a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[4][5] Its structural rigidity and the presence of hydrogen bond donors and acceptors facilitate interactions with various biological targets.
Strategic Importance of 5-Chloro and 6-Nitro Substitutions
The specific substitution pattern of 5-chloro-6-nitro-2(3H)-benzoxazolone is critical in defining its biological activity.
-
5-Chloro Group: The presence of a halogen, such as chlorine, at the 5-position can significantly enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[2] Halogen bonding interactions can also contribute to target binding affinity. Studies on related 5-chlorobenzoxazolone derivatives have demonstrated potent antimicrobial and antifungal activities.[6][7]
-
6-Nitro Group: The strongly electron-withdrawing nitro group at the 6-position can modulate the electronic properties of the entire ring system. This can influence the compound's reactivity and its ability to participate in crucial biological interactions. In many heterocyclic compounds, a nitro group is associated with enhanced antimicrobial and anticancer properties.[3]
The synergistic effect of these two substituents on the benzoxazolone core is a key area of investigation for developing potent therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
While direct comparative studies on a wide range of 5-chloro-6-nitro-2(3H)-benzoxazolone analogs are limited, we can extrapolate SAR trends based on existing research on substituted benzoxazolones. The primary points of modification for SAR studies are the N-3 and C-2 positions of the benzoxazolone ring.
Modifications at the N-3 Position
Substitution at the N-3 position of the benzoxazolone ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.
Caption: N-3 position modifications on the benzoxazolone core.
-
N-Alkylation: The introduction of small alkyl chains can increase lipophilicity, potentially enhancing cell permeability.
-
N-Arylation: The addition of aryl groups can introduce steric bulk and potential for pi-stacking interactions with biological targets.
-
N-Acylation: Acyl groups can serve as prodrug moieties, undergoing hydrolysis in vivo to release the active compound.
-
N-Heterocyclic Substitution: Incorporating heterocyclic rings like piperazine or morpholine can improve aqueous solubility and pharmacokinetic profiles.[8]
Modifications at the C-2 Position
While the parent compound is a 2-oxobenzoxazole, modifications leading to 2-substituted benzoxazoles are also of significant interest.
Caption: C-2 position modifications on the benzoxazole core.
-
2-Aryl Substitution: The introduction of various aryl or heteroaryl rings at the C-2 position can lead to compounds with diverse biological activities by allowing for varied interactions with target proteins.
-
2-Amino Substitution: Substituted amino groups at the C-2 position can introduce additional hydrogen bonding opportunities, which can be crucial for target recognition and binding.
-
2-Thioether Substitution: The incorporation of a thioether linkage at C-2 can alter the electronic properties and steric bulk of the molecule.
Comparative Performance Data
The following table summarizes the antimicrobial activity of some 5-chloro-benzoxazolone analogs. While not containing the 6-nitro substituent, this data provides a valuable baseline for understanding the impact of N-3 substitutions.
| Compound ID | N-3 Substituent | Activity against S. aureus (MIC, µg/mL) | Activity against E. coli (MIC, µg/mL) | Activity against C. albicans (MIC, µg/mL) | Reference |
| P4A | -CH₂-C₆H₄-p-SO₂NH₂ | >100 | 50 | >100 | [7] |
| P4B | -CH₂-C₆H₄-p-COOH | >100 | 50 | >100 | [7] |
| P2B | -CH₂-(2,4-diCl-C₆H₃) | >100 | >100 | 50 | [7] |
| P6A | -CH₂-(1,2,4-triazol-1-yl) | 100 | 50 | >100 | [7] |
| Ampicillin | (Standard) | 25 | 25 | - | [7] |
| Miconazole | (Standard) | - | - | 25 | [7] |
Note: The data presented is for 5-chloro-benzoxazolone analogs. The activity of 5-chloro-6-nitro analogs may vary.
Experimental Protocols
General Synthesis of 5-Chloro-6-nitro-2(3H)-benzoxazolone
A common route for the synthesis of the core structure involves the reaction of 2-amino-4-chloro-5-nitrophenol with a carbonylating agent.
Caption: Synthetic workflow for the core benzoxazolone structure.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-amino-4-chloro-5-nitrophenol in a suitable solvent (e.g., pyridine or an inert high-boiling solvent).
-
Addition of Carbonylating Agent: Add a carbonylating agent such as urea, phosgene, or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to the solution.
-
Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-chloro-6-nitro-2(3H)-benzoxazolone.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[9]
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A solvent control and a standard antibiotic should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
In Vitro Anticancer Activity: MTT Assay[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 5-chloro-6-nitro-2(3H)-benzoxazolone scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the chloro and nitro groups provides a unique electronic and steric landscape that can be further exploited through modifications at the N-3 and C-2 positions. This guide provides a foundational understanding of the SAR, comparative data from related analogs, and detailed experimental protocols to facilitate further research in this area.
Future investigations should focus on the systematic synthesis and evaluation of a library of 5-chloro-6-nitro-2(3H)-benzoxazolone analogs with diverse substitutions at the N-3 and C-2 positions. Such studies will provide a more detailed understanding of the SAR and enable the optimization of lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
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Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie. [Link]
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A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. [Link]
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Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. (2013). European Journal of Medicinal Chemistry. [Link]
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Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2006). Taylor & Francis Online. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Organic and Medicinal Chemistry Letters. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]
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Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. (2017). Marmara Pharmaceutical Journal. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]
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General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. (2012). PubMed. [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. [Link]
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In Silico Docking of 2(3H)-Benzoxazolone Derivatives: A Comparative Guide for Drug Discovery
The 2(3H)-benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This guide provides an in-depth, objective comparison of the in silico docking performance of various 2(3H)-benzoxazolone derivatives against key protein targets implicated in cancer, infectious diseases, and inflammation. We will delve into the methodologies, supporting experimental data, and structure-activity relationships (SAR) to provide actionable insights for researchers and drug development professionals.
The Significance of the 2(3H)-Benzoxazolone Scaffold
The unique bicyclic structure of 2(3H)-benzoxazolone, featuring a fused benzene and oxazolone ring, imparts a rigid framework with versatile points for chemical modification. Functionalization at the nitrogen atom (position 3) and on the benzene ring allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing interactions with specific protein binding sites.[1][2] This adaptability has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
Comparative In Silico Docking Performance
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4] This section compares the docking performance of 2(3H)-benzoxazolone derivatives against several therapeutically relevant protein targets.
Anticancer Targets
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[6][7] Several studies have explored 2(3H)-benzoxazolone derivatives as potential VEGFR-2 inhibitors.
| Derivative/Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 12l | - | Similar to sorafenib | [7] |
| Compound 14b | - | - | [6][8] |
| Compound 7 | -157.85 to -173.88 (MolDock Score) | - | [9] |
| Compound 10 | -157.85 to -173.88 (MolDock Score) | - | [9] |
| Compound 12 | -157.85 to -173.88 (MolDock Score) | - | [9] |
| Compound 13 | -157.85 to -173.88 (MolDock Score) | - | [9] |
| Compound 14 | -157.85 to -173.88 (MolDock Score) | - | [9] |
| Compound 20 | -157.85 to -173.88 (MolDock Score) | - | [9] |
| Compound 26 | -157.85 to -173.88 (MolDock Score) | - | [9] |
Note: Direct comparison of docking scores between different studies and software should be done with caution due to variations in scoring functions and protocols.
The interactions of these derivatives within the ATP-binding site of VEGFR-2 are crucial for their inhibitory activity. The benzoxazolone core often forms key hydrogen bonds, while substituents on the phenyl ring can engage in hydrophobic and van der Waals interactions, contributing to higher binding affinities.[7]
Caspase-3 is a key executioner enzyme in the apoptotic pathway, making it an attractive target for cancer therapy.[10] Molecular docking studies have shown that 3-substituted-2(3H)-benzoxazolone derivatives can effectively bind to the active site of caspase-3.[2][10]
| Derivative/Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Native Ligand (PRD_000238) | -8.582 | THR77, ARG207, SER209, LEU223, LYS224, TYR276 | [3] |
| Compound 1 | - | ARG207 | [10] |
| Compound 2 | - | ARG207 | [10] |
| Compound 5 | - | ARG207 | [10] |
| Compound 6 | - | ARG207 | [10] |
A consistent finding across multiple studies is the formation of a hydrogen bond between the carbonyl group of the benzoxazolone ring and the ARG207 residue in the caspase-3 active site.[2][10] This interaction appears to be a critical determinant of binding affinity.
Antimicrobial Target: Staphylococcus aureus Biotin Protein Ligase (SaBPL)
Biotin protein ligase is an essential enzyme in bacterial fatty acid synthesis, making it a promising target for novel antibiotics.[4][11] Docking studies have demonstrated the potential of 2(3H)-benzoxazolone derivatives to inhibit SaBPL.[4][12]
| Derivative/Compound | Glide Score | Glide Energy (kcal/mol) | Reference |
| Benzoxazolone | -4.37 | -29.62 | [4][12] |
| Ligand S2 | -7.49 | -40.69 | [4][12] |
| Ligand S3 | -7.34 | -37.68 | [4][12] |
These results highlight that substitutions on the benzoxazolone scaffold significantly enhance binding affinity compared to the parent molecule. The 2-benzoxazolone moiety has been identified as a privileged scaffold for binding within the ATP pocket of SaBPL.[13]
Experimental Protocols: A Guide to In Silico Docking
The choice of docking software and the specific protocol employed are critical for obtaining reliable and reproducible results. Here, we outline the general workflows for two commonly used docking programs, AutoDock Vina and Schrödinger Glide.
AutoDock Vina Workflow
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[14]
Caption: A generalized workflow for molecular docking using AutoDock Vina.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is crucial for accurate electrostatic calculations.[15]
-
-
Ligand Preparation:
-
Generate the 3D structure of the 2(3H)-benzoxazolone derivative.
-
Assign partial charges and define rotatable bonds. The flexibility of the ligand is a key parameter in the docking process.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box determine the search space for the ligand.[15]
-
-
Running AutoDock Vina:
-
Execute the docking calculation using the prepared protein, ligand, and grid parameters.
-
The exhaustiveness parameter controls the thoroughness of the search; higher values increase the computational time but may yield more accurate results.[16]
-
-
Pose Analysis and Scoring:
-
Vina generates multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.
-
Analyze the top-ranked poses to identify the most plausible binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Schrödinger Glide Workflow
Schrödinger's Glide is a commercial docking program that offers different precision modes (HTVS, SP, XP) to balance speed and accuracy.[17][18]
Caption: A typical workflow for molecular docking using Schrödinger Glide.
Step-by-Step Methodology:
-
Protein Preparation:
-
Use the Protein Preparation Wizard in Maestro to prepare the protein structure. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen bond network.
-
-
Ligand Preparation:
-
Use LigPrep to generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, and stereoisomers.
-
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand or key residues.
-
Generate a receptor grid that represents the shape and properties of the active site.
-
-
Ligand Docking:
-
Pose Analysis and Scoring:
-
Analyze the docked poses in the Pose Viewer.
-
Evaluate the results based on GlideScore (for ranking different ligands) and Emodel (for ranking poses of the same ligand).[17]
-
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.[20][21]
| Property | Predicted Range for Benzoxazolone Derivatives | Significance |
| Molecular Weight | Generally < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness.[22] |
| LogP | Varies with substituents | Indicates lipophilicity and affects absorption and distribution. |
| Hydrogen Bond Donors/Acceptors | Typically within Lipinski's rules | Influences solubility and membrane permeability. |
| Aqueous Solubility | Moderate to good | Essential for oral bioavailability. |
| CYP450 Inhibition | Variable | Potential for drug-drug interactions. |
| Toxicity | Generally low predicted toxicity | Indicates a favorable safety profile.[22] |
This is a generalized summary. Specific ADMET properties will vary depending on the exact chemical structure of the derivative. In silico tools like SwissADME and pkCSM can provide valuable predictions for these properties.[20]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data from in silico docking studies reveal key structure-activity relationships for 2(3H)-benzoxazolone derivatives:
Caption: Key structural features of 2(3H)-benzoxazolone derivatives influencing target protein interactions.
-
The Carbonyl Group: The carbonyl oxygen of the benzoxazolone ring frequently acts as a hydrogen bond acceptor, anchoring the ligand in the active site, as seen in the interaction with ARG207 of caspase-3.[10]
-
N3-Substituents: The nature of the substituent at the N3 position significantly impacts binding affinity and selectivity. Bulky or flexible groups at this position can explore deeper hydrophobic pockets within the binding site.
-
Benzene Ring Substituents: Modifications on the benzene ring can modulate electronic properties and provide additional hydrophobic or hydrogen bonding interactions, further enhancing binding affinity.
Conclusion and Future Directions
This guide provides a comparative overview of the in silico docking performance of 2(3H)-benzoxazolone derivatives, highlighting their potential as versatile scaffolds for drug discovery. The data presented, along with the detailed methodologies, offer a solid foundation for researchers to design and prioritize novel derivatives with enhanced potency and selectivity. Future work should focus on integrating in silico predictions with in vitro and in vivo studies to validate the computational findings and advance the most promising candidates toward clinical development.
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Friesner, R. A., Murphy, R. B., Repasky, M. P., Frye, L. L., Greenwood, J. R., Halgren, T. A., ... & Mainz, D. T. (2006). Extra precision glide: docking and scoring incorporating a model of hydrophobic enclosure for protein-ligand complexes. Journal of medicinal chemistry, 49(21), 6177-6196. [Link]
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Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico study. Journal of Medicinal and Chemical Sciences, 6(3), 569-579. (2023). [Link]
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Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Frontiers. [Link]
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Erdag, E. (2022). Investigation of some 3-substituted-2 (3H)-benzoxazolone derivatives against caspase-3: A molecular docking study. World Journal of Advanced Research and Reviews, 15(1), 341-347. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. (2022). [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2153. (2022). [Link]
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Abdullahi, S. H., Moin, A. T., Zubair, T., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Intelligent Pharmacy. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. (2022). [Link]
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Molecular Docking of Benzoxazolone and its Derivatives against Staphylococcus aureus Biotin Protein Ligase. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 130-134. (2015). [Link]
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Schrödinger TV. (2020, October 24). Docking with Glide: What are the main differences between HTVS, SP, XP and WS? [Video]. YouTube. [Link]
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Molecular Docking of Benzoxazolone and its Derivatives against Staphylococcus aureus Biotin Protein Ligase. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 130-134. (2015). [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Abdullahi, S. H., Moin, A. T., Zubair, T., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Intelligent Pharmacy. [Link]
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Alvarez-Garcia, A., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 61(12), 5985-5991. [Link]
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In Silico ADMET prediction of synthesized compounds 2a-l. ResearchGate. [Link]
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Biotin Protein Ligase Is a Target for New Antibacterials. Molecules, 20(1), 1338-1352. (2015). [Link]
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Broussy, S., et al. (2012). Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus. Journal of Biological Chemistry, 287(21), 17588-17598. [Link]
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Erdag, E. (2021). Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International, 33(1), 1-10. [Link]
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Docking representation of the synthesized compounds against caspase-3 protein (PDB ID: 3KJF). ResearchGate. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 21(11), 1463. (2016). [Link]
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In Silico Investigation of Two Benzoxanthone-Flavonoids: ADMET Analysis and Xanthine Oxidase Binding. Molecules, 29(22), 5035. (2024). [Link]
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In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Journal of Hunan University Natural Sciences, 48(11). (2021). [Link]
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Structural Study of Potent Triazole-Based Inhibitors of Staphylococcus aureus Biotin Protein Ligase. ACS Medicinal Chemistry Letters, 4(1), 102-107. (2013). [Link]
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comparative analysis of the anti-proliferative activity of benzoxazolone derivatives.
A Comparative Guide to the Anti-Proliferative Activity of Benzoxazolone Derivatives
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for interacting with a diverse array of biological targets. The benzoxazolone nucleus is a prominent member of this class, distinguished by its versatile physicochemical properties and its presence in numerous pharmacologically active compounds.[1] This guide provides a comparative analysis of the anti-proliferative activity of various benzoxazolone derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
The Benzoxazolone Scaffold: A Foundation for Anti-Cancer Drug Design
Benzoxazolone and its related heterocycle, benzoxazole, are foundational structures in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and, most notably, anti-cancer properties.[2][3][4] The benzoxazolone core, characterized by a benzene ring fused to an oxazolone ring, offers a unique framework for chemical modification. This adaptability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel anti-proliferative agents.[1][5] The structural similarity of benzoxazoles to naturally occurring nucleic acid bases like adenine and guanine may facilitate their interaction with biological macromolecules.[2]
Comparative Analysis of Anti-Proliferative Activity
The efficacy of benzoxazolone derivatives as anti-proliferative agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value indicates greater potency. The anti-proliferative activity of these compounds is evaluated against a panel of human cancer cell lines, which provides insights into their spectrum of activity and potential selectivity.
A wide range of in vitro assays are employed to determine the cytotoxic and cytostatic effects of these novel agents.[6] Commonly used methods include the MTT, SRB, and ATP-based luminescence assays, each relying on different cellular processes to determine cell viability.[6]
Below is a comparative summary of the anti-proliferative activities of selected benzoxazolone and related benzoxazole derivatives from recent studies.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| Benzoxazole-Vorinostat Analog (Cmpd 12) | A549 (Lung), Caco-2 (Colon), SF268 (CNS) | 1.2 - 2.1 | Benzoxazole ring as the "cap" group in a hydroxamic acid derivative structure. | [7] |
| Benzoxazolone-Piperazine Derivatives (Cmpd 6c) | Various Malignant Cell Lines | 2.0 - 5.3 | N-alkylation and piperazine substitution. | [1] |
| Phortress Analogues (3m, 3n) | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Not specified, but described as having "very attractive anticancer effect". | Bioisosteric replacement of benzothiazole with a benzoxazole ring. | [8] |
| Benzoxazinone-Triazole Hybrid (Cmpd 3) | A549 (Lung) | 0.32 | Hybrid of 1,4-benzoxazinone and a triazole moiety. | [9][10] |
| N-substituted Benzoxazolone Mannich Bases | MCF-7 (Breast) | Effective at 50-100 µM | Mannich bases with a piperazine substituent on the nitrogen atom of the benzoxazolone. | [5] |
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Potency
The anti-proliferative potency of benzoxazolone derivatives is intricately linked to their molecular structure. The strategic modification of the benzoxazolone scaffold can lead to significant enhancements in activity and selectivity.
-
Substitution at the Nitrogen Atom: N-substituted benzoxazolone derivatives have been shown to possess potent anti-cancer effects.[5] The nature of the substituent at this position is critical; for instance, the absence of a substitution at the N-2 position of pyrazolinone-fused benzoxazoles results in poor anti-proliferative activity compared to substituted counterparts.[2]
-
Fusion with Other Heterocycles: The fusion of the benzoxazole core with other heterocyclic rings, such as 1,2,4-oxadiazole or 1,3,4-oxadiazole, has yielded derivatives with significant activity against various cancer cell lines, including breast, lung, and colon cancer.[2]
-
Bioisosteric Replacement: The replacement of one chemical group with another that has similar physical or chemical properties (bioisosteric replacement) is a common strategy in drug design. For example, replacing the phenyl ring of the HDAC inhibitor Vorinostat with a benzoxazole ring resulted in an analog with comparable potency.[7] Similarly, replacing the benzothiazole core of the pro-drug Phortress with a benzoxazole ring led to compounds with significant anticancer activity.[8]
-
Specific Substituent Effects: The addition of specific chemical groups at various positions on the benzoxazolone ring can dramatically influence activity. For example, a derivative bearing a thiophene substituent showed high inhibitory activity in diffuse large B-cell lymphoma models.[11]
Mechanism of Action: Unraveling the Pathways to Cell Death
Benzoxazolone derivatives exert their anti-proliferative effects through various mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent pathway.[12] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[12]
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis.[12][13]
Several studies have shown that benzoxazolone derivatives can induce apoptosis by:
-
Upregulating p53 and Caspases: Certain benzoxazinone derivatives have been shown to cause a significant induction in the expression of the tumor suppressor protein p53 and effector caspases like caspase-3.[14]
-
Modulating Apoptotic Markers: Treatment of cancer cells with N-substituted benzoxazolone derivatives has been shown to increase the immunoreactivity of Fas Ligand (FasL), caspase-3, and cytochrome c, all key players in the apoptotic cascade.[5]
-
Targeting Key Enzymes: Some derivatives have been found to downregulate the expression of enzymes crucial for DNA replication, such as topoisomerase II.[14]
-
Inducing DNA Damage: The rigid, planar structure of some benzoxazinone-triazole hybrids is thought to facilitate their intercalation into tumor cell DNA, leading to DNA damage and subsequent cell death.[15]
The activation of caspases and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase-1 (PARP-1), are key indicators of apoptosis that can be detected by techniques like Western blotting.[16]
Below is a diagram illustrating a simplified apoptotic pathway often implicated in the action of benzoxazolone derivatives.
Caption: Standard workflow for evaluating benzoxazolone derivatives.
MTT Cell Proliferation Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. [17] Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazolone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS) [18]* Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution) [18]* Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate. [18] * Include control wells with medium only for background absorbance.
-
Incubate the plate for 24 hours to allow cells to attach. [19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazolone derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of solvent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple crystals. [18] * Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. [17]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of 620 nm or higher can be used to subtract background noise. [18]
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Protocol for Apoptosis Marker Detection
Western blotting is a powerful technique to detect specific proteins in a sample, making it ideal for monitoring the activation of apoptotic signaling pathways. [12]This protocol focuses on detecting cleaved caspase-3, a key marker of apoptosis execution.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Sample Preparation:
-
Culture and treat cells with the benzoxazolone derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Collect the cells and wash them with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer to extract total proteins. [20] * Quantify the protein concentration in each lysate using a protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel electrophoresis to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [20]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the target protein (e.g., cleaved caspase-3) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [20]
-
-
Detection:
-
Wash the membrane again thoroughly with wash buffer.
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system (e.g., ChemiDoc). The presence of a band at the correct molecular weight for cleaved caspase-3 (typically ~17-19 kDa) in treated samples indicates apoptosis induction. [16]
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of antibodies and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Conclusion and Future Perspectives
Benzoxazolone derivatives represent a highly promising class of compounds with significant anti-proliferative activity against a range of cancer cell lines. The versatility of the benzoxazolone scaffold allows for extensive chemical modification, enabling the optimization of potency and selectivity. Structure-activity relationship studies have provided valuable insights, guiding the rational design of new and more effective analogs. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, a critical pathway for eliminating cancerous cells.
Future research in this area should focus on several key aspects:
-
Target Identification: Elucidating the specific molecular targets of the most potent benzoxazolone derivatives will be crucial for understanding their precise mechanisms of action and for developing biomarkers for patient selection.
-
In Vivo Efficacy: While in vitro assays provide essential preliminary data, promising compounds must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of benzoxazolone derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and potentially overcome drug resistance.
The continued exploration of the benzoxazolone scaffold holds considerable promise for the discovery of next-generation anti-cancer drugs that are both potent and selective, ultimately contributing to improved outcomes for cancer patients.
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Ahmad, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
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Ohta, H., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. Retrieved from [Link]
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Validating the Anticancer Effects of 5-chloro-6-nitro-2(3H)-benzoxazolone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The journey of a novel anticancer compound from benchtop discovery to potential clinical application is a rigorous path paved with meticulous validation. This guide provides a comprehensive framework for the in vivo validation of 5-chloro-6-nitro-2(3H)-benzoxazolone, a compound of interest in contemporary cancer research. While direct in vivo efficacy data for this specific molecule is emerging, this document will leverage established principles of preclinical drug development and data from structurally related compounds to present a robust validation strategy. We will compare its potential efficacy against a standard-of-care chemotherapeutic agent, providing the necessary experimental designs and data interpretation frameworks for researchers in the field.
Introduction to 5-chloro-6-nitro-2(3H)-benzoxazolone and its Putative Anticancer Mechanism
The 2(3H)-benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The addition of a chloro and a nitro group to this backbone, as in 5-chloro-6-nitro-2(3H)-benzoxazolone, is hypothesized to enhance its cytotoxic potential. Halogen and nitro substitutions are known to modulate the electronic and lipophilic properties of molecules, which can improve their biological activity.[2]
While the precise mechanism of action for 5-chloro-6-nitro-2(3H)-benzoxazolone is yet to be fully elucidated, related benzimidazole derivatives have been shown to exert their anticancer effects through various pathways, including the inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, and the disruption of vascular endothelial growth factor receptor 2 (VEGFR2) signaling, which is crucial for angiogenesis.[3][4] Therefore, a plausible hypothesis is that 5-chloro-6-nitro-2(3H)-benzoxazolone may induce cancer cell death through a multi-targeted approach involving cell cycle arrest and inhibition of tumor neovascularization.
To rigorously validate these hypotheses in vivo, a well-designed preclinical study is paramount. This guide will focus on the use of xenograft models, a cornerstone of preclinical oncology research.[5][6][7][8]
Comparative In Vivo Validation: Experimental Design and Protocols
The gold standard for preclinical evaluation of novel anticancer agents involves the use of animal models that can recapitulate human tumor growth.[6][9][10] Among these, cell line-derived xenograft (CDX) models are widely used for their reproducibility and cost-effectiveness in initial efficacy screening.[7][8] For a more clinically relevant assessment, orthotopic models, where tumor cells are implanted in the corresponding organ of origin, can provide valuable insights into tumor-microenvironment interactions and metastatic potential.[11][12][13][14][15]
This guide will outline a study design using a subcutaneous xenograft model, which is a robust and widely accepted initial step in in vivo validation.
Animal Model and Cell Line Selection
-
Animal Model: Immunocompromised mice, such as NOD/SCID or nude mice, are essential to prevent the rejection of human tumor xenografts.[9]
-
Cell Line Selection: The choice of cancer cell line should be guided by the putative mechanism of action of 5-chloro-6-nitro-2(3H)-benzoxazolone. For instance, if the compound is hypothesized to target pathways relevant to non-small cell lung cancer (NSCLC), a cell line like A549 would be appropriate.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: Experimental workflow for in vivo validation of an anticancer compound.
Treatment Groups and Dosing
A well-controlled study should include the following groups:
-
Group 1: Vehicle Control: To assess the natural progression of the tumor.
-
Group 2: 5-chloro-6-nitro-2(3H)-benzoxazolone (Low Dose): To evaluate dose-dependent efficacy.
-
Group 3: 5-chloro-6-nitro-2(3H)-benzoxazolone (High Dose): To determine the maximum tolerated dose and optimal therapeutic window.
-
Group 4: Standard-of-Care Chemotherapy (e.g., Paclitaxel): To provide a benchmark for the novel compound's efficacy.[16][17]
The dosage for the novel compound should be determined from preliminary toxicity studies.[18]
Step-by-Step Experimental Protocol
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., A549) during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into the treatment groups.
-
Administer the respective treatments (vehicle, 5-chloro-6-nitro-2(3H)-benzoxazolone, or standard-of-care) according to the predetermined schedule (e.g., daily, every other day).
-
-
Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Monitor animal health and body weight regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| 5-chloro-6-nitro-2(3H)-benzoxazolone (Low Dose) | 900 ± 180 | 40 | +2 |
| 5-chloro-6-nitro-2(3H)-benzoxazolone (High Dose) | 450 ± 120 | 70 | -3 |
| Paclitaxel (Standard-of-Care) | 600 ± 150 | 60 | -8 |
Data presented in the table is hypothetical and for illustrative purposes only.
Proposed Signaling Pathway
The following diagram illustrates the potential signaling pathways targeted by 5-chloro-6-nitro-2(3H)-benzoxazolone, based on the activity of related compounds.
Caption: Proposed mechanism of action for 5-chloro-6-nitro-2(3H)-benzoxazolone.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo validation of 5-chloro-6-nitro-2(3H)-benzoxazolone as a potential anticancer agent. The proposed experimental design, utilizing a subcutaneous xenograft model and comparison with a standard-of-care therapy, offers a robust initial assessment of its efficacy and safety profile.
Positive results from this initial study would warrant further investigation, including:
-
Orthotopic and Metastatic Models: To evaluate the compound's efficacy in a more clinically relevant tumor microenvironment and its potential to inhibit metastasis.[11][13]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate its concentration with its biological effects.
-
Combination Therapy Studies: To explore potential synergistic effects when combined with other anticancer agents, which is a common strategy to overcome drug resistance.[19]
By following a systematic and rigorous validation process, researchers can effectively evaluate the therapeutic potential of novel compounds like 5-chloro-6-nitro-2(3H)-benzoxazolone and contribute to the development of next-generation cancer therapies.
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A Comparative Efficacy Analysis: 5-Chloro-6-nitro-2(3H)-benzoxazolone versus Ampicillin
A Technical Guide for Researchers in Antimicrobial Drug Development
In the persistent search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, a thorough evaluation of emerging compounds against established therapeutics is paramount. This guide provides a detailed comparative analysis of the synthetic compound 5-chloro-6-nitro-2(3H)-benzoxazolone and the widely-used β-lactam antibiotic, ampicillin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antibacterial spectra, and the experimental methodologies required for a direct comparative assessment.
Introduction: The Need for Novel Antimicrobial Scaffolds
Ampicillin, a cornerstone of antibacterial therapy for decades, belongs to the β-lactam class and has been instrumental in treating a wide array of bacterial infections.[1] Its efficacy, however, is increasingly compromised by the prevalence of resistance mechanisms, primarily the production of β-lactamase enzymes.[2] This has spurred the investigation of alternative chemical scaffolds with novel mechanisms of action.
The benzoxazolinone core is one such scaffold that has garnered interest.[1][3][4] Naturally occurring in some plants as defense compounds, benzoxazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity.[1][3][4] The specific compound, 5-chloro-6-nitro-2(3H)-benzoxazolone, is a synthetic derivative featuring chloro and nitro substitutions, which are often associated with enhanced antimicrobial properties. While comprehensive data on this specific molecule is emerging, this guide will draw upon existing literature for related benzoxazolinone derivatives to frame a comparative analysis with ampicillin.
Comparative Overview
| Feature | 5-chloro-6-nitro-2(3H)-benzoxazolone | Ampicillin |
| Compound Class | Benzoxazolinone Derivative | β-Lactam Antibiotic (Aminopenicillin) |
| Core Structure | Benzene ring fused to an oxazole ring with a ketone group. | 6-aminopenicillanic acid core with a D-(-)-α-phenylglycine side chain. |
| Primary Mechanism of Action | Proposed to be disruption of bacterial cell membrane integrity. | Inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs).[1] |
| Antibacterial Spectrum | Derivatives show activity against Gram-positive and Gram-negative bacteria.[1][3][4] | Broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.[2] |
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the efficacy of these two compounds lies in their distinct molecular targets within the bacterial cell.
Ampicillin: Targeting the Cell Wall
Ampicillin exerts its bactericidal effects by irreversibly inhibiting transpeptidase, an enzyme crucial for the synthesis of the bacterial cell wall.[2] By binding to penicillin-binding proteins (PBPs), ampicillin prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall and eventual cell lysis.[1] The presence of an amino group in its structure enhances its ability to penetrate the outer membrane of some Gram-negative bacteria.[2]
Caption: Mechanism of action of Ampicillin.
5-chloro-6-nitro-2(3H)-benzoxazolone: A Focus on the Cell Membrane
While the precise mechanism of 5-chloro-6-nitro-2(3H)-benzoxazolone is not yet fully elucidated, studies on related benzoxazolinone derivatives suggest that their antimicrobial activity stems from the disruption of the bacterial cell membrane. This class of compounds is believed to intercalate into the lipid bilayer, altering its fluidity and permeability. This leads to leakage of essential intracellular components and ultimately, cell death. The electrophilic nature of the heterocyclic ring and the lipophilic character of the aromatic ring substituents are thought to be key to this activity.
Caption: Proposed mechanism of action for Benzoxazolinones.
Comparative Efficacy: A Data-Driven Perspective
A direct quantitative comparison of the efficacy of 5-chloro-6-nitro-2(3H)-benzoxazolone and ampicillin is hampered by the limited availability of specific Minimum Inhibitory Concentration (MIC) data for the former. However, existing research on derivatives of 5-chloro-benzoxazolinone provides a preliminary basis for comparison.
One study reported that certain synthesized derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one demonstrated good antibacterial activity, stated to be "half of the Ampicillin and Cephalexin".[1][3][4] Another study on benzoxazole derivatives showed that against 59 clinical isolates of Staphylococcus aureus, the MIC for 90% inhibition was between 25 and 50 µg/ml, whereas Gram-negative bacteria required much higher concentrations of 200 µg/ml.
For ampicillin, established MIC values are readily available for a range of pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | 5-chloro-6-nitro-2(3H)-benzoxazolone (and related derivatives) MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 25-50 (for related derivatives) | 0.6 - 1[3] |
| Escherichia coli | >200 (for related derivatives) | 4[3] |
Experimental Protocols for Direct Efficacy Comparison
To provide a definitive comparison, standardized antimicrobial susceptibility testing must be performed. The following protocols outline the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
5-chloro-6-nitro-2(3H)-benzoxazolone
-
Ampicillin sodium salt
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
This guide provides a foundational comparison between 5-chloro-6-nitro-2(3H)-benzoxazolone and ampicillin. Based on available data for related compounds, the benzoxazolinone scaffold shows promise, particularly against Gram-positive bacteria. The key differentiator lies in their presumed mechanisms of action, with the potential for 5-chloro-6-nitro-2(3H)-benzoxazolone to circumvent common resistance mechanisms to β-lactam antibiotics.
However, it is crucial to underscore that the efficacy data for 5-chloro-6-nitro-2(3H)-benzoxazolone is currently indirect. Rigorous head-to-head experimental evaluation, as outlined in the provided protocols, is essential to definitively ascertain its antimicrobial potential relative to ampicillin. Future research should also focus on elucidating the precise molecular target of this compound and evaluating its in vivo efficacy and toxicity profiles. Such studies will be instrumental in determining its viability as a lead compound in the development of next-generation antimicrobial therapies.
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Comparative Analysis of Cross-Resistance Profiles of 5-chloro-6-nitro-2(3H)-benzoxazolone in Diverse Bacterial Strains
A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Imperative of Cross-Resistance Assessment in Antimicrobial Development
The relentless rise of antimicrobial resistance (AMR) necessitates a robust pipeline of novel antibacterial agents.[1] Among the promising scaffolds, 2(3H)-benzoxazolone derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antibacterial and antifungal properties.[2][3][4] This guide focuses on a specific derivative, 5-chloro-6-nitro-2(3H)-benzoxazolone , and provides a comprehensive framework for evaluating its cross-resistance profile.
Understanding cross-resistance—the phenomenon where resistance to one antimicrobial agent confers resistance to another—is not merely an academic exercise; it is a cornerstone of preclinical drug development.[5] A new antibacterial agent that is readily compromised by existing resistance mechanisms may have limited clinical utility.[6][7] Conversely, an agent that exhibits no cross-resistance, or even displays collateral sensitivity (where resistance to one drug increases susceptibility to another), represents a significant therapeutic advance.[5][8]
This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth, technically-grounded approach to conducting cross-resistance studies. We will move beyond simple protocol listings to explain the causal logic behind experimental choices, ensuring a self-validating and rigorous scientific narrative.
Compound Profile: 5-chloro-6-nitro-2(3H)-benzoxazolone
Chemical Identity:
-
IUPAC Name: 5-chloro-6-nitro-3H-1,3-benzoxazol-2-one[9]
-
Molecular Formula: C7H3ClN2O4[9]
-
Class: Nitroaromatic benzoxazolone derivative.
Anticipated Mechanism of Action: The presence of a nitro group is a key structural feature. Many nitroaromatic antibiotics, such as metronidazole and nitrofurantoin, are prodrugs.[10] Their antimicrobial activity is dependent on the reduction of the nitro group by bacterial nitroreductases to form cytotoxic reactive nitrogen species that damage DNA and other macromolecules.[10] It is highly probable that 5-chloro-6-nitro-2(3H)-benzoxazolone shares this mechanism of action. This reductive activation is a critical factor in predicting its cross-resistance patterns.
Reported Antimicrobial Activity: While specific data on 5-chloro-6-nitro-2(3H)-benzoxazolone is limited in the readily available literature, studies on related benzoxazolone derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa.[2][3] The MIC values for various derivatives typically range from 8 to 512 µg/ml.[2][3] The chloro- and nitro- substitutions on the benzoxazolone ring are anticipated to modulate its antimicrobial potency.[11]
Conceptual Framework: Cross-Resistance vs. Collateral Sensitivity
Before delving into experimental design, it is crucial to grasp the fundamental concepts of cross-resistance and collateral sensitivity. These phenomena are pivotal in predicting the long-term viability of a new antibiotic.
-
Cross-Resistance: A single resistance mechanism confers resistance to multiple antimicrobial agents. This is often observed when drugs share a common target, an efflux pump substrate profile, or a metabolic activation pathway.[5]
-
Collateral Sensitivity: The evolution of resistance to one drug leads to increased susceptibility to another. This trade-off can be exploited in therapeutic strategies to mitigate resistance.[5][8]
Caption: Workflow for generating resistant mutants via serial passage.
Phase 3: Profiling for Cross-Resistance and Collateral Sensitivity
Objective: To determine if resistance to 5-chloro-6-nitro-2(3H)-benzoxazolone alters the susceptibility to other classes of antibiotics.
Methodology:
-
Perform MIC Testing: Using the broth microdilution protocol from Phase 1, determine the MICs of the same panel of comparator antibiotics against the newly generated resistant mutant.
-
Compare MICs: Directly compare the MIC values for each antibiotic against the wild-type (WT) parent strain and the resistant (RES) mutant.
-
Calculate Fold Change: The fold change in MIC (MIC_RES / MIC_WT) is a critical metric.
-
Fold Change > 4: Suggests cross-resistance.
-
Fold Change ≈ 1: Suggests no cross-reactivity.
-
Fold Change < 0.5: Suggests collateral sensitivity.
-
Data Presentation: Comparative MIC Table for Cross-Resistance Analysis
| Antibiotic | Class | WT Strain MIC (µg/mL) | Resistant Mutant MIC (µg/mL) | Fold Change (RES/WT) | Interpretation |
| 5-chloro-6-nitro-2(3H)-benzoxazolone | Test Compound | 4 | 64 | 16 | Resistance |
| Nitrofurantoin | Nitroaromatic | 16 | 64 | 4 | Cross-Resistance |
| Metronidazole | Nitroimidazole | 8 | 32 | 4 | Cross-Resistance |
| Ciprofloxacin | Fluoroquinolone | 0.5 | 0.5 | 1 | No Effect |
| Erythromycin | Macrolide | 1 | 8 | 8 | Cross-Resistance |
| Gentamicin | Aminoglycoside | 2 | 0.5 | 0.25 | Collateral Sensitivity |
This table presents hypothetical data for illustrative purposes.
Phase 4: Advanced Mechanistic Investigation
To provide authoritative grounding for the observed resistance profiles, further investigation is warranted.
-
Whole-Genome Sequencing (WGS): Comparing the genome of the resistant mutant to the wild-type parent can identify specific mutations responsible for resistance. [12]For a nitroaromatic compound, mutations in nitroreductase genes are highly probable.
-
Gene Expression Analysis (RT-qPCR): This technique can quantify the expression levels of genes known to be involved in resistance, such as those encoding efflux pumps. [12]Upregulation of these genes often leads to broad cross-resistance.
Authoritative Grounding & Predicted Cross-Resistance Patterns
Based on the nitroaromatic structure of 5-chloro-6-nitro-2(3H)-benzoxazolone, we can form evidence-based hypotheses about its cross-resistance profile:
-
Cross-Resistance with other Nitroaromatics: A primary mechanism of resistance to nitroaromatic drugs is the downregulation or mutational inactivation of nitroreductase enzymes. [10]Since these enzymes are required to activate the prodrug, their loss would likely confer resistance not only to our lead compound but also to other drugs in the same class, such as nitrofurantoin. This is a classic example of cross-resistance through a shared activation pathway.
-
Cross-Resistance via Efflux Pumps: If resistance arises from the upregulation of broad-spectrum efflux pumps (e.g., the AcrAB-TolC system in E. coli), we can expect to see cross-resistance to other antibiotic classes that are substrates of these pumps, such as fluoroquinolones, macrolides, and tetracyclines. [5]* Potential for Collateral Sensitivity: The evolution of resistance can sometimes come at a fitness cost or alter the bacterial cell in a way that makes it more vulnerable to other stressors. For example, mutations that alter membrane potential to reduce drug uptake could increase susceptibility to aminoglycosides, whose uptake is dependent on the proton-motive force. [5]
Conclusion
The systematic evaluation of cross-resistance is a non-negotiable step in the preclinical assessment of any new antimicrobial candidate. This guide provides a comprehensive and logically structured framework for investigating the cross-resistance profile of 5-chloro-6-nitro-2(3H)-benzoxazolone. By moving from baseline susceptibility testing to the generation of resistant mutants and subsequent comparative analysis, researchers can build a robust data package. This data is essential for predicting the compound's potential clinical utility, understanding its mechanisms of resistance, and making informed decisions in the drug development process. A thorough understanding of these interactions is paramount to developing durable therapies that can combat the growing threat of multidrug-resistant pathogens.
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Evaluating the Selectivity of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- for Cancer Cells: A Comparative Guide
In the landscape of oncology drug discovery, the paramount challenge is the development of therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. The benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising anticancer effects.[1] This guide provides a comprehensive framework for evaluating the cancer cell-selective cytotoxicity of a specific derivative, 2(3H)-Benzoxazolone, 5-chloro-6-nitro- .
While extensive research has highlighted the potential of the 2(3H)-benzoxazolone core and the bio-activating role of chloro and nitro substitutions,[2][3] specific quantitative data on the selectivity of this particular compound is not yet widely published. Therefore, this document serves as both a comparative analysis of related compounds and a detailed methodological guide for researchers to rigorously assess the therapeutic potential of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. We will delve into the requisite experimental designs, from foundational cytotoxicity assays to mechanistic investigations of apoptosis and cell cycle arrest, and compare the potential outcomes with established chemotherapeutic agents.
The Rationale for Selectivity: Why 2(3H)-Benzoxazolone, 5-chloro-6-nitro-?
The chemical architecture of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- suggests a multi-faceted potential for anticancer activity. The benzoxazolone nucleus itself is a versatile pharmacophore.[4] The addition of a chlorine atom at the 5-position has been shown in related structures to enhance cytotoxic and apoptotic activity.[2] Furthermore, the nitro group at the 6-position can be bioreduced in the often-hypoxic tumor microenvironment to reactive species that can induce cellular damage. This combination of structural motifs warrants a thorough investigation into its efficacy and, crucially, its selectivity.
A Strategic Approach to Evaluating Selective Cytotoxicity
To comprehensively evaluate the selectivity of a novel compound, a multi-tiered experimental approach is essential. This strategy progresses from broad cytotoxicity screening to more nuanced mechanistic studies.
Figure 2: A potential apoptotic signaling pathway targeted by benzoxazolone derivatives.
Key assays to confirm apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis. [2]* Caspase Activity Assays: To measure the activation of key executioner caspases, such as Caspase-3. [5]
Cell Cycle Analysis: Halting Cancer Cell Proliferation
Many chemotherapeutics exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Flow cytometry analysis of DNA content is the standard method to assess these effects.
A typical experiment would involve treating cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours, followed by staining with a DNA-intercalating dye (e.g., propidium iodide) and analysis by flow cytometry. An accumulation of cells in a particular phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
96-well plates
-
2(3H)-Benzoxazolone, 5-chloro-6-nitro- (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: TUNEL Assay for Apoptosis Detection
This assay detects DNA fragmentation by labeling the terminal ends of nucleic acids.
Materials:
-
Cells cultured on chamber slides or coverslips
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilisation solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides and treat with the test compound at the desired concentration and time.
-
Fixation: Wash cells with PBS and fix with fixation solution for 1 hour at room temperature.
-
Permeabilization: Wash cells with PBS and incubate with permeabilisation solution for 2 minutes on ice.
-
TUNEL Reaction: Wash cells with PBS and add 50 µL of the TUNEL reaction mixture to each sample. Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Rinse the slides three times with PBS.
-
Visualization: Mount the slides with a mounting medium containing DAPI (to stain all nuclei) and visualize under a fluorescence microscope. TUNEL-positive cells will show green fluorescence.
Conclusion and Future Directions
This guide outlines a robust and logical workflow for the comprehensive evaluation of the cancer cell selectivity of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. By systematically determining its cytotoxicity profile against both cancerous and non-cancerous cells, calculating the selectivity index, and elucidating the underlying mechanisms of cell death, researchers can build a strong preclinical data package.
The promising anticancer activities of the broader benzoxazolone class suggest that 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a worthy candidate for such in-depth investigation. Should the experimental data reveal a high selectivity index, this compound could represent a significant step forward in the development of targeted cancer therapies with a wider therapeutic window and potentially reduced side effects compared to conventional chemotherapeutics.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Synthesized Benzoxazolone Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Consequently, the ability to precisely characterize and differentiate between its structural isomers is not merely an academic exercise but a critical step in establishing structure-activity relationships (SAR) and ensuring the validity of biological data.
This guide provides an in-depth, objective comparison of benzoxazolone isomers using fundamental spectroscopic techniques. Moving beyond a simple recitation of data, we will explore the causality behind the experimental choices and spectral outcomes, offering a framework for confident structural elucidation. As a self-validating system, the protocols and interpretive logic described herein are designed to build a robust, multi-faceted case for the identity of a given isomer.
The Synthetic Origin of Isomeric Challenge
The generation of different benzoxazolone isomers typically begins with the selection of a substituted o-aminophenol. The position of the substituent on this precursor directly dictates the substitution pattern on the final benzoxazolone ring. A common and effective method for the synthesis is the cyclocarbonylation of the o-aminophenol using a carbonyl source like urea, phosgene derivatives, or through catalytic methods involving carbon dioxide.[3][4] For instance, reacting 4-methyl-2-aminophenol with a carbonylating agent will yield 6-methyl-1,3-benzoxazol-2(3H)-one, whereas starting with 5-methyl-2-aminophenol yields the 5-methyl isomer. Understanding this synthetic logic is the first step in anticipating the analytical challenge.
Experimental Protocol: Synthesis of 6-Methyl-1,3-benzoxazol-2(3H)-one
This protocol describes a representative synthesis via the reaction of an o-aminophenol with urea, a common and accessible carbonylating agent.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-2-aminophenol (1.23 g, 10 mmol) and urea (1.20 g, 20 mmol).
-
Heating: Heat the mixture in a sand bath or heating mantle to 140-150 °C. The solids will melt and react. Maintain this temperature for 4 hours, during which ammonia gas will evolve.
-
Work-up: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly add 20 mL of hot water to the flask with stirring.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water (3 x 10 mL). For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield the final product as a crystalline solid.
A Multi-Technique Approach to Isomer Differentiation
No single technique provides a complete picture. The most trustworthy structural elucidation comes from the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS): The First Checkpoint
Causality: The primary role of MS in this context is to confirm the molecular weight and, with high-resolution mass spectrometry (HRMS), the elemental formula of the synthesized compound. While isomers will have identical molecular weights, this step is crucial to verify that the desired reaction has occurred and to rule out unexpected side products. Fragmentation patterns can sometimes offer clues, but they are often too similar between isomers to be definitively distinguishing.
The core benzoxazolone structure often undergoes a characteristic fragmentation involving the loss of CO and subsequent ring cleavage.[5]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the synthesized benzoxazolone in methanol or acetonitrile. Dilute this stock to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (ESI):
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy excels at identifying the key functional groups present in the molecule, confirming the formation of the benzoxazolone ring system. The two most diagnostic absorptions are the N-H stretch and the cyclic amide (lactone) C=O stretch. While these frequencies are not typically sensitive enough to reliably distinguish between positional isomers on the benzene ring, their presence confirms the successful cyclization. The fingerprint region (below 1500 cm⁻¹) contains C-H out-of-plane bending vibrations that are dependent on the ring substitution pattern, which can provide supporting evidence for the isomeric structure.
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| N-H Stretch | 3300 - 3100 (broad) | Characteristic of the secondary amide N-H group.[7] |
| C=O Stretch (Amide I) | 1780 - 1740 (strong) | The high frequency is due to the C=O being part of a five-membered ring, which introduces ring strain.[8] |
| C-N Stretch | 1350 - 1200 | Associated with the amide C-N bond. |
| Aromatic C-H Bending | 900 - 700 | Out-of-plane bending patterns are sensitive to the number of adjacent hydrogens on the ring. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the dry, purified benzoxazolone isomer with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[9]
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum over a range of 4000-400 cm⁻¹.
NMR Spectroscopy: The Definitive Arbiter of Isomerism
NMR spectroscopy is the most powerful and definitive tool for distinguishing between benzoxazolone isomers. The chemical shifts and, more importantly, the coupling patterns (spin-spin splitting) of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for the substitution pattern on the benzene ring.
¹H NMR Analysis: Decoding the Aromatic Region
Causality: The number of protons on the aromatic ring and their relationship to one another (ortho, meta, or para) dictates the observed splitting pattern. By analyzing these patterns, one can deduce the exact positions of the substituents. The N-H proton typically appears as a broad singlet far downfield (>10 ppm).[10]
| Isomer Example | Aromatic Protons | Expected ¹H NMR Pattern in Aromatic Region (DMSO-d₆) |
| 5-Methyl-benzoxazolone | H-4, H-6, H-7 | H-7: Doublet (ortho coupling to H-6). H-6: Doublet of doublets (ortho to H-7, meta to H-4). H-4: Doublet (meta coupling to H-6). |
| 6-Methyl-benzoxazolone | H-4, H-5, H-7 | H-4: Doublet (ortho coupling to H-5). H-5: Doublet of doublets (ortho to H-4, meta to H-7). H-7: Doublet (meta coupling to H-5). |
| Unsubstituted Benzoxazolone | H-4, H-5, H-6, H-7 | Complex multiplet integrating to 4 protons.[10] |
¹³C NMR Analysis: Corroborating Evidence
Causality: While ¹H NMR is often sufficient, ¹³C NMR provides complementary data. The chemical shift of the carbonyl carbon is highly characteristic (~154-155 ppm).[10] The number of signals in the aromatic region confirms the symmetry of the substitution, and the specific chemical shifts can be predicted and compared to literature values for further confirmation.
| Carbon | Typical Chemical Shift (ppm) (DMSO-d₆) | Notes |
| C=O (C-2) | 154 - 155 | Characteristic downfield signal for the amide carbonyl.[10] |
| Aromatic C-O (C-7a) | 142 - 144 | Quaternary carbon adjacent to the oxygen. |
| Aromatic C-N (C-3a) | 130 - 132 | Quaternary carbon adjacent to the nitrogen. |
| Aromatic C-H / C-Subst. | 108 - 130 | Shifts are dependent on the specific substituent and its position. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified benzoxazolone isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition, including a sufficient number of scans for good signal-to-noise (especially for ¹³C), should be used.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Conclusion: An Integrated and Authoritative Approach
The differentiation of synthesized benzoxazolone isomers is a critical task that demands a rigorous and multi-faceted analytical approach. While Mass Spectrometry confirms the foundational molecular weight and IR Spectroscopy verifies the presence of key functional groups, it is Nuclear Magnetic Resonance Spectroscopy that serves as the definitive tool for structural elucidation. The unique spin-spin coupling patterns observed in the ¹H NMR spectrum provide an unambiguous fingerprint of the substitution pattern on the aromatic ring. By systematically applying these techniques and understanding the causal principles behind the data, researchers can confidently and authoritatively determine the precise isomeric structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
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Safety Operating Guide
Proper Disposal of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- (CAS No. 27087-06-5), a chlorinated nitroaromatic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The core principle for managing waste containing 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is to treat it as hazardous waste. Due to its chemical structure, in-laboratory neutralization or degradation is not recommended without specific, validated protocols. Therefore, the standard and compliant procedure is disposal through a certified environmental health and safety (EHS) vendor.
Hazard Identification and Risk Assessment
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of both chlorine and a nitro group on an aromatic ring suggests that this compound may have other potential hazards, including toxicity and persistence in the environment. Halogenated and nitroaromatic compounds are often subject to stringent environmental regulations due to their potential for long-term ecological impact.
Chemical and Physical Properties
A summary of the key properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₂O₄ | PubChem[2] |
| Molecular Weight | 214.56 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 1.6 | PubChem[2] |
The XLogP3 value suggests a moderate potential for bioaccumulation.
Personal Protective Equipment (PPE) and Handling
Given the GHS hazard classifications, stringent personal protective measures are mandatory when handling 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, particularly during waste consolidation and packaging.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is required. Ensure full skin coverage.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
Waste Classification and Segregation
Proper classification and segregation of hazardous waste are critical for regulatory compliance and safe disposal.
Regulatory Framework
In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Wastes are classified as hazardous if they are specifically "listed" or if they exhibit certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[3][4]
2(3H)-Benzoxazolone, 5-chloro-6-nitro- is not explicitly found on the F, K, P, or U lists of hazardous wastes.[5][6][7] However, this does not mean it is non-hazardous. As a chlorinated and nitroaromatic compound, it is highly likely to be classified as hazardous waste by your institution's EHS department and your licensed waste vendor. It is imperative to consult with your EHS department for specific guidance on waste stream profiling and coding.
Segregation Protocol
-
Solid Waste:
-
Collect waste 2(3H)-Benzoxazolone, 5-chloro-6-nitro- powder, contaminated weighing boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., a polyethylene drum).
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste:
-
Solutions containing 2(3H)-Benzoxazolone, 5-chloro-6-nitro- should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Halogenated organic waste streams are often incinerated at high temperatures. Do not mix with non-halogenated organic waste unless instructed to do so by your EHS provider, as this can affect disposal costs and routes.
-
Aqueous solutions should also be collected as hazardous waste and not disposed of down the drain.
-
Step-by-Step Disposal Procedure
The following workflow outlines the process for the safe and compliant disposal of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
-
Containerization:
-
Select a suitable, leak-proof container for the waste. The container must have a secure lid.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Labeling:
-
Complete the hazardous waste label with all required information, including:
-
The full chemical name: "2(3H)-Benzoxazolone, 5-chloro-6-nitro-"
-
CAS Number: 27087-06-5
-
An accurate estimation of the concentration and total quantity.
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
-
-
-
Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers.
-
-
Request for Pickup:
-
Once the container is full, or if you are generating waste infrequently, request a waste pickup from your institution's EHS department or your contracted hazardous waste disposal company.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for 2(3H)-Benzoxazolone, 5-chloro-6-nitro-.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, do not re-enter.
-
PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment & Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
The Causality of Disposal Choices
The decision to manage 2(3H)-Benzoxazolone, 5-chloro-6-nitro- as a regulated hazardous waste is based on the following scientific and regulatory principles:
-
Precautionary Principle: In the absence of comprehensive toxicological and environmental fate data for this specific compound, its structural alerts (a chlorinated and nitrated aromatic core) necessitate a conservative approach.
-
Chemical Stability: The stability of the benzoxazolone ring, combined with the electron-withdrawing nature of the chloro- and nitro- groups, makes this compound resistant to simple degradation pathways. This persistence is a key factor in its potential for long-term environmental harm.
-
Combustion Products: Improper disposal, such as drain disposal or mixing with incompatible waste, is unacceptable. High-temperature incineration at a licensed facility is the preferred disposal method for many halogenated organic compounds. This process is designed to break down the molecule into simpler, less harmful components (e.g., CO₂, H₂O, HCl) under controlled conditions with flue gas scrubbing to prevent the release of harmful byproducts.
-
Regulatory Compliance: The EPA's RCRA regulations are designed to manage chemical waste from "cradle to grave." Disposing of this compound through a licensed vendor ensures a documented and compliant disposal process, protecting both the institution and the individual researcher from liability.
By following these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- Sigma-Aldrich. Safety Data Sheet.
-
PubChem. 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency. RCRAInfo, Waste Code. Available at: [Link]
-
U.S. Environmental Protection Agency. Frequently-used federal hazardous waste codes. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
-
Alfred University. EPA Hazardous Waste Codes. Available at: [Link]
-
PubChem. 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency. 2(3H)-Benzoxazolone, 6-nitro- - Substance Details. Available at: [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
U.S. Government Publishing Office. Section 261.31 - Hazardous wastes from non-specific sources. Code of Federal Regulations. Available at: [Link]
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- 3. epa.gov [epa.gov]
- 4. actenviro.com [actenviro.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. dec.vermont.gov [dec.vermont.gov]
- 7. wku.edu [wku.edu]
Navigating the Handling of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-: A Guide to Personal Protective Equipment and Safe Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and the known hazards of its chemical classes—nitroaromatic and chlorinated aromatic compounds—to establish a robust framework for personal protection and operational protocols.
Hazard Analysis: Understanding the Risks
2(3H)-Benzoxazolone, 5-chloro-6-nitro- belongs to the class of nitroaromatic compounds, which are known for their potential toxicity, carcinogenicity, and mutagenicity.[1][2] The presence of a chloro group further suggests that this compound may be resistant to degradation and could present environmental hazards.[3] Many nitroaromatic compounds are known to be toxic and their derivatives can be equally or more so.[3] Due to the electron-withdrawing nature of the nitro groups, these compounds can be resistant to chemical or biological oxidation.[3]
Given these characteristics, it is prudent to treat 2(3H)-Benzoxazolone, 5-chloro-6-nitro- as a hazardous substance. A structurally similar compound is identified as a skin sensitizer, meaning it may cause an allergic skin reaction.[4] Therefore, direct contact should be strictly avoided.
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Source of Concern |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | General toxicity of nitroaromatic compounds.[3][5] |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | Data from structurally similar compounds.[4] |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen. | Classification of several nitroaromatic compounds.[2] |
| Mutagenicity | Potential to cause genetic mutations. | Known property of many nitroaromatic compounds.[2] |
| Eye Irritation | May cause serious eye irritation. | General hazard for powdered chemical substances. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | General hazard for powdered chemical substances. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure risk. The following recommendations are based on a comprehensive risk assessment for handling a potent, powdered chemical of unknown long-term toxicity.
Core PPE Ensemble:
-
Gloves: Double gloving is mandatory. The outer glove should be a chemically resistant material such as nitrile or butyl rubber.[6] The inner glove can be a standard nitrile examination glove. Gloves should be powder-free to prevent aerosolization of the compound.[7] Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[7]
-
Gown: A disposable, solid-front, back-closing gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[8] The gown should have long sleeves with tight-fitting cuffs.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[9] A full-face shield worn over the goggles is required when there is a risk of splashes or aerosol generation.[7][10]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator is necessary. The specific type of respirator will depend on the scale of the operation and the potential for aerosolization. For small quantities, a well-fitted N95 respirator may be sufficient, but for larger quantities or procedures with a high risk of dust generation, a powered air-purifying respirator (PAPR) is recommended.
-
Head and Shoe Covers: Disposable head and shoe covers should be worn to prevent contamination of hair and personal footwear.[8][11]
Glove Selection Guide:
| Glove Material | Resistance to Nitroaromatic Compounds | Resistance to Chlorinated Solvents | General Recommendation |
| Nitrile | Good | Fair to Good | Recommended for general handling and as an inner glove. Not suitable for prolonged exposure to certain chlorinated solvents.[6][12] |
| Butyl Rubber | Excellent | Poor | Excellent choice for handling the pure compound and for protection against a wide variety of chemicals, including nitro compounds.[6] |
| Neoprene | Good | Good | A good all-around choice offering protection against a range of chemicals.[6] |
| Latex | Fair | Poor | Not recommended due to potential for allergic reactions and poor chemical resistance to many organic compounds.[6] |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the chemicals being used.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for safe handling.
Pre-Operational Checks:
-
Designated Area: All handling of 2(3H)-Benzoxazolone, 5-chloro-6-nitro- must occur in a designated area, such as a certified chemical fume hood. The area should be clearly marked with appropriate hazard signs.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid materials readily available.
-
Personnel Training: All personnel handling the compound must be trained on its potential hazards, the proper use of PPE, and emergency procedures.[8]
Step-by-Step Handling Protocol:
-
Donning PPE: Before entering the designated area, don all required PPE in the correct order. A visual guide for donning and doffing is provided below.
-
Weighing and Aliquoting: Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a powder containment balance enclosure to minimize the risk of inhalation. Use anti-static weigh boats and tools to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.[13][14] A suitable decontamination solution should be selected based on the solvents used. For general surface cleaning, a solution of detergent and water followed by a solvent rinse (e.g., ethanol or isopropanol) is a good starting point.[15]
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The doffing procedure should be performed in a way that the contaminated outer surfaces are not touched with bare hands.
Visual Workflow for PPE Donning and Doffing:
Sources
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. pppmag.com [pppmag.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]
- 10. epa.gov [epa.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. m.youtube.com [m.youtube.com]
- 14. What is the process to decontaminate a cleanroom? [cleanroomtechnology.com]
- 15. Decontamination methods | Science | Research Starters | EBSCO Research [ebsco.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
